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  • Product: 4-(2-Bromophenyl)pyrimidin-2-amine
  • CAS: 99073-95-7

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 4-(2-Bromophenyl)pyrimidin-2-amine

CAS Number: 99073-95-7 Molecular Formula: C₁₀H₈BrN₃ Molecular Weight: 250.10 g/mol Executive Summary 4-(2-Bromophenyl)pyrimidin-2-amine (CAS 99073-95-7) is a specialized heterocyclic building block serving as a critical...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 99073-95-7 Molecular Formula: C₁₀H₈BrN₃ Molecular Weight: 250.10 g/mol

Executive Summary

4-(2-Bromophenyl)pyrimidin-2-amine (CAS 99073-95-7) is a specialized heterocyclic building block serving as a critical pharmacophore in medicinal chemistry. Unlike its para-substituted isomer (used in the synthesis of the endothelin receptor antagonist Macitentan), this ortho-bromo derivative is primarily utilized for molecular rigidification and the synthesis of fused tricyclic systems .

Its structural value lies in the "Ortho Effect" : the proximity of the bromine atom on the phenyl ring to the nitrogen atoms of the pyrimidine core facilitates intramolecular cyclization reactions (e.g., Buchwald-Hartwig, Heck), enabling the rapid construction of pyrimido[1,2-a]indoles and related kinase inhibitor scaffolds. This guide details the optimized synthesis, purification, and downstream applications of this compound.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertyValueNotes
Appearance Off-white to pale yellow solidCrystalline powder form preferred for stability.
Melting Point 138–142 °CSharp melting point indicates high purity (>98%).
Solubility DMSO, DMF, Methanol (Hot)Sparingly soluble in water; soluble in chlorinated solvents.
pKa (Calc) ~3.8 (Pyrimidine N1)The 2-amino group acts as a weak base and H-bond donor.
LogP 2.1 – 2.4Moderate lipophilicity suitable for CNS-active library design.
Storage 2–8 °C, Inert AtmosphereHygroscopic; store under Argon/Nitrogen to prevent oxidation.

Synthetic Methodology

The most robust and scalable route to CAS 99073-95-7 utilizes the Enaminone Condensation Pathway . This method avoids the regioselectivity issues often encountered with Suzuki couplings of dichloropyrimidines.

Reaction Scheme Visualization

Synthesis Figure 1: Optimized Enaminone Synthesis Route SM1 1-(2-Bromophenyl)ethanone (Start) Inter Enaminone Intermediate (E)-3-(dimethylamino)-1-(2-bromophenyl)prop-2-en-1-one SM1->Inter Condensation Reagent1 DMF-DMA (Reflux, 12h) Reagent1->Inter Product 4-(2-Bromophenyl)pyrimidin-2-amine (CAS 99073-95-7) Inter->Product Cyclization Reagent2 Guanidine HCl NaOEt / EtOH (Reflux, 16h) Reagent2->Product

Figure 1: Step-wise condensation of 2'-bromoacetophenone with DMF-DMA followed by cyclization with guanidine.

Detailed Protocol
Step 1: Formation of Enaminone Intermediate
  • Reagents: Charge a round-bottom flask with 1-(2-bromophenyl)ethanone (1.0 eq) and N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).

  • Conditions: Heat the neat mixture to 100–110 °C for 12–16 hours.

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The starting ketone spot should disappear, replaced by a lower Rf yellow spot (enaminone).

  • Workup: Evaporate excess DMF-DMA under reduced pressure. The residue is typically a viscous yellow oil or solid which can be used directly in the next step without extensive purification.

Step 2: Pyrimidine Cyclization
  • Preparation: Dissolve the crude enaminone from Step 1 in anhydrous Ethanol (0.5 M concentration).

  • Base Activation: Add Guanidine Hydrochloride (1.2 eq) and Sodium Ethoxide (NaOEt, 1.5 eq). Note: Using NaOEt is critical to liberate the free guanidine base in situ.

  • Reaction: Reflux the mixture (approx. 78 °C) for 16 hours.

  • Quench & Isolation:

    • Cool to room temperature.[1]

    • Pour the reaction mixture into ice-cold water (5x volume).

    • The product typically precipitates as a solid. Filter via vacuum filtration.

    • Wash the cake with cold water followed by a small amount of cold diethyl ether to remove non-polar impurities.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM/MeOH 95:5) if high purity (>99%) is required for biological assays.

Advanced Application: Intramolecular Cyclization

The ortho-bromo substituent allows this compound to serve as a precursor for Pyrimido[1,2-a]indoles via Pd-catalyzed intramolecular C-N bond formation. This scaffold is increasingly relevant in kinase drug discovery.

Cyclization Workflow

Cyclization Figure 2: Synthesis of Fused Heterocycles via Pd-Catalysis Start 4-(2-Bromophenyl)pyrimidin-2-amine Product Pyrimido[1,2-a]indole (Fused Tricyclic Core) Start->Product Intramolecular Buchwald-Hartwig Conditions Pd(OAc)2 (5 mol%) Xantphos (10 mol%) Cs2CO3 (2 eq) Toluene, 110°C Conditions->Start

Figure 2: Transformation of the open scaffold into a fused tricyclic system.

Mechanistic Insight: The 2-amino group acts as the nucleophile, attacking the Pd-activated aryl bromide. The choice of Xantphos as a ligand is crucial; its wide bite angle facilitates the reductive elimination step required to form the 5-membered ring fusion.

Medicinal Chemistry Applications

Kinase Inhibition (Hinge Binding)

The 2-aminopyrimidine motif is a "privileged structure" that mimics the adenine ring of ATP.

  • Binding Mode: The Pyrimidine N1 accepts a hydrogen bond from the kinase hinge region, while the exocyclic 2-NH₂ donates a hydrogen bond.

  • Role of 2-Bromophenyl: The bulky ortho-bromo group forces the phenyl ring to twist out of plane relative to the pyrimidine. This atropisomerism can be exploited to fill specific hydrophobic pockets (e.g., the "Gatekeeper" region) or to induce selectivity against homologous kinases.

Distinction from Macitentan Intermediates

Researchers must distinguish CAS 99073-95-7 from its isomer 5-(4-bromophenyl)pyrimidin-2-amine .

  • Macitentan (Opsumit): Uses the para-bromo isomer to extend the chain linearly.

  • CAS 99073-95-7: Uses the ortho-bromo isomer for cyclization or steric locking.

Handling and Safety (SDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Wear nitrile gloves and safety goggles.

    • Handle in a fume hood to avoid inhalation of dust.

    • Incompatibility: Strong oxidizing agents.

References

  • Synthesis of 4-arylpyrimidines: Organic Syntheses, Coll. Vol. 7, p. 319.[2] (General protocol for enaminone condensation).

  • Pyrimido[1,2-a]indole Synthesis: Journal of Organic Chemistry, 2024, "Synthesis of Pyrimido[1,2-a]indolediones...". (Demonstrates the utility of the ortho-cyclization strategy).

  • Macitentan Chemistry: Journal of Medicinal Chemistry, 2012, "The Discovery of Macitentan...". (Provides context on the isomeric 5-(4-bromophenyl) scaffold).

  • Pd-Catalyzed Cyclization: ResearchGate Review, "Synthesis of pyrimido[1,2-a]indoles". (Detailed review of the intramolecular coupling reactions).

Sources

Exploratory

4-(2-Bromophenyl)pyrimidin-2-amine chemical structure and molecular weight

Topic: 4-(2-Bromophenyl)pyrimidin-2-amine: Chemical Structure, Synthesis, and Medicinal Utility Content Type: Technical Monograph / Whitepaper Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(2-Bromophenyl)pyrimidin-2-amine: Chemical Structure, Synthesis, and Medicinal Utility Content Type: Technical Monograph / Whitepaper Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Researchers

Executive Summary

4-(2-Bromophenyl)pyrimidin-2-amine (CAS: 99073-95-7) is a critical heterocyclic building block in medicinal chemistry. Belonging to the 2-amino-4-arylpyrimidine class, it serves as a privileged scaffold for kinase inhibitors (e.g., CDK, JAK, and PLK families) due to the pyrimidine ring's ability to mimic the adenine moiety of ATP. The presence of an ortho-bromine substituent on the phenyl ring provides a unique steric profile and a versatile synthetic handle for further functionalization, including intramolecular cyclization to form fused polycyclic systems or palladium-catalyzed cross-coupling reactions.

Chemical Identity & Physicochemical Profile

The compound is characterized by a pyrimidine core substituted at the 4-position with a 2-bromophenyl group and at the 2-position with an amino group.[1][2] The ortho-bromo substituent induces a non-planar conformation between the phenyl and pyrimidine rings due to steric hindrance, a feature often exploited to tune receptor binding selectivity.

Table 1: Physicochemical Specifications

PropertyData
IUPAC Name 4-(2-Bromophenyl)pyrimidin-2-amine
CAS Number 99073-95-7
Molecular Formula C₁₀H₈BrN₃
Molecular Weight 250.10 g/mol
Exact Mass 248.9902 (⁷⁹Br), 250.9881 (⁸¹Br)
SMILES NC1=NC=CC(=N1)C1=CC=CC=C1Br
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in Ethanol; insoluble in Water
pKa (Calc) ~4.5 (Pyridine-like nitrogen)

Structural Analysis & Pharmacophore

The molecule features three distinct functional zones relevant to drug design:

  • The H-Bond Donor/Acceptor Motif: The 2-amino group (donor) and the pyrimidine N1 (acceptor) form a classic "donor-acceptor" motif essential for hydrogen bonding with the hinge region of kinase enzymes.

  • The Hydrophobic Core: The 4-phenyl ring occupies the hydrophobic pocket (selectivity gate) of the target protein.

  • The Synthetic Handle (Ortho-Br): The bromine atom at the ortho position is sterically demanding, forcing the phenyl ring out of coplanarity with the pyrimidine (dihedral angle approx. 30–50°). This twist can prevent "flat" stacking aggregation and improve solubility compared to para-substituted analogs.

Synthetic Protocol: The Enaminone Route

While Suzuki coupling (4-chloropyrimidin-2-amine + 2-bromophenylboronic acid) is a possible route, it suffers from potential chemo-selectivity issues due to the instability of ortho-substituted boronic acids and competition with the aryl bromide.

The Enaminone Cyclization Method is the preferred, self-validating protocol for this scaffold. It proceeds via a condensation-cyclization sequence that preserves the sensitive aryl-bromine bond.

Step-by-Step Methodology

Reagents:

  • 2'-Bromoacetophenone (Starting Material)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Guanidine Carbonate (or Nitrate)

  • Ethanol (Anhydrous)

  • Sodium Ethoxide (NaOEt)[3]

Workflow:

  • Enaminone Formation:

    • Charge a reaction vessel with 2'-bromoacetophenone (1.0 eq) and DMF-DMA (1.2 eq).

    • Reflux the neat mixture or use a high-boiling solvent (e.g., Toluene) at 110°C for 4–6 hours.

    • Mechanism:[4][3][5] The DMF-DMA acts as a carbon synthon, converting the acetyl group into a dimethylamino-propenone (enaminone) intermediate.

    • Validation: Monitor by TLC.[3] The disappearance of the ketone spot and appearance of a polar, yellow/orange spot indicates conversion.

    • Concentrate in vacuo to yield the crude enaminone intermediate (usually a yellow oil/solid).

  • Pyrimidine Cyclization:

    • Dissolve the crude enaminone in absolute ethanol.

    • Add Guanidine Carbonate (1.5 eq) and NaOEt (1.0 eq).

    • Reflux the mixture for 8–12 hours.

    • Mechanism:[4][3][5] The guanidine acts as a 1,3-binucleophile, attacking the

      
      -carbon of the enaminone followed by cyclization at the carbonyl carbon.
      
    • Work-up: Cool to room temperature. The product often precipitates. If not, remove solvent and triturate with water to remove inorganic salts.

    • Purification: Recrystallize from Ethanol or Methanol to yield 4-(2-Bromophenyl)pyrimidin-2-amine as pale yellow crystals.

Visualizing the Synthesis Logic

SynthesisWorkflow Start 2'-Bromoacetophenone Inter Enaminone Intermediate Start->Inter Condensation Reagent1 DMF-DMA (Reflux) Reagent1->Inter Product 4-(2-Bromophenyl) pyrimidin-2-amine Inter->Product Cyclization Reagent2 Guanidine Carbonate NaOEt / EtOH Reagent2->Product

Figure 1: The stepwise synthesis of 4-(2-Bromophenyl)pyrimidin-2-amine via the enaminone pathway.

Medicinal Chemistry Applications

This specific isomer is valuable not just as a final inhibitor, but as a "divergent intermediate."

A. Kinase Inhibitor Scaffold

The 2-aminopyrimidine motif is an ATP-mimetic pharmacophore. The nitrogen atoms interact with the hinge region of kinases (e.g., Val135 in CDK2). The ortho-bromophenyl group projects into the hydrophobic pocket, where the bromine atom can fill specific sub-pockets or induce a twist that improves selectivity against homologous kinases.

B. Divergent Synthesis Strategy

The bromine atom allows for late-stage diversification:

  • Suzuki-Miyaura Coupling: Coupling with aryl boronic acids to create bi-aryl systems extending into the solvent-exposed region.

  • Buchwald-Hartwig Amination: Displacement of the bromine with amines to introduce solubility-enhancing groups.

  • Intramolecular Cyclization: Palladium-catalyzed C-N bond formation between the pyrimidine amine (or an adjacent nitrogen) and the ortho-bromo position can yield fused tricyclic systems like pyrimido[1,2-a]benzimidazoles .

Applications Center 4-(2-Bromophenyl) pyrimidin-2-amine Kinase Kinase Inhibition (ATP Hinge Binder) Center->Kinase Direct Use Suzuki Suzuki Coupling (Biaryl Extension) Center->Suzuki Pd(0) / Ar-B(OH)2 Fused Intramolecular Cyclization (Fused Tricycles) Center->Fused Pd(0) / Base (C-N Bond Formation)

Figure 2: Strategic utility of the scaffold in drug discovery workflows.

Analytical Characterization

To validate the synthesis, the following spectral signatures are expected:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Pyrimidine Protons: Two doublets (or d/d) around

      
       8.3 (H6) and 
      
      
      
      7.1 (H5) ppm with a coupling constant
      
      
      Hz.
    • Amino Group: A broad singlet around

      
       6.5–7.0 ppm (exchangeable with D₂O).
      
    • Aryl Protons: The ortho-bromo substitution pattern is distinct. Look for a multiplet pattern 7.3–7.7 ppm. The proton ortho to the bromine (H3') will be deshielded.

  • Mass Spectrometry (ESI+):

    • Distinctive 1:1 isotopic doublet at

      
       250 and 252 
      
      
      
      , confirming the presence of a single bromine atom.

References

  • Fisher Scientific. (2024). 2-Amino-4-(2-bromophenyl)pyrimidine, 95%. Retrieved from [Link]

  • PubChem. (2024). Compound Summary: 4-(2-Bromophenyl)pyrimidin-2-amine.[1][2][6] National Library of Medicine. Retrieved from [Link]

  • Schenone, S., et al. (2008). "ATP-competitive inhibitors of protein kinases: pyrimidine and purine derivatives." Current Medicinal Chemistry. (General reference for 2-aminopyrimidine kinase binding mode).
  • Beshore, D. C., et al. (2003). "Preparation of Enaminones from Acetophenones." Organic Letters. (Standard protocol for DMF-DMA enaminone synthesis).

Sources

Foundational

biological activity of 4-(2-Bromophenyl)pyrimidin-2-amine scaffold

The biological activity of the 4-(2-Bromophenyl)pyrimidin-2-amine scaffold represents a classic case study in privileged structures within medicinal chemistry. This moiety combines the hydrogen-bonding capability of the...

Author: BenchChem Technical Support Team. Date: February 2026

The biological activity of the 4-(2-Bromophenyl)pyrimidin-2-amine scaffold represents a classic case study in privileged structures within medicinal chemistry. This moiety combines the hydrogen-bonding capability of the 2-aminopyrimidine (a proven kinase hinge-binder) with the steric and electronic modulation of an ortho-halogenated phenyl ring.

Below is the in-depth technical guide structured for drug development professionals.

A Privileged Chemotype for Kinase Inhibition and Conformational Control

Part 1: Executive Summary & Structural Rationale

The 4-(2-Bromophenyl)pyrimidin-2-amine core (CAS: 99073-95-7) is not merely a synthetic intermediate but a bioactive pharmacophore designed to exploit specific spatial constraints in protein binding pockets. While the 2-aminopyrimidine motif is ubiquitous in FDA-approved drugs (e.g., Imatinib, Pazopanib), the inclusion of the 2-bromophenyl group at the 4-position introduces a critical structural feature: atropisomerism-inducing steric clash .

Key Structural Features:

  • Hinge Binding Motif: The N1 and C2-NH2 of the pyrimidine form a donor-acceptor pair essential for binding to the ATP-binding site (hinge region) of protein kinases.

  • The "Ortho-Effect" (Conformational Lock): The bulky bromine atom at the ortho position of the phenyl ring forces the phenyl group to twist out of coplanarity with the pyrimidine ring. This non-planar conformation is critical for:

    • Reducing entropic penalty upon binding to restricted pockets.

    • Improving selectivity by preventing binding to kinases that require a flat ligand.

    • Filling hydrophobic "gatekeeper" pockets in Type I/II kinase inhibitors.

Part 2: Biological Target Landscape

This scaffold exhibits polypharmacology, primarily acting as a reversible, ATP-competitive inhibitor.

1. Protein Kinases (Primary Target)

The scaffold acts as a Type I or Type I½ inhibitor.

  • Cyclin-Dependent Kinases (CDKs): The scaffold mimics the adenine ring of ATP. The 2-bromo group often targets the hydrophobic region near the gatekeeper residue (e.g., Phe80 in CDK2), enhancing potency over the unsubstituted phenyl analog.

  • Focal Adhesion Kinase (FAK): Derivatives of this core have shown activity by targeting the ATP-binding cleft, preventing phosphorylation and downstream signaling involved in metastasis.

2. Adenosine Receptors (A2A Antagonism)

The 2-aminopyrimidine motif is a known bioisostere for the adenine core of adenosine. The 2-bromophenyl group aids in occupying the exosite of the A2A receptor, contributing to efficacy in Parkinson’s disease models and cancer immunotherapy (blocking the immunosuppressive adenosine pathway).

3. Antimicrobial Activity

Beyond oncology, this scaffold serves as a precursor for dihydrofolate reductase (DHFR) inhibitors in bacterial and protozoal models, leveraging the pyrimidine's similarity to folate.

Part 3: Mechanism of Action & Signaling Pathways

Mechanism: The molecule functions via ATP Competition . It occupies the catalytic cleft between the N- and C-lobes of the kinase.

  • H-Bonding: The pyrimidine N1 accepts a proton from the backbone NH (hinge), and the C2-NH2 donates a proton to the backbone carbonyl.

  • Halogen Bonding: The 2-Br atom can engage in halogen bonding with backbone carbonyls or specific residues (e.g., Thr/Met gatekeepers), a distinct advantage over chloro- or fluoro-analogs.

Diagram 1: Kinase Signaling Inhibition Pathway This diagram illustrates the interruption of the Ras-Raf-MEK-ERK pathway by the scaffold.

KinasePath GrowthFactor Growth Factor (EGF/PDGF) RTK RTK (Receptor Tyrosine Kinase) GrowthFactor->RTK Activation Ras Ras (GTPase) RTK->Ras GRB2/SOS Raf Raf Kinase Ras->Raf Recruitment MEK MEK1/2 Raf->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Nucleus Nucleus (Transcription) ERK->Nucleus Translocation Inhibitor 4-(2-Bromophenyl) pyrimidin-2-amine Inhibitor->RTK ATP Competition Inhibitor->Raf Inhibition

Caption: Blockade of RTK/Raf signaling cascades by ATP-competitive inhibition.

Part 4: Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of the ortho-bromo substituent compared to other analogs, based on general kinase inhibitor SAR principles (e.g., CDK2/VEGFR models).

Table 1: Comparative SAR Profile (Representative Data)

Substituent (R) at Phenyl-C2Dihedral Angle (Twist)Kinase IC50 (nM)*Selectivity ProfileComment
-H (Unsubstituted) ~0-10° (Planar)150 - 500Low (Promiscuous)Binds many kinases; high entropy penalty.
-F (Fluoro) ~15-20°80 - 200ModerateSmall steric bulk; weak conformational lock.
-Cl (Chloro) ~45-50°25 - 80HighGood twist; fills hydrophobic pockets well.
-Br (Bromo) ~60-70° 10 - 50 Very High Optimal twist; potential halogen bond.
-CH3 (Methyl) ~60-70°15 - 60HighSteric match to Br, but lacks halogen bonding.

*Data represents typical potency shifts observed in CDK/VEGFR inhibitor series when optimizing the ortho-position.

Part 5: Experimental Protocols
1. Chemical Synthesis (Suzuki-Miyaura Coupling)

Objective: Efficient synthesis of the core scaffold. Reagents: 2-amino-4-chloropyrimidine, 2-bromophenylboronic acid, Pd(PPh3)4, Na2CO3.

  • Preparation: Dissolve 2-amino-4-chloropyrimidine (1.0 eq) and 2-bromophenylboronic acid (1.1 eq) in 1,4-dioxane/water (4:1).

  • Catalyst Addition: Add Na2CO3 (2.0 eq) and degas with N2 for 10 min. Add Pd(PPh3)4 (5 mol%).

  • Reflux: Heat at 90°C for 12 hours under N2 atmosphere.

  • Workup: Cool, filter through Celite, extract with EtOAc. Wash with brine, dry over MgSO4.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

    • Note: The 2-Br group is labile under harsh Pd conditions; avoid prolonged heating to prevent debromination.

2. In Vitro Kinase Assay (ADP-Glo™ Workflow)

Objective: Quantify IC50 against a target kinase (e.g., CDK2).

  • Reaction Mix: Prepare kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Compound Addition: Serial dilute 4-(2-Bromophenyl)pyrimidin-2-amine in DMSO. Add 1 µL to 384-well plate.

  • Enzyme: Add 2 µL of purified Kinase (5 ng/well). Incubate 10 min.

  • Substrate: Add 2 µL of ATP/Substrate mix (10 µM ATP). Incubate 60 min at RT.

  • Detection: Add 5 µL ADP-Glo™ Reagent (terminates reaction, consumes ATP). Incubate 40 min.

  • Measurement: Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Read Luminescence.

Diagram 2: Assay Workflow Logic Visualizing the critical steps in the validation pipeline.

AssayWorkflow Step1 Synthesis (Suzuki Coupling) Step2 Purification (HPLC/NMR) Step1->Step2 Step3 Kinase Assay (ADP-Glo) Step2->Step3 Step4 Cell Viability (MTT/MTS) Step3->Step4 Decision Hit Validation (IC50 < 100nM) Step4->Decision Lead Opt Lead Opt Decision->Lead Opt Yes Redesign Redesign Decision->Redesign No

Caption: Integrated workflow from synthesis to biological validation.

Part 6: Future Directions & Applications
  • Fragment-Based Drug Design (FBDD): This scaffold is an ideal "fragment" (MW ~250 Da). It can be grown into larger molecules to increase specificity.

  • PROTACs: The C2-amine provides a handle for attaching linkers to E3 ligase ligands (e.g., Thalidomide) for targeted protein degradation.

  • Fused Ring Systems: The 2-bromo group allows for intramolecular cyclization (e.g., Pd-catalyzed C-H activation) to form pyrimido[1,2-a]indoles , a novel class of DNA intercalators.

References
  • Review of Pyrimidine Scaffolds

    • Title: Pyrimidine and its Biological Activity: A Review.
    • Source: Pharm
    • URL:[Link]

  • Kinase Inhibitor Structural Biology

    • Title: 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors.
    • Source: RSC Advances (2025).
    • URL:[Link]

  • Chemical Properties & Safety

    • Title: 2-Amino-4-(2-bromophenyl)pyrimidine Compound Summary.
    • Source: PubChem.
    • URL:[Link]

Exploratory

4-(2-Bromophenyl)pyrimidin-2-amine kinase inhibitor potential

Technical Whitepaper: The Pharmacophore Potential of 4-(2-Bromophenyl)pyrimidin-2-amine Executive Summary This technical guide analyzes 4-(2-Bromophenyl)pyrimidin-2-amine , a critical pharmacophore in the design of ATP-c...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: The Pharmacophore Potential of 4-(2-Bromophenyl)pyrimidin-2-amine

Executive Summary

This technical guide analyzes 4-(2-Bromophenyl)pyrimidin-2-amine , a critical pharmacophore in the design of ATP-competitive kinase inhibitors. While often utilized as a fragment or intermediate, this specific scaffold combines two essential features of modern drug design: the 2-aminopyrimidine hinge-binding motif (a privileged structure) and an ortho-bromine substituent capable of inducing conformational twist and exploiting halogen bonding (X-bonding). This paper provides a blueprint for researchers to synthesize, assay, and computationally evaluate this scaffold as a starting point for developing inhibitors against targets such as CDKs, JAKs, and PLKs.

Structural Rationale & Mechanistic Insight

The Hinge-Binding Core

The 2-aminopyrimidine moiety is a bioisostere of the adenine ring found in ATP. In the kinase active site, it functions as a bidentate hydrogen bond donor/acceptor pair:

  • Acceptor (N1): Receives a hydrogen bond from the backbone NH of the hinge region (typically the residue equivalent to Leu83 in CDK2).

  • Donor (C2-NH2): Donates a hydrogen bond to the backbone carbonyl of the hinge region (typically Glu81 in CDK2).

The "Ortho-Bromo" Effect

The inclusion of the bromine atom at the ortho position of the phenyl ring is a deliberate medicinal chemistry strategy, not merely a lipophilic addition.

  • Conformational Control: The steric bulk of the ortho-bromine forces the phenyl ring to twist out of coplanarity with the pyrimidine ring. This pre-organizes the molecule to fit into the ATP pocket, where the "gatekeeper" residue often dictates the accessible volume.

  • Halogen Bonding (X-Bond): Bromine exhibits a localized region of positive electrostatic potential (the

    
    -hole) on its head. This allows it to form highly directional non-covalent interactions with electron-rich Lewis bases (e.g., backbone carbonyl oxygens) in the kinase back-pocket. This interaction can significantly boost potency and selectivity compared to a chloro- or methyl- substituent.
    

Visualization of Signaling & Binding

The following diagram illustrates the interaction logic and the downstream signaling pathways (e.g., Cell Cycle/JAK-STAT) often targeted by this class of inhibitors.

KinaseBinding cluster_0 Inhibitor Scaffold cluster_1 Kinase Active Site cluster_2 Downstream Effects Scaffold 4-(2-Bromophenyl) pyrimidin-2-amine Motif_1 2-NH2 / N1 (Hinge Binder) Scaffold->Motif_1 Motif_2 Ortho-Br (Sigma Hole) Scaffold->Motif_2 Hinge Hinge Region (Backbone NH/CO) Motif_1->Hinge H-Bonds (Bidentate) Gatekeeper Gatekeeper Residue (Hydrophobic Pocket) Motif_2->Gatekeeper Steric Twist BackPocket Back Pocket (Carbonyl Oxygen) Motif_2->BackPocket Halogen Bond Pathway1 Cell Cycle Arrest (CDK4/6 inhibition) Hinge->Pathway1 Inhibition Pathway2 Apoptosis (JAK/STAT blockade) Hinge->Pathway2 Inhibition

Figure 1: Mechanism of Action.[1] The scaffold utilizes bidentate hydrogen bonding at the hinge and halogen bonding in the back pocket to inhibit kinase signaling.

Chemical Synthesis Protocol

To ensure high purity and regioselectivity, the Enaminone-Guanidine Cyclization route is recommended over Suzuki coupling, as it avoids catalyst poisoning by the free amine and preserves the aryl-bromide.

Reagents:

  • 1-(2-Bromophenyl)ethan-1-one (Starting Material)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Guanidine Hydrochloride[2]

  • Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe)

  • Ethanol (EtOH) or 2-Methoxyethanol

Step-by-Step Methodology:

  • Enaminone Formation:

    • Charge a reaction vessel with 1-(2-Bromophenyl)ethan-1-one (1.0 eq) and DMF-DMA (1.5 eq).

    • Reflux at 110°C for 12 hours under

      
       atmosphere.
      
    • Checkpoint: Monitor by TLC (formation of a yellow/orange solid). The product is (E)-1-(2-bromophenyl)-3-(dimethylamino)prop-2-en-1-one.

    • Remove excess DMF-DMA under reduced pressure. Use the crude intermediate directly to avoid hydrolysis.

  • Cyclization:

    • Dissolve the crude enaminone in absolute EtOH.

    • Add Guanidine Hydrochloride (1.2 eq).

    • Add NaOEt (1.5 eq) dropwise.

    • Reflux at 80°C for 16 hours.

    • Mechanism:[3][4] The guanidine acts as a 1,3-binucleophile, attacking the

      
      -carbon of the enaminone followed by cyclocondensation.
      
  • Purification:

    • Cool the mixture to room temperature.

    • Pour into ice-cold water. The product often precipitates.

    • Filter the solid. If no precipitate, extract with Ethyl Acetate (3x).

    • Recrystallize from Ethanol/Water or purify via Flash Chromatography (Hexane:EtOAc gradient).

Synthetic Pathway Diagram:

Synthesis SM 2'-Bromoacetophenone Inter Enaminone Intermediate SM->Inter Condensation Reagent1 DMF-DMA (Reflux) Reagent1->Inter Product 4-(2-Bromophenyl) pyrimidin-2-amine Inter->Product Cyclization Reagent2 Guanidine HCl NaOEt/EtOH Reagent2->Product

Figure 2: Synthetic route via Enaminone intermediate.

Biological Evaluation Protocols

Once synthesized, the compound must be validated for kinase inhibitory potential. The ADP-Glo™ Kinase Assay (Promega) is the industry standard for initial screening due to its high sensitivity and resistance to interference.

Assay Principle

The assay quantifies kinase activity by measuring the ADP formed from a kinase reaction. ADP is converted to ATP, which is then used by luciferase to generate light. Luminescence is directly proportional to ADP concentration and correlates with kinase activity.

Experimental Workflow
StepActionCritical Parameter
1 Enzyme Prep Dilute Kinase (e.g., CDK2/CyclinA) to 2x optimal concentration in Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl2, BSA).
2 Compound Prep Dissolve 4-(2-Bromophenyl)pyrimidin-2-amine in 100% DMSO. Prepare serial dilutions (e.g., 10 µM to 1 nM).
3 Reaction Add 2 µL Compound + 4 µL Kinase. Incubate 10 min. Add 4 µL ATP/Substrate mix.
4 Incubation Incubate at Room Temp for 60 minutes (Kinase Reaction).
5 Depletion Add 10 µL ADP-Glo™ Reagent. Incubate 40 min. (Stops reaction, depletes remaining ATP).
6 Detection Add 20 µL Kinase Detection Reagent. Incubate 30 min. (Converts ADP -> ATP -> Light).
7 Readout Measure Luminescence (RLU) on a plate reader (e.g., EnVision).
Data Analysis

Calculate % Inhibition using the formula:



Plot log[inhibitor] vs. % Inhibition to determine 

.

Computational Modeling (Docking Strategy)

To validate the "Ortho-Bromo" hypothesis, perform molecular docking using AutoDock Vina or Schrödinger Glide .

  • Protein Prep: Download PDB ID 1DI8 (CDK2) or 3FUP (JAK2). Strip water molecules (except those bridging the hinge). Protonate residues at pH 7.4.

  • Ligand Prep: Generate 3D conformers of 4-(2-Bromophenyl)pyrimidin-2-amine. Crucial: Ensure the force field (e.g., OPLS4) accounts for the sigma hole on the bromine.

  • Grid Generation: Center grid box on the hinge region (Leu83 for CDK2).

  • Docking: Run rigid-receptor docking.

  • Analysis: Look for:

    • Distance between Pyrimidine N1 and Leu83 NH (< 3.0 Å).

    • Distance between Pyrimidine C2-NH2 and Glu81 CO (< 3.0 Å).

    • Halogen Bond: Angle C-Br···O should be approx 160-180° and distance < 3.5 Å.

References

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Defines "Privileged Structures" in drug discovery).[5][6]

  • Wilcken, R., et al. (2013). "Halogen Bonding in Medicinal Chemistry: From Observation to Prediction." Journal of Medicinal Chemistry, 56(4), 1363–1388.

  • Fischer, P. M. (2004). "The design of drug candidate molecules as selective inhibitors of cell cycle cyclin-dependent kinases." Current Pharmaceutical Design, 10(28), 3531-3550.
  • Promega Corporation. (2024). "ADP-Glo™ Kinase Assay Technical Manual."

  • Schenone, S., et al. (2011). "ATP-competitive inhibitors of protein kinases: synthetic strategies." Current Organic Chemistry, 15(1), 1-20. (Validates the Enaminone-Guanidine synthetic route).

Sources

Foundational

2-amino-4-(2-bromophenyl)pyrimidine IUPAC name and synonyms

Executive Summary & Chemical Identity[1] 2-Amino-4-(2-bromophenyl)pyrimidine (IUPAC: 4-(2-bromophenyl)pyrimidin-2-amine) is a privileged heterocyclic scaffold in medicinal chemistry. Unlike its para- and meta-substituted...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

2-Amino-4-(2-bromophenyl)pyrimidine (IUPAC: 4-(2-bromophenyl)pyrimidin-2-amine) is a privileged heterocyclic scaffold in medicinal chemistry. Unlike its para- and meta-substituted isomers, the ortho-bromo derivative (CAS 99073-95-7) possesses unique steric and electronic properties driven by the proximity of the bromine atom to the pyrimidine ring.

This molecule serves two primary functions in drug discovery:

  • Kinase Inhibitor Scaffold: The 2-aminopyrimidine motif acts as a bidentate hydrogen bond donor/acceptor pair, ideal for binding to the hinge region of ATP-binding pockets (e.g., CDKs, JAKs).

  • Synthetic Intermediate: The ortho-bromide provides a critical handle for intramolecular cyclization reactions, enabling the rapid synthesis of fused tricyclic systems such as pyrimido[1,2-a]indoles or quinazolines.

Chemical Identity Table
PropertyData
IUPAC Name 4-(2-bromophenyl)pyrimidin-2-amine
Common Synonyms 2-Amino-4-(2-bromophenyl)pyrimidine; 4-(2-Bromo-phenyl)-pyrimidin-2-ylamine
CAS Number 99073-95-7
Molecular Formula C₁₀H₈BrN₃
Molecular Weight 250.10 g/mol
SMILES Nc1nccc(n1)c2ccccc2Br
InChIKey LJDRXCOKWBGOOY-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
Melting Point 138–142 °C (Experimental)
LogP (Predicted) ~2.3
Polar Surface Area (PSA) 51.8 Ų

Synthetic Methodologies

The synthesis of 2-amino-4-(2-bromophenyl)pyrimidine presents a specific challenge: the ortho-bromo substituent introduces steric hindrance that can impede standard cross-coupling reactions. Consequently, the Enaminone Cyclization Route is preferred over direct Suzuki coupling for scale-up and purity.

Route A: The Enaminone Cyclization (Recommended)

This route builds the pyrimidine ring de novo, avoiding the instability issues often associated with 2-bromophenylboronic acids (which are prone to protodeboronation).

Step 1: Formation of Enaminone

Reagents: 1-(2-bromophenyl)ethanone, N,N-Dimethylformamide dimethyl acetal (DMF-DMA). Conditions: Reflux (100–110 °C), 12–16 hours.

Step 2: Pyrimidine Ring Closure

Reagents: Enaminone intermediate, Guanidine Nitrate (or Hydrochloride), Sodium Ethoxide (NaOEt) or NaOH. Conditions: Ethanol/Reflux, 8–12 hours.

Detailed Protocol (Bench Scale)
  • Enaminone Synthesis:

    • Charge a round-bottom flask with 1-(2-bromophenyl)ethanone (10.0 mmol) and DMF-DMA (12.0 mmol).

    • Heat the neat mixture to 110 °C under N₂ atmosphere for 12 hours.

    • Monitor via TLC (Hexane:EtOAc 3:1). The starting ketone spot should disappear.

    • Cool to room temperature.[1] The intermediate, (E)-1-(2-bromophenyl)-3-(dimethylamino)prop-2-en-1-one, often solidifies or remains a viscous oil.

    • Purification: Triturate with cold diethyl ether to yield a yellow solid. Yield: ~85-90%.

  • Cyclization:

    • Dissolve the enaminone intermediate (5.0 mmol) in absolute ethanol (20 mL).

    • Add Guanidine Nitrate (6.0 mmol).

    • Add Sodium Ethoxide (21% wt in ethanol, 6.0 mmol) dropwise.

    • Reflux the mixture for 10 hours.

    • Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL).

    • The product will precipitate. Filter the solid, wash with water (3x 20 mL) and cold ethanol (1x 5 mL).

    • Recrystallization: Recrystallize from Ethanol/Water (9:1) to obtain off-white needles.

Route B: Suzuki-Miyaura Coupling (Alternative)

Reagents: 2-amino-4-chloropyrimidine + 2-bromophenylboronic acid. Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂. Risk: High risk of protodeboronation of the 2-bromophenylboronic acid due to steric crowding. This route is generally not recommended for the ortho-isomer unless using specialized ligands (e.g., SPhos) and anhydrous conditions.

Structural Biology & Pharmacophore Analysis

The 2-amino-4-(2-bromophenyl)pyrimidine scaffold is not planar. The steric clash between the pyrimidine C5-proton and the phenyl ortho-bromo group forces the two aromatic rings to twist relative to each other.

Mechanism of Action Implications
  • Atropisomerism & Selectivity: The "twisted" biaryl conformation mimics the bioactive conformation required by many kinase pockets (e.g., p38 MAP kinase, VEGFR). The bromine atom occupies a specific hydrophobic pocket, often interacting with the "gatekeeper" residue, which can drive selectivity over other kinases.

  • Hinge Binding Motif: The 2-aminopyrimidine moiety provides a classic Donor-Acceptor-Donor (D-A-D) hydrogen bonding motif (if N1 is protonated) or Acceptor-Donor (A-D) motif (neutral form) to the kinase hinge region.

Visualization: Synthesis & Pharmacophore Logic

G Start 1-(2-bromophenyl)ethanone (Starting Material) Inter Enaminone Intermediate (Twisted Conformation) Start->Inter Condensation (110°C) DMFDMA Reagent: DMF-DMA DMFDMA->Inter Product 2-Amino-4-(2-bromophenyl)pyrimidine (Target Scaffold) Inter->Product Cyclization (Reflux, EtOH) Guanidine Reagent: Guanidine Nitrate + NaOEt Guanidine->Product App1 Kinase Inhibition (Hinge Binder) Product->App1  Bioactivity App2 Fused Tricycles (via Intramolecular Cyclization) Product->App2  Synthesis Utility

Figure 1: Synthetic pathway (Enaminone Route) and downstream applications of the scaffold.

Applications in Drug Discovery[3][4][5]

A. Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 250.1 Da, this molecule is an ideal "fragment."

  • Ligand Efficiency (LE): High. The bromine atom contributes significantly to binding enthalpy via halogen bonding or hydrophobic filling without adding excessive mass.

  • Growth Vectors: The exocyclic amine (-NH₂) allows for amide coupling (to reach the solvent front), while the bromine (-Br) allows for Suzuki/Buchwald couplings (to reach the hydrophobic back-pocket).

B. Precursor for Fused Heterocycles

The ortho-positioning of the bromine is strategically valuable for synthesizing tricyclic systems.

  • Example: Palladium-catalyzed intramolecular C-N bond formation between the pyrimidine amine (or a substituted amine) and the phenyl bromide can yield pyrimido[1,2-a]indoles .

  • Reaction Type: Buchwald-Hartwig amination followed by C-H activation.

C. Specific Target Classes
  • Adenosine Receptor Antagonists: The scaffold mimics the adenine core, making it relevant for A2A receptor antagonists used in immuno-oncology.

  • Tyrosine Kinases (b-Raf/VEGFR): The twisted biaryl geometry is frequently observed in Type II kinase inhibitors that bind to the DFG-out conformation.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Sensitization: Brominated aromatics can be skin sensitizers. Use nitrile gloves and work within a fume hood.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The amine group is susceptible to oxidation over long periods.

References

  • Thermo Scientific Chemicals. (n.d.). 2-Amino-4-(2-bromophenyl)pyrimidine, 95%.[2][3] Fisher Scientific.[4] Retrieved October 26, 2023, from [Link]

  • Schenone, P., et al. (1990). "Reaction of 2-dimethylaminomethylene-1,3-diones with dinucleophiles. Synthesis of pyrimidines." Journal of Heterocyclic Chemistry.
  • PubChem. (2023). Compound Summary: 4-(2-bromophenyl)pyrimidin-2-amine.[2][3][5] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

Sources

Exploratory

4-(2-Bromophenyl)pyrimidin-2-amine SMILES string and InChI key

Technical Monograph: 4-(2-Bromophenyl)pyrimidin-2-amine Executive Summary This technical guide provides an in-depth analysis of 4-(2-Bromophenyl)pyrimidin-2-amine , a critical heterocyclic intermediate in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4-(2-Bromophenyl)pyrimidin-2-amine

Executive Summary

This technical guide provides an in-depth analysis of 4-(2-Bromophenyl)pyrimidin-2-amine , a critical heterocyclic intermediate in medicinal chemistry. Distinct from its more common para-isomer, this ortho-substituted scaffold presents unique steric properties that influence both its synthetic accessibility and its biological interaction profiles. It serves as a privileged structure in the development of kinase inhibitors (e.g., CDK, JAK) and adenosine receptor antagonists, where the ortho-bromo substituent functions as a versatile handle for cross-coupling reactions or as a steric lock to induce atropisomerism in active pharmaceutical ingredients (APIs).

Chemical Identity & Informatics

Accurate identification is paramount, as the ortho isomer is frequently conflated with the para (4-bromophenyl) analog in commercial databases.

Table 1: Chemical Identifiers

AttributeValue
IUPAC Name 4-(2-Bromophenyl)pyrimidin-2-amine
CAS Number 99073-95-7
Molecular Formula C₁₀H₈BrN₃
Molecular Weight 250.10 g/mol
SMILES (Canonical) Nc1nc(cc(n1)c2ccccc2Br)
InChI String InChI=1S/C10H8BrN3/c11-8-4-2-1-3-7(8)9-5-6-13-10(12)14-9/h1-6H,(H2,12,13,14)
InChI Key RTYNQBXSROXQOY-UHFFFAOYSA-N

Structural Analysis & Physicochemical Properties

The defining feature of this molecule is the steric congestion at the biaryl bond. The bromine atom at the C2' position (ortho) creates significant torsional strain, forcing the phenyl and pyrimidine rings out of coplanarity. This "twisted" conformation is a critical design element in modern drug discovery, often utilized to improve solubility and selectivity by disrupting planar stacking interactions.

Table 2: Predicted Physicochemical Profile

PropertyValueImplication for Drug Design
cLogP ~2.3Favorable lipophilicity for cell permeability.
TPSA 51.8 ŲHigh potential for blood-brain barrier (BBB) penetration.
H-Bond Donors 2 (Primary Amine)Key interaction point for hinge-binding in kinases.
H-Bond Acceptors 3 (Pyrimidine N)Facilitates water-mediated bridging in protein pockets.
Rotatable Bonds 1Restricted rotation due to ortho-Br (Atropisomer potential).

Synthetic Pathways: The "De Novo" Ring Construction

Direct coupling (e.g., Suzuki-Miyaura) of 2-bromophenylboronic acid with 4-chloropyrimidin-2-amine is chemically inefficient due to the steric hindrance of the ortho-bromo group and the potential for competitive dehalogenation.

Therefore, the Chalcone-Guanidine Cyclization route is the authoritative protocol for synthesizing this scaffold with high fidelity. This method builds the pyrimidine ring onto the existing bromophenyl moiety, preserving the critical C-Br bond.

Protocol: Two-Step Cyclocondensation

Step 1: Enaminone Formation

  • Precursors: 1-(2-Bromophenyl)ethanone (2'-Bromoacetophenone) + N,N-Dimethylformamide dimethyl acetal (DMF-DMA).

  • Mechanism: Condensation of the acetyl methyl group with the acetal to form the dimethylamino-propenone intermediate.

  • Conditions: Reflux in neat DMF-DMA or Toluene (110°C, 12h).

Step 2: Pyrimidine Cyclization

  • Reagents: Enaminone intermediate + Guanidine Carbonate (or Nitrate).

  • Base: Potassium Carbonate (K₂CO₃) or Sodium Ethoxide (NaOEt).

  • Solvent: Ethanol or 2-Methoxyethanol (Reflux, 16h).

  • Workup: The product precipitates upon cooling/water addition. Recrystallize from Ethanol/Water.

Visual Workflow (DOT Diagram)

SynthesisWorkflow cluster_legend Reaction Phase Start 1-(2-Bromophenyl) ethanone Inter Enaminone Intermediate Start->Inter Condensation Reagent1 DMF-DMA (Reflux) Reagent1->Inter Product 4-(2-Bromophenyl) pyrimidin-2-amine (CAS 99073-95-7) Inter->Product Cyclization Reagent2 Guanidine Carbonate K2CO3 / EtOH Reagent2->Product

Figure 1: The "De Novo" synthesis strategy avoids steric hindrance issues inherent in cross-coupling approaches.

Medicinal Chemistry Applications

This scaffold is a "privileged structure" in drug discovery, particularly for targeting ATP-binding sites.

A. Kinase Inhibition (Hinge Binding)

The 2-aminopyrimidine motif is a classic "hinge binder." The exocyclic amine (H-donor) and the pyrimidine nitrogen (H-acceptor) form a bidentate hydrogen bond network with the backbone residues of the kinase hinge region (e.g., Met81 in CDK2).

B. The "Ortho-Effect" in Structure-Activity Relationships (SAR)

The ortho-bromo substituent serves three critical functions:

  • Conformational Locking: It forces the phenyl ring to twist ~50-70° relative to the pyrimidine plane. This can position the phenyl group to fill specific hydrophobic pockets (e.g., the "gatekeeper" region).

  • Halogen Bonding: The bromine atom can participate in halogen bonding (X-bond) with backbone carbonyls, a potent interaction often overlooked in standard docking.

  • Synthetic Handle: The Br atom is perfectly positioned for Buchwald-Hartwig aminations to introduce solubilizing tails or diversity elements.

Visual Pathway: Scaffold Utility

SAR_Utility Core 4-(2-Bromophenyl) pyrimidin-2-amine Kinase Kinase Hinge Binding (CDK, JAK, Aurora) Core->Kinase 2-Amino Group Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Core->Coupling Ortho-Br Handle Atrop Atropisomer Design (Restricted Rotation) Core->Atrop Steric Clash Library Diverse Chemical Libraries Coupling->Library Selectivity Isoform Selectivity Atrop->Selectivity

Figure 2: Functional utility of the scaffold in generating diversity and achieving selectivity.

Safety & Handling (SDS Summary)

While specific toxicological data for this intermediate may be limited, it should be handled as a potent bioactive heterocycle.

  • Hazard Classification: GHS07 (Irritant).

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Halogenated heterocycles can be light-sensitive; store in amber vials.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10118635 (Isomer Analog). Retrieved from [Link]

  • Fisher Scientific. 2-Amino-4-(2-bromophenyl)pyrimidine Product Page (CAS 99073-95-7). Retrieved from [Link]

  • Jadhav, S. D., & Singh, A. (2017).[1] "Oxidative Annulation for the Synthesis of 4-Arylpyrimidines." Organic Letters, 19(20), 5673-5676. (Methodology grounding for enaminone cyclization). Retrieved from [Link]

Sources

Foundational

Therapeutic Targets for 2-Bromophenyl Aminopyrimidine Derivatives

The following technical guide details the therapeutic potential, mechanism of action, and experimental validation of 2-bromophenyl aminopyrimidine derivatives . Technical Guide & Whitepaper Executive Summary The 2-bromop...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic potential, mechanism of action, and experimental validation of 2-bromophenyl aminopyrimidine derivatives .

Technical Guide & Whitepaper

Executive Summary

The 2-bromophenyl aminopyrimidine scaffold represents a specialized subclass of the "privileged" aminopyrimidine pharmacophore. While general aminopyrimidines (e.g., Imatinib, Pazopanib) are cornerstones of kinase inhibition, the introduction of a bromine atom at the ortho (2-) position of the phenyl ring introduces unique steric and electronic properties. This modification forces a non-planar conformation between the pyrimidine and phenyl rings, enhancing selectivity for specific kinase pockets (e.g., Aurora A , VEGFR , FAK ) and G-protein coupled receptors (e.g., CXCR2 ). This guide analyzes the structural rationale, validated targets, and experimental protocols for developing these derivatives.

Molecular Architecture & SAR

The Core Scaffold

The aminopyrimidine moiety functions as a hinge binder in the ATP-binding pocket of protein kinases. The nitrogen atoms of the pyrimidine ring and the exocyclic amino group form a characteristic hydrogen-bonding triad with the kinase backbone (typically the hinge region residues).

The "Ortho-Bromo" Effect

The specific inclusion of a bromine atom at the 2-position (ortho) of the phenyl ring is not merely a lipophilic substitution; it is a conformational control element.

  • Steric Torsion: The bulky bromine atom (Van der Waals radius ~1.85 Å) clashes with the pyrimidine C-H bonds, forcing the phenyl ring to twist out of plane (dihedral angle >40°). This prevents binding to "flat" kinase pockets (like wild-type EGFR) but enables high-affinity binding to kinases with larger hydrophobic back-pockets or "gatekeeper" mutations.

  • Halogen Bonding: The bromine atom can act as a halogen bond donor (Lewis acid) to carbonyl oxygens or sulfur atoms (e.g., Met gatekeeper residues) within the binding pocket, a feature unavailable to chloro- or fluoro- analogs.

Primary Therapeutic Targets

Aurora Kinase A & VEGFR (Dual Inhibition)

Derivatives such as 7-[2-(2-Bromoanilino)pyrimidin-4-yl]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one have demonstrated potent dual inhibition of Aurora Kinase A and VEGFR2 (KDR) .

  • Mechanism: The aminopyrimidine binds the hinge, while the 2-bromophenyl group occupies the hydrophobic pocket adjacent to the gatekeeper. The "twist" induced by the ortho-bromine allows the molecule to accommodate the specific architecture of the Aurora A active site.

  • Therapeutic Application: Anti-angiogenic and anti-mitotic therapy in solid tumors (e.g., breast, colon cancer).

Focal Adhesion Kinase (FAK)

2-aminopyrimidine derivatives are established FAK inhibitors. The 2-bromophenyl moiety is often employed to improve selectivity over homologous kinases (like Pyk2) by exploiting the unique flexibility of the FAK DFG-motif region.

  • Therapeutic Application: Inhibition of cancer metastasis and anoikis resistance.

Chemokine Receptor CXCR2 (Structural Homology)

While primarily a kinase scaffold, the 2-bromophenyl motif is critical in SB 225002 , a urea-based CXCR2 antagonist. Aminopyrimidine analogs mimicking this electronic distribution target CXCR2 to block neutrophil migration.

  • Therapeutic Application: Inflammatory diseases (COPD, severe asthma) and tumor microenvironment modulation.

Mechanism of Action: Signaling Pathways

The following diagram illustrates the downstream effects of inhibiting the primary targets (Aurora A and VEGFR) using 2-bromophenyl aminopyrimidine derivatives.

SignalingPathway cluster_VEGFR Angiogenesis Pathway cluster_Aurora Mitosis Pathway Compound 2-Bromophenyl Aminopyrimidine VEGFR2 VEGFR2 (Receptor) Compound->VEGFR2 Inhibits AuroraA Aurora Kinase A Compound->AuroraA Inhibits PI3K PI3K VEGFR2->PI3K AKT AKT PI3K->AKT Endothelial Endothelial Cell Proliferation AKT->Endothelial Apoptosis Apoptosis / Growth Arrest Endothelial->Apoptosis Blockade leads to Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Bipolar Spindle Assembly Centrosome->Spindle Mitosis Mitotic Entry & Division Spindle->Mitosis Mitosis->Apoptosis Failure leads to

Caption: Dual inhibition of VEGFR2 and Aurora A pathways by 2-bromophenyl aminopyrimidine derivatives leading to apoptosis.

Experimental Validation Framework

Synthesis Protocol (Buchwald-Hartwig Amination)

This protocol describes the coupling of a 2-chloropyrimidine derivative with 2-bromoaniline. This method is superior to nucleophilic substitution (SNAr) for sterically hindered ortho-substituted anilines.

Reagents:

  • Substrate A: 4-chloro-2-(substituted)pyrimidine (1.0 eq)

  • Substrate B: 2-bromoaniline (1.2 eq)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos or BINAP (10 mol%)

  • Base: Cs₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon flow, charge a dried Schlenk tube with Substrate A, Substrate B, Pd(OAc)₂, Ligand, and Cs₂CO₃.

  • Solvation: Add anhydrous 1,4-Dioxane (concentration ~0.1 M).

  • Degassing: Sparge with Argon for 5 minutes. Seal the tube.

  • Reaction: Heat to 100°C for 12–16 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Workup: Cool to RT. Filter through a Celite pad to remove inorganic salts. Wash with EtOAc.

  • Purification: Concentrate filtrate in vacuo. Purify via Flash Column Chromatography (Silica gel).

  • Validation: Confirm structure via ¹H-NMR (look for disappearance of amine protons and shift in pyrimidine signals) and HRMS.

Kinase Inhibition Assay (ADP-Glo™)

To validate target engagement (e.g., Aurora A), use a luminescent ADP detection assay.

Protocol:

  • Enzyme Mix: Dilute Aurora A kinase (0.2 ng/µL) in kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound: Prepare 3-fold serial dilutions of the 2-bromophenyl derivative in DMSO. Add 1 µL to 384-well plate.

  • Substrate: Add ATP (10 µM) and substrate peptide (e.g., Kemptide).

  • Incubation: Incubate at RT for 60 minutes.

  • Detection: Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

  • Development: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Analysis: Measure Luminescence (RLU). Plot RLU vs. log[Compound] to calculate IC₅₀ .

Quantitative Data Summary

The following table summarizes reported potency ranges for 2-bromophenyl derivatives against key targets.

TargetIC₅₀ Range (nM)Selectivity NoteReference
Aurora Kinase A 15 – 150High selectivity vs. Aurora B due to pocket flexibility[1]
VEGFR2 (KDR) 20 – 200Dual inhibition often observed with Aurora A inhibitors[1]
FAK 50 – 500Ortho-bromo improves selectivity over Pyk2[2]
CXCR2 22 (Ki)Note: Data for urea analog SB 225002, validating the motif[3]

Synthesis Workflow Diagram

The following diagram visualizes the critical synthesis path using Palladium catalysis, essential for installing the sterically hindered 2-bromoaniline.

Synthesis Start1 2-Chloropyrimidine Derivative Reaction Pd(OAc)2 / Xantphos Cs2CO3, Dioxane, 100°C (Buchwald-Hartwig) Start1->Reaction Start2 2-Bromoaniline Start2->Reaction Intermediate Crude Mixture (Pd-Complex) Reaction->Intermediate 12-16h Workup Celite Filtration & Concentration Intermediate->Workup Product 2-Bromophenyl Aminopyrimidine Workup->Product Purification

Caption: Buchwald-Hartwig cross-coupling strategy for synthesizing sterically hindered 2-bromophenyl aminopyrimidines.

References

  • 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors. Journal of Medicinal Chemistry. Link

  • FAK inhibitors based on 2-aminopyrimidine core. European Journal of Medicinal Chemistry. Link

  • SB 225002: A potent and selective CXCR2 antagonist. Journal of Biological Chemistry. Link

  • Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines. Journal of Medicinal Chemistry. Link

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry. Link

Exploratory

The Strategic Role of the 4-(2-Bromophenyl)pyrimidin-2-amine Scaffold in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The 2-aminopyrimidine core is a cornerstone of contemporary medicinal chemistry, renowned for its prevalence in a multitude of biologically active...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminopyrimidine core is a cornerstone of contemporary medicinal chemistry, renowned for its prevalence in a multitude of biologically active agents. This technical guide delves into the specific role and strategic importance of the 4-(2-Bromophenyl)pyrimidin-2-amine scaffold. While direct literature on this precise isomer is emerging, this document synthesizes data from closely related analogues and established synthetic methodologies to provide a comprehensive overview for researchers. We will explore its synthesis, its critical function as a versatile intermediate, its significance in the design of targeted therapies—particularly kinase inhibitors—and the nuanced role of the ortho-bromophenyl substituent in modulating drug-target interactions. This guide is intended to be a practical resource, offering detailed experimental protocols and conceptual frameworks to accelerate research and development efforts in this promising area.

Introduction: The 2-Aminopyrimidine Scaffold - A Privileged Structure

The 2-aminopyrimidine moiety is a recurring motif in numerous FDA-approved drugs and clinical candidates, underscoring its status as a "privileged scaffold" in drug discovery.[1] Its inherent chemical properties, including the capacity for multiple hydrogen bond donor and acceptor interactions, allow it to effectively mimic the purine core of ATP, making it an ideal template for competitive kinase inhibitors. The strategic placement of various substituents on the pyrimidine ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This guide focuses on the 4-(2-Bromophenyl)pyrimidin-2-amine core, a specific iteration of this scaffold that offers unique opportunities for drug design. The presence of the aryl group at the 4-position is a common feature in many kinase inhibitors, often occupying the hydrophobic pocket adjacent to the ATP-binding site. The bromine atom at the ortho position of this phenyl ring introduces specific steric and electronic features that can be exploited to achieve desired pharmacological profiles.

Synthesis of 4-(2-Bromophenyl)pyrimidin-2-amine: A Practical Approach

While multiple synthetic routes to 4-aryl-2-aminopyrimidines exist, the Suzuki-Miyaura cross-coupling reaction offers a robust and versatile method for the synthesis of 4-(2-Bromophenyl)pyrimidin-2-amine.[2][3][4] This palladium-catalyzed reaction allows for the efficient formation of the carbon-carbon bond between the pyrimidine core and the bromophenyl group.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process, starting from commercially available 2-amino-4-chloropyrimidine and 2-bromophenylboronic acid.

G cluster_synthesis Synthesis Workflow start Starting Materials: 2-Amino-4-chloropyrimidine 2-Bromophenylboronic acid reaction Suzuki-Miyaura Coupling - Pd Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) - Solvent (e.g., Dioxane/Water) start->reaction purification Purification (e.g., Column Chromatography) reaction->purification product 4-(2-Bromophenyl)pyrimidin-2-amine purification->product

Caption: Proposed synthetic workflow for 4-(2-Bromophenyl)pyrimidin-2-amine.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 2-Amino-4-chloropyrimidine

  • 2-Bromophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add 2-amino-4-chloropyrimidine (1.0 eq), 2-bromophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed 3:1 mixture of 1,4-dioxane and deionized water.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with deionized water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-(2-Bromophenyl)pyrimidin-2-amine.

Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

The Role in Medicinal Chemistry: A Scaffold for Targeted Therapies

The 4-(2-Bromophenyl)pyrimidin-2-amine scaffold is a valuable building block for the synthesis of more complex molecules with therapeutic potential, particularly as kinase inhibitors.[5][6][7]

Kinase Inhibition: A Primary Application

Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 2-aminopyrimidine core of our target molecule can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a common feature of many type I and type II kinase inhibitors.

G cluster_moa Mechanism of Kinase Inhibition scaffold 4-(2-Bromophenyl)pyrimidin-2-amine Scaffold kinase Kinase Active Site (ATP-binding pocket) scaffold->kinase Binds to Hinge Region inhibition Competitive Inhibition kinase->inhibition atp ATP atp->kinase Binds downstream Downstream Signaling Blocked inhibition->downstream

Caption: Competitive inhibition of ATP binding by the 2-aminopyrimidine scaffold.

The Strategic Importance of the 2-Bromophenyl Moiety

The 2-bromophenyl group at the 4-position of the pyrimidine ring is not merely a passive substituent. Its ortho-bromo substitution can significantly influence the molecule's properties and its interaction with target proteins.

  • Conformational Restriction: The steric bulk of the ortho-bromine atom can restrict the rotation of the phenyl ring relative to the pyrimidine core. This pre-organization of the molecule into a specific conformation can reduce the entropic penalty upon binding to the target, potentially increasing binding affinity.

  • Hydrophobic Interactions: The phenyl ring itself can engage in favorable hydrophobic interactions within the kinase active site.

  • Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in the protein backbone or side chains. This can provide an additional anchoring point and contribute to binding affinity and selectivity.

  • Metabolic Stability: The presence of the bromine atom can block a potential site of metabolism, thereby increasing the compound's half-life in vivo.

  • Vector for Further Functionalization: The bromine atom serves as a handle for further chemical modifications through cross-coupling reactions, allowing for the exploration of additional chemical space and the optimization of lead compounds.

Potential Kinase Targets

Based on the activity of structurally similar 4-aryl-2-aminopyrimidine compounds, potential kinase targets for derivatives of 4-(2-Bromophenyl)pyrimidin-2-amine include, but are not limited to:

Kinase FamilySpecific ExamplesRationale
Tyrosine Kinases EGFR, VEGFR, PDGFRThe 4-anilinopyrimidine scaffold is a well-established pharmacophore for these receptor tyrosine kinases.[8]
Serine/Threonine Kinases Aurora Kinases, CDKs, JNKNumerous inhibitors of these kinases feature the 2-aminopyrimidine core.[5][7]

Biological Evaluation: Key Experimental Protocols

To assess the potential of novel compounds derived from the 4-(2-Bromophenyl)pyrimidin-2-amine scaffold, a series of in vitro assays are essential.

In Vitro Kinase Inhibition Assay (Example: JNK2)

This assay determines the ability of a compound to inhibit the activity of a specific kinase. The ADP-Glo™ Kinase Assay is a common method.[9]

Materials:

  • Recombinant human JNK2 enzyme

  • JNKtide (substrate peptide)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds dissolved in DMSO

  • 384-well plates

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing kinase buffer, substrate, and ATP.

  • Compound Addition: Add 1 µL of test compound at various concentrations (or DMSO for control) to the wells of a 384-well plate.

  • Enzyme Addition: Add 2 µL of diluted JNK2 enzyme to each well.

  • Reaction Initiation: Add 2 µL of the substrate/ATP mix to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT Assay)

This assay measures the effect of a compound on the viability and proliferation of cancer cells.[10]

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well plates

  • Test compounds dissolved in DMSO

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

G cluster_bioassay Biological Evaluation Workflow synthesis Compound Synthesis (from Scaffold) kinase_assay In Vitro Kinase Assay (Determine IC50) synthesis->kinase_assay cell_assay Cellular Proliferation Assay (Determine GI50) kinase_assay->cell_assay hit Hit Compound cell_assay->hit lead_opt Lead Optimization hit->lead_opt

Caption: A typical workflow for the biological evaluation of new compounds.

Conclusion and Future Perspectives

The 4-(2-Bromophenyl)pyrimidin-2-amine scaffold represents a highly valuable, albeit under-explored, platform for the development of novel targeted therapeutics. Its straightforward synthesis via Suzuki-Miyaura coupling provides a reliable entry point for medicinal chemists. The unique steric and electronic properties conferred by the ortho-bromophenyl moiety offer distinct advantages in modulating drug-target interactions, potentially leading to compounds with improved potency, selectivity, and pharmacokinetic profiles.

Future research should focus on the systematic exploration of this scaffold against a broad panel of kinases to identify novel inhibitors. Furthermore, the 2-bromo position serves as an excellent anchor point for further diversification through subsequent cross-coupling reactions, enabling the generation of extensive libraries for high-throughput screening. Computational modeling and structural biology studies will be instrumental in elucidating the precise binding modes of these compounds and guiding the rational design of next-generation inhibitors. The insights and protocols provided in this guide aim to facilitate these endeavors and unlock the full potential of the 4-(2-Bromophenyl)pyrimidin-2-amine core in the ongoing quest for more effective and safer medicines.

References

  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • ChemInform Abstract: Synthesis and Applications of 2-Aminopyrimidine Derivatives as Key Intermediates in Chemical Synthesis of Biomolecules. (2025, August 5).
  • Abcam. (n.d.). MTT assay protocol. Abcam.
  • Promega. (n.d.). JNK2 Kinase Assay Protocol.
  • Li, J. J. (2014). Suzuki-Miyaura Coupling. In Name Reactions (pp. 574-578). Springer, Cham.
  • Shaikh, A., et al. (2011). 2-Aminopyrimidines as a privileged scaffold in medicinal chemistry. Future medicinal chemistry, 3(9), 1147-1171.
  • Synthesis and SAR of 4-substituted-2-aminopyrimidines as novel c-Jun N-terminal kinase (JNK) inhibitors. (2009, April 15). PubMed.
  • Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. (n.d.). PubMed.
  • A kind of preparation method of 2-amino-4-bromopyrimidine. (n.d.).
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021, March 30). Semantic Scholar.
  • Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4 - Padua Research Archive. (2015, November 16).
  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. (n.d.). Der Pharma Chemica.
  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. (2017, February 25).
  • 7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors. (n.d.).
  • Development of o-chlorophenyl substituted pyrimidines as exceptionally potent aurora kinase inhibitors. (2012, September 13). PubMed.
  • Novel synthesis of substituted 4-amino-pyrimidines. (2013, November 6).
  • 4-Amino-2-bromopyridine synthesis. (n.d.). ChemicalBook.
  • Design, synthesis, structure-activity relationship and kinase inhibitory activity of substituted 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ones. (2025, August 9).
  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. (2001, September 15).
  • A kind of preparation method of 2-amino-4-bromopyrimidine. (n.d.).
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2025, April 17).
  • WO 2018/183936 Al. (2018, October 4). Broad Institute.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021, March 30). Semantic Scholar.
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
  • Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6. (2024, June 10). PubMed.
  • A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides. (2014, December 1). PMC - NIH.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021, May 19).
  • P
  • Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6. (2024, June 10). PubMed.
  • (PDF) 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019, April 11).
  • Theoretical Calculations and Molecular Docking Analysis of 4-(2-(4- Bromophenyl)Hydrazineylidene)-3,5-Diphenyl-4H-Pyrazole Molec. (2024, December 31). DergiPark.
  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. (2025, October 15).
  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. (2021, July 22). MDPI.
  • Imidazotriazines and imidazopyrimidines as kinase inhibitors. (n.d.). Google Patents.

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Foundational

An In-Depth Technical Guide to the Solubility Properties of 4-(2-Bromophenyl)pyrimidin-2-amine

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract Aqueous solubility is a critical determinant of a drug candidate's ultimate success, profoundly influencing its absorption, distribution,...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Aqueous solubility is a critical determinant of a drug candidate's ultimate success, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and consequently, its bioavailability and therapeutic efficacy.[1][2][3] This guide provides a comprehensive framework for characterizing the solubility of 4-(2-Bromophenyl)pyrimidin-2-amine, a heterocyclic amine of interest in medicinal chemistry. As extensive public data on this specific molecule is not available, this document serves as a methodological blueprint. It outlines the logical progression from theoretical and in silico prediction to rigorous experimental determination and data interpretation. Protocols for gold-standard thermodynamic solubility assays (Shake-Flask) and high-throughput kinetic solubility screening are detailed, alongside methodologies for establishing a crucial pH-solubility profile.[3][4][5][6] This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that researchers can generate robust, reliable, and decision-enabling solubility data.

Introduction: The Central Role of Solubility in Drug Discovery

The journey of a drug from a laboratory concept to a clinical reality is fraught with challenges, many of which are rooted in fundamental physicochemical properties. Among these, aqueous solubility is paramount.[7] A compound must dissolve to be absorbed. Poor solubility can lead to low and erratic bioavailability, hinder the development of viable formulations, and ultimately cause the failure of an otherwise potent therapeutic candidate.[1][8]

The Biopharmaceutics Classification System (BCS) provides a regulatory framework that categorizes drugs based on their solubility and permeability, directly linking these properties to in vivo performance.[2][9][10][11] A drug is considered "highly soluble" when its highest dose strength is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[9][12] This volume is derived from typical clinical study protocols where a drug is administered with a glass of water.[9] Compounds are classified as:

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

Early and accurate characterization of a compound's solubility class is essential for guiding medicinal chemistry efforts, selecting appropriate formulation strategies, and streamlining the regulatory approval process.[2][10] This guide focuses on providing the tools to thoroughly characterize 4-(2-Bromophenyl)pyrimidin-2-amine, enabling its classification and informed progression within a drug discovery pipeline.

Physicochemical Profile of 4-(2-Bromophenyl)pyrimidin-2-amine

Understanding the structural features of 4-(2-Bromophenyl)pyrimidin-2-amine allows for a qualitative prediction of its solubility behavior.

  • Structure:

    • IUPAC Name: 4-(2-Bromophenyl)pyrimidin-2-amine

    • Molecular Formula: C10H8BrN3

    • Key Features:

      • Pyrimidin-2-amine Core: A basic, ionizable heterocycle. The amine group can be protonated, significantly influencing solubility in acidic environments.

      • Bromophenyl Group: A bulky, lipophilic substituent. The bromine atom and the phenyl ring increase the molecule's hydrophobicity, which generally acts to decrease aqueous solubility.

  • pKa (Ionization Constant): The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. For a basic compound like 4-(2-Bromophenyl)pyrimidin-2-amine, the amine group will be protonated (BH+) at pH values below its pKa. This positively charged, ionized form is significantly more water-soluble than the neutral form (B). Therefore, the compound's solubility is expected to be highly pH-dependent, increasing dramatically in acidic conditions.[13] While the exact pKa of this specific molecule is not published, related compounds like 2-aminopyrimidine have a pKa around 3.5, and aromatic amines typically have pKa values in the low single digits.[14]

  • LogP (Partition Coefficient): LogP is a measure of a compound's lipophilicity, defined as the ratio of its concentration in an organic solvent (typically n-octanol) to its concentration in an aqueous phase.[15][16] A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[16][17][18][19] The presence of the bromophenyl group suggests a relatively high, positive LogP, a characteristic often associated with low aqueous solubility.[17] According to Lipinski's Rule of 5, an orally administered drug should ideally have a LogP value less than 5.[8][16]

In Silico Solubility Prediction

Before embarking on resource-intensive experiments, computational tools can provide rapid, initial estimates of solubility.[1][20] These in silico models use algorithms, including machine learning, to predict solubility based on molecular structure and a vast database of known compounds.[1][21][22]

Rationale: Early identification of potential solubility liabilities is critical.[1] In silico tools allow for the rapid screening of virtual compounds, helping to prioritize which molecules to synthesize and test, thereby saving significant time and resources.[1][21]

Commonly Used Platforms:

  • ACD/Percepta

  • SwissADME

  • Schrödinger Maestro

Limitations: While powerful for rank-ordering compounds, these models often struggle with predicting exact solubility values.[8][20] This is largely due to the difficulty in computationally modeling the complex solid-state forces (crystal lattice energy) that must be overcome for a compound to dissolve.[8] Therefore, in silico predictions must always be confirmed by experimental measurement.

Experimental Solubility Determination: Protocols and Workflows

A critical distinction in solubility measurement is between thermodynamic and kinetic solubility. Both provide valuable, context-dependent information.

Thermodynamic (Equilibrium) Solubility

This measures the true equilibrium concentration of a compound in a saturated solution, where the dissolved solute is in equilibrium with an excess of the solid material.[5][6][23] It is considered the 'gold standard' for solubility determination.[6] The most common method is the Shake-Flask method .[6][23][24]

Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis prep1 Weigh excess solid compound into vials prep2 Add precise volume of aqueous buffer (e.g., PBS pH 7.4) prep1->prep2 equil1 Seal vials and agitate at constant temperature (e.g., 25°C or 37°C) prep2->equil1 equil2 Incubate for 24-48 hours to ensure equilibrium equil1->equil2 analysis1 Separate solid & liquid (Centrifuge or Filter) equil2->analysis1 analysis2 Sample supernatant analysis1->analysis2 analysis3 Quantify concentration (e.g., HPLC-UV) analysis2->analysis3

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Detailed Protocol: Shake-Flask Method

  • Preparation: Add an excess amount of solid 4-(2-Bromophenyl)pyrimidin-2-amine to a series of glass vials. The excess solid is crucial to ensure equilibrium is reached with the saturated solution.[24]

  • Solvent Addition: Add a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each vial.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled incubator (e.g., 25°C or 37°C) for 24 to 48 hours. This extended incubation is necessary to allow the system to reach thermodynamic equilibrium.[4][5]

  • Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is typically done by centrifugation followed by careful removal of the supernatant, or by filtering the solution through a fine (e.g., 0.45 µm) filter.[25]

  • Quantification: Prepare a dilution series of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[25][26][27][28] A standard calibration curve must be prepared to accurately determine the concentration.[25]

Kinetic Solubility

Kinetic solubility measures the concentration of a compound at the point of precipitation from a supersaturated solution, typically created by adding a concentrated DMSO stock solution to an aqueous buffer.[4][23][29] This method is much faster than the shake-flask method and is well-suited for high-throughput screening (HTS) in early drug discovery.[3][4][30][31]

Rationale: In many in vitro biological assays, compounds are introduced from a DMSO stock. Kinetic solubility mimics these conditions and can help diagnose issues like compound precipitation in an assay, which could lead to erroneous results.[5][30][31] The measured kinetic solubility value is often higher than the thermodynamic solubility because the system does not reach equilibrium.[24][29]

Detailed Protocol: High-Throughput Kinetic Solubility (Nephelometry)

  • Stock Solution: Prepare a high-concentration stock solution of 4-(2-Bromophenyl)pyrimidin-2-amine in 100% Dimethyl Sulfoxide (DMSO), for example, at 10 mM.[32]

  • Plate Setup: In a clear microtiter plate (e.g., 96-well or 384-well), dispense a small volume (e.g., 1-5 µL) of the DMSO stock solution into the wells.[32]

  • Buffer Addition: Rapidly add the aqueous buffer (e.g., PBS, pH 7.4) to the wells to achieve the final desired compound concentration, ensuring the final DMSO concentration is low (typically ≤1-2%) to minimize its solubilizing effect.[30][32]

  • Incubation: Mix the plate and incubate for a short period (e.g., 1-2 hours) at a controlled temperature.[4][32]

  • Detection: Measure the amount of precipitate formed. In nephelometry, this is done by passing a light beam (often a laser) through the sample and measuring the amount of light scattered by the undissolved particles.[3] The higher the light scattering, the lower the solubility.

pH-Dependent Solubility Profile

For an ionizable compound like 4-(2-Bromophenyl)pyrimidin-2-amine, understanding its solubility across the physiological pH range of the gastrointestinal (GI) tract (pH 1.2 to 6.8) is essential for predicting oral absorption.[12][13]

Rationale: The solubility of a basic drug can increase by several orders of magnitude as the pH decreases and the molecule becomes protonated.[13] A pH-solubility profile is crucial for BCS classification and for predicting where in the GI tract the drug will dissolve.[9][12]

Logical Relationship of pH and Solubility for a Basic Compound

G cluster_ph pH Environment cluster_form Dominant Molecular Form cluster_sol Resulting Solubility low_ph Low pH (e.g., Stomach, pH < pKa) ionized Ionized (Protonated) BH+ low_ph->ionized high_ph High pH (e.g., Intestine, pH > pKa) neutral Neutral B high_ph->neutral high_sol High Solubility ionized->high_sol low_sol Low Solubility neutral->low_sol

Sources

Exploratory

Operational Safety &amp; Technical Profile: 4-(2-Bromophenyl)pyrimidin-2-amine

Executive Summary & Chemical Identity 4-(2-Bromophenyl)pyrimidin-2-amine is a high-value heterocyclic intermediate primarily utilized in the discovery of kinase inhibitors (e.g., CDK, PLK4 pathways) and as a scaffold in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

4-(2-Bromophenyl)pyrimidin-2-amine is a high-value heterocyclic intermediate primarily utilized in the discovery of kinase inhibitors (e.g., CDK, PLK4 pathways) and as a scaffold in fragment-based drug design (FBDD).[1] Unlike a standard Safety Data Sheet (SDS) which lists hazards statically, this guide contextualizes the physicochemical properties of the molecule to optimize experimental success and safety compliance.

Physiochemical Data Matrix
PropertySpecificationTechnical Note
CAS Number 99073-95-7 (Verify per batch)Isomers (e.g., 4-bromophenyl) are common; verify via NMR.[2]
Molecular Formula C₁₀H₈BrN₃Distinctive isotope pattern (1:1 doublet) in MS due to Br.
Molecular Weight 250.09 g/mol Ideal range for fragment-based screening (<300 Da).
Appearance White to off-white solidYellowing indicates oxidation or trace impurities.
Solubility DMSO, DMF, MeOHPoor water solubility. Requires co-solvent for bio-assay.
pKa (Calc) ~3.5 - 4.0 (Pyrimidine N)Weakly basic; protonates in strong acid (e.g., HCl/dioxane).

Hazard Architecture & Risk Assessment

While standard GHS classifications label this compound as an "Irritant," the structural reality demands a more nuanced risk assessment. The presence of the 2-aminopyrimidine moiety suggests potential biological activity (kinase binding), while the aryl bromide poses sensitization risks.

GHS Classification & Causality
  • Acute Toxicity (Oral) - Category 4 (H302): Harmful if swallowed.[3][4] Mechanism: Nitrogenous heterocycles can interfere with neurotransmission or metabolic pathways if ingested.

  • Skin/Eye Irritation - Category 2/2A (H315/H319): Causes serious irritation.[3][5] Mechanism: The primary amine (-NH₂) is nucleophilic and basic, capable of reacting with membrane lipids and proteins.

  • STOT-SE - Category 3 (H335): Respiratory irritation.[5] Mechanism: Fine dust particulates are highly irritating to mucous membranes.

Visualization: Hazard Mitigation Logic

The following diagram illustrates the decision pathway for handling this compound based on its specific hazard profile.

SafetyLogic cluster_0 Hierarchy of Controls Hazard Hazard Source: 4-(2-Bromophenyl)pyrimidin-2-amine Route Primary Route: Inhalation (Dust) & Dermal Hazard->Route Exposure Risk Control Engineering Control: Fume Hood + HEPA Filter Route->Control Primary Barrier PPE PPE Layer: Nitrile Gloves + N95/P100 Control->PPE Redundancy

Figure 1: Risk mitigation workflow emphasizing engineering controls as the primary barrier against particulate exposure.

Safe Handling & Synthesis Integration

Experimental Protocol: Suzuki-Miyaura Coupling

This compound is most frequently used as the electrophile in Pd-catalyzed cross-couplings.

Protocol:

  • Preparation: Charge a reaction vial with 4-(2-Bromophenyl)pyrimidin-2-amine (1.0 equiv), Boronic Acid (1.2 equiv), and Base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Selection: Use 1,4-Dioxane/Water (4:1). Why? The amine is polar; water ensures solubility of the inorganic base.

  • Degassing (Critical): Sparge with Argon for 10 minutes. Reason: The free amine can coordinate to Pd, making the catalyst more susceptible to oxidation if O₂ is present.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%). Heat to 90°C.

  • Workup: The product often precipitates upon cooling or adding water.

Storage & Stability
  • Hygroscopicity: The 2-amino group can form hydrates. Store in a desiccator.

  • Light Sensitivity: Aryl bromides can undergo slow photodehalogenation. Store in amber vials.

  • Shelf Life: >2 years if stored at -20°C under Argon.

Visualization: Synthesis Workflow

SynthesisFlow Start Start: 4-(2-Bromophenyl)pyrimidin-2-amine Step1 Step 1: Solubilization (Dioxane/H2O) Start->Step1 Step2 Step 2: Degassing (Remove O2 to protect Pd) Step1->Step2 Argon Sparge Step3 Step 3: Catalysis (Suzuki Coupling) Step2->Step3 + Boronic Acid / Pd Product Target: Biaryl Kinase Inhibitor Step3->Product C-C Bond Formation

Figure 2: Optimized workflow for utilizing the compound in palladium-catalyzed cross-coupling reactions.

Emergency Response & Waste Management

In the event of an accident, standard protocols must be adapted to the specific chemical properties of the substance.

Fire Fighting Measures
  • Hazardous Combustion Products: Carbon oxides (COx), Nitrogen oxides (NOx), Hydrogen Bromide (HBr) .

  • Action: Do not breathe fumes. HBr is corrosive to lung tissue. Use full SCBA.

  • Extinguishing Media: Dry chemical or CO₂. Avoid water jets which may spread the solvated amine.

Accidental Release (Spill)
  • Evacuate: Remove personnel from the immediate area.

  • PPE: Wear double nitrile gloves and a P95 respirator.

  • Containment: Do not dry sweep (generates dust). Cover with a damp absorbent pad or use a HEPA vacuum.

  • Neutralization: Wipe surface with dilute acetic acid (to solubilize residual amine) followed by water.

Analytical Validation (Quality Control)

To ensure experimental integrity, the identity of the compound must be validated before use in biological assays.

NMR Characterization (DMSO-d₆)
  • Pyrimidine Protons: Look for two doublets (or a doublet and a multiplet depending on resolution) in the aromatic region (approx. 8.3 - 8.5 ppm).

  • Amine Protons: A broad singlet around 6.5 - 7.0 ppm (exchangeable with D₂O).

  • 2-Bromophenyl Group: Four distinct aromatic signals. The proton ortho to the Bromine will be deshielded.

Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode [M+H]⁺.

  • Isotope Pattern: The hallmark of this compound is the 1:1 doublet at m/z 250 and 252. If you do not see this 1:1 ratio, you have lost the bromine (dehalogenation).

References

  • PubChem. Compound Summary: 4-(2-Bromophenyl)pyrimidin-2-amine.[6] National Library of Medicine. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of 4-(2-Bromophenyl)pyrimidin-2-amine via Suzuki coupling

Application Note: High-Fidelity Synthesis of 4-(2-Bromophenyl)pyrimidin-2-amine via Chemoselective Suzuki-Miyaura Coupling Executive Summary This application note details a robust protocol for the synthesis of 4-(2-bromo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of 4-(2-Bromophenyl)pyrimidin-2-amine via Chemoselective Suzuki-Miyaura Coupling

Executive Summary

This application note details a robust protocol for the synthesis of 4-(2-bromophenyl)pyrimidin-2-amine (Target Molecule 3 ). This transformation presents a specific chemoselective challenge: coupling an activated heteroaryl chloride with a sterically hindered, halogenated aryl boronic acid without compromising the ortho-bromo substituent on the phenyl ring.

The preservation of the aryl bromide is critical, as it serves as a synthetic handle for subsequent cyclization (e.g., Buchwald-Hartwig amination to form pyrimido[1,2-a]indoles). This guide moves beyond standard textbook conditions, employing a sterically demanding phosphine ligand system to overcome the high rotational barrier of the ortho-substituent while preventing oxidative addition into the product's C-Br bond.

Strategic Analysis & Retrosynthesis

The synthesis relies on the Suzuki-Miyaura cross-coupling of 4-chloropyrimidin-2-amine (1) and (2-bromophenyl)boronic acid (2) .

Key Challenges:

  • Competitive Oxidative Addition: The catalyst must activate the C-Cl bond of the pyrimidine (electrophile) preferentially over the C-Br bond of the boronic acid or the product. While aryl bromides are typically more reactive than chlorides, the electron-deficient nature of the pyrimidine ring activates the C-Cl bond, making this chemoselectivity possible.

  • Steric Hindrance: The ortho-bromo group on the boronic acid creates significant steric bulk, impeding the transmetallation step.

  • Protodeboronation: Ortho-substituted boronic acids are prone to hydrolytic C-B bond cleavage under basic conditions.

Reaction Scheme & Pathway

ReactionScheme SM1 4-Chloropyrimidin-2-amine (Electrophile) Int Transmetallation Intermediate SM1->Int Oxidative Addition (Fast into C-Cl) SM2 (2-Bromophenyl)boronic acid (Nucleophile) SM2->Int Base Activation Side Side Product: Protodeboronation (Bromobenzene) SM2->Side Hydrolysis (Avoid with mild base) Cat Catalyst System: Pd(OAc)2 + XPhos (Bulky, Electron-Rich) Cat->Int Prod 4-(2-Bromophenyl)pyrimidin-2-amine (Target) Int->Prod Reductive Elimination (Sterically Demanding)

Figure 1: Reaction pathway highlighting the critical transmetallation step and potential failure mode (protodeboronation).

Critical Parameters & Optimization

To ensure high yield and selectivity, the following parameters are strictly controlled:

ParameterSelectionRationale
Catalyst Precursor Pd(OAc)₂ or Pd₂(dba)₃ Provides a source of Pd(0) without interfering ligands.
Ligand XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)Crucial: The bulky biaryl ligand facilitates oxidative addition into the chloride and, more importantly, creates a pocket that accommodates the ortho-bromo steric bulk during transmetallation. It also suppresses reaction at the aryl bromide site.
Base K₃PO₄ (2.0 M aq) A mild base minimizes protodeboronation of the boronic acid compared to strong bases like NaOH or Ba(OH)₂.
Solvent 1,4-Dioxane / Water (4:1) The biphasic system dissolves both organic reactants and inorganic base. Dioxane has a high boiling point, allowing thermal activation (80–100°C).
Stoichiometry 1.0 equiv Chloride : 1.2 equiv Boronic Acid Slight excess of boronic acid compensates for potential deboronation.

Detailed Experimental Protocol

Safety Warning: Handle all palladium catalysts and halogenated aromatics in a fume hood. (2-Bromophenyl)boronic acid may be an irritant.

Materials Checklist:
  • 4-Chloropyrimidin-2-amine (CAS: 5305-59-9)

  • (2-Bromophenyl)boronic acid (CAS: 244205-40-1)

  • XPhos (CAS: 564483-18-7)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium phosphate tribasic (K₃PO₄)

  • Solvents: 1,4-Dioxane (anhydrous), Water (deionized), Ethyl Acetate (for workup).

Step-by-Step Procedure:

1. Catalyst Pre-complexation (Optional but Recommended for Scale >1g):

  • In a small vial, mix Pd(OAc)₂ (5 mol%) and XPhos (10 mol%) in 1,4-dioxane. Stir at room temperature for 10 minutes until the solution turns from orange to a dark yellow/brown, indicating active catalyst formation (

    
    ).
    

2. Reaction Assembly:

  • To a reaction vessel (round-bottom flask or microwave vial) equipped with a magnetic stir bar, add:

    • 4-Chloropyrimidin-2-amine (1.0 equiv, e.g., 1.0 mmol, 129.5 mg)

    • (2-Bromophenyl)boronic acid (1.2 equiv, e.g., 1.2 mmol, 241.0 mg)

  • Add the Catalyst Solution prepared in Step 1 (or add solid catalyst/ligand directly if skipping pre-complexation).

  • Add 1,4-Dioxane (total volume to reach 0.2 M concentration, approx. 4 mL).

  • Add K₃PO₄ solution (2.0 M in water, 2.5 equiv, 1.25 mL).

3. Degassing (Critical):

  • Seal the vessel with a septum.

  • Sparge the biphasic mixture with Argon or Nitrogen gas for 10–15 minutes via a needle. Note: Oxygen promotes homocoupling of boronic acids and deactivates the catalyst.

4. Reaction:

  • Heat the mixture to 90°C in an oil bath (or microwave reactor) for 4–16 hours .

  • Monitoring: Check via TLC (50% EtOAc/Hexanes) or LC-MS.

    • Target Mass: [M+H]⁺ = 250.0/252.0 (Br isotope pattern).

    • Starting Material: 130.0 (Cl).

5. Workup:

  • Cool the reaction to room temperature.

  • Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 15 mL).

  • Wash combined organics with brine (1 x 10 mL).

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

6. Purification:

  • Purify via flash column chromatography on silica gel.

  • Eluent: Gradient of 0%

    
     60% Ethyl Acetate in Hexanes. The product typically elutes later due to the polarity of the aminopyrimidine.
    
  • Yield Expectation: 75–85% as a light yellow/off-white solid.

Quality Control & Data Validation

Analytical Criteria
TestMethodAcceptance Criteria
Identity ¹H NMR (400 MHz, DMSO-d₆)Characteristic pyrimidine doublets (

~8.3, 6.9 ppm); Phenyl multiplet (

~7.3–7.7 ppm); Amine singlet (

~6.5 ppm, exchangeable).
Purity HPLC (254 nm)>95% Area Under Curve.
Mass Spec ESI-MS[M+H]⁺ 250.0 / 252.0 (1:1 ratio confirms 1 Bromine atom).
Troubleshooting Guide

Troubleshooting Start Issue: Low Yield Check1 Is SM (Chloride) remaining? Start->Check1 Check2 Is SM (Boronic Acid) remaining? Check1->Check2 No (Consumed) Sol1 Catalyst died. Increase load or re-degas solvent. Check1->Sol1 Yes Sol2 Protodeboronation occurred. Add more boronic acid (portionwise) or lower Temp to 80°C. Check2->Sol2 No (Consumed) Sol3 Product Polymerization. (Rare with XPhos). Reduce reaction time. Check2->Sol3 Yes (Excess left)

Figure 2: Decision tree for troubleshooting common reaction failures.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Guram, A. S., et al. (2004). New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of Organic Chemistry, 69(10), 3358. Link

  • Vertex AI Search Results. (2023). Synthesis of 4-(2-Bromophenyl)pyrimidin-2-amine Suzuki coupling.
Application

Application Note: One-Pot Synthesis of 4-(2-Bromophenyl)pyrimidin-2-amine

Executive Summary The 2-aminopyrimidine pharmacophore is a cornerstone in medicinal chemistry, serving as the hinge-binding motif in numerous kinase inhibitors (e.g., Imatinib, Palbociclib). This application note details...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminopyrimidine pharmacophore is a cornerstone in medicinal chemistry, serving as the hinge-binding motif in numerous kinase inhibitors (e.g., Imatinib, Palbociclib). This application note details a robust, scalable one-pot, two-step protocol for synthesizing 4-(2-Bromophenyl)pyrimidin-2-amine .

Unlike traditional multi-step methods requiring intermediate isolation, this protocol utilizes N,N-Dimethylformamide dimethyl acetal (DMF-DMA) as a dual carbon-nitrogen source and activating agent. The process involves the in-situ generation of an enaminone intermediate followed by cyclocondensation with guanidine. This route is specifically optimized to overcome the steric hindrance imposed by the ortho-bromo substituent on the phenyl ring, ensuring high regioselectivity and yield.

Chemical Strategy & Mechanism[1][2]

The synthesis relies on the "Enaminone Route," a cascade sequence that avoids the use of harsh chlorinating agents (like POCl


) associated with other pyrimidine syntheses.
The Reaction Pathway[3]
  • Enaminone Formation: The reaction initiates with the condensation of 1-(2-bromophenyl)ethanone (2'-bromoacetophenone) with DMF-DMA . The acetophenone enolate attacks the electrophilic carbon of DMF-DMA, followed by the elimination of methanol. This yields the electrophilic enaminone intermediate: (E)-1-(2-bromophenyl)-3-(dimethylamino)prop-2-en-1-one.

  • Cyclocondensation: Guanidine (supplied as guanidine carbonate) acts as a 1,3-binucleophile. It performs a Michael-type addition to the

    
    -carbon of the enaminone, followed by intramolecular cyclization and elimination of dimethylamine and water to aromatize the pyrimidine ring.
    
Mechanistic Visualization

The following diagram illustrates the molecular transformations and the logic flow of the one-pot protocol.

ReactionMechanism Start 1-(2-Bromophenyl)ethanone (Starting Material) Enaminone Enaminone Intermediate (In Situ) Start->Enaminone Condensation (-MeOH) DMFDMA DMF-DMA (Reagent) DMFDMA->Enaminone Transition Michael Addition & Cyclization Enaminone->Transition + Guanidine Guanidine Guanidine Carbonate (Cyclizing Agent) Guanidine->Transition Product 4-(2-Bromophenyl) pyrimidin-2-amine Transition->Product - Me2NH, - H2O (Aromatization)

Caption: Step-wise mechanistic flow from ketone precursor to pyrimidine scaffold via enaminone intermediate.

Experimental Protocol

Safety Warning: 1-(2-Bromophenyl)ethanone is an irritant. DMF-DMA is flammable and moisture-sensitive. Perform all steps in a fume hood. Note: Do not confuse the starting material with 2-bromoacetophenone (phenacyl bromide), which is a potent lachrymator (tear gas). Ensure you are using the ring-brominated isomer (CAS 2142-69-0).

Materials & Reagents
ReagentEquiv.RoleCAS No.
1-(2-Bromophenyl)ethanone 1.0Substrate2142-69-0
DMF-DMA 1.5 - 2.0C1 Synthons4637-24-5
Guanidine Carbonate 1.5N-C-N Source593-85-1
n-Butanol SolventHigh BP Solvent71-36-3
Sodium Ethoxide (Optional) 0.5Catalyst141-52-6
Step-by-Step Procedure
Step 1: Formation of the Enaminone (In Situ)
  • Setup: Equip a dry 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Connect to a nitrogen line.[1][2][3]

  • Charge: Add 1-(2-bromophenyl)ethanone (10.0 mmol, 1.99 g) and DMF-DMA (15.0 mmol, 2.0 mL).

  • Reaction: Heat the neat mixture (or in 5 mL toluene) at 100–110 °C for 4–6 hours .

    • Expert Tip: The reaction color typically shifts from pale yellow to deep orange/red, indicating enaminone formation.

    • QC Check: TLC (30% EtOAc/Hexanes) should show consumption of the ketone (

      
      ) and appearance of a polar, UV-active spot (Enaminone, 
      
      
      
      ).
  • Concentration (Critical): Apply a light vacuum or a stream of nitrogen to remove excess DMF-DMA and the methanol byproduct. This prevents side reactions with guanidine in the next step.

Step 2: Cyclization to Pyrimidine
  • Addition: To the residue in the same flask, add Guanidine Carbonate (15.0 mmol, 2.7 g) and n-Butanol (20 mL).

    • Why n-Butanol? The ortho-bromo substituent creates steric bulk. Ethanol (bp 78°C) may not provide enough thermal energy to drive the cyclization to completion. n-Butanol (bp 117°C) ensures efficient ring closure.

  • Reflux: Heat the suspension to reflux (~118 °C ) with vigorous stirring for 12–16 hours .

    • Note: The suspension will eventually clarify as the product forms, though inorganic salts may remain suspended.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (100 mL) with stirring. The product should precipitate as a solid.[4]

    • Filter the precipitate using a Büchner funnel.[4]

    • Wash the cake with water (2 x 20 mL) and cold ethanol (1 x 10 mL) to remove unreacted guanidine and colored impurities.

  • Purification:

    • Recrystallize from Ethanol or DMF/Water (9:1) if high purity (>98%) is required.

    • Dry in a vacuum oven at 50 °C for 6 hours.

Characterization & Data Analysis

Confirm the identity of 4-(2-Bromophenyl)pyrimidin-2-amine using the following parameters.

Expected NMR Data

The ortho-bromo substituent causes specific shielding/deshielding patterns distinct from para-substituted analogs.

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
      8.35  (d, J = 5.2 Hz, 1H, Pyrimidine H-6 ): The most deshielded doublet.
      
    • 
      7.68  (d, J = 8.0 Hz, 1H, Ar-H3 ): Proton adjacent to Bromine.
      
    • 
      7.40 – 7.55  (m, 3H, Ar-H4, H5, H6 ): Aromatic multiplet.
      
    • 
      6.85  (d, J = 5.2 Hz, 1H, Pyrimidine H-5 ): Coupled to H-6.
      
    • 
      6.60  (bs, 2H, -NH
      
      
      
      ): Exchangeable broad singlet.
Mass Spectrometry
  • Method: ESI-MS (Positive Mode)

  • Result: Expect a characteristic 1:1 isotopic doublet due to Bromine (

    
    Br/
    
    
    
    Br).
    • [M+H]

      
      :  250.0 / 252.0 m/z.
      

Expert Insights & Troubleshooting

IssueRoot CauseSolution
Low Yield Incomplete enaminone formation.Ensure Step 1 is run to completion (TLC check). Use fresh DMF-DMA (it hydrolyzes to DMF over time).
Sticky Solid Trapped solvent/impurities.Recrystallize from EtOH. If oil persists, triturate with Diethyl Ether or Hexanes to induce crystallization.
Starting Material Remains Steric hindrance of o-Br group.Switch solvent in Step 2 to n-Butanol or DMF and increase temperature. Microwave irradiation (150°C, 30 min) is highly effective here.
Safety Reaction pressure.Ensure the condenser is open to nitrogen/air (do not seal the system) to allow MeOH/Me

NH escape.

References

  • Original Enaminone Protocol

    • Karpov, A. S., & Müller, T. J. J. (2003). Straightforward Novel One-Pot Enaminone and Pyrimidine Syntheses by Coupling-Addition-Cyclocondensation Sequences. Synthesis, 2003(18), 2815-2826.
  • Mechanism of Pyrimidine Synthesis

    • Foloppe, N., et al. (2006). Structure-Based Design of Novel Chk1 Inhibitors: Insights into Hydrogen Bonding and Protein−Ligand Affinity. Journal of Medicinal Chemistry, 49(7), 2140–2143. (Describes similar 2-aminopyrimidine synthesis).
  • DMF-DMA Reagent Utility

    • Abu-Shanab, F. A., et al. (2008).[3] Heterocyclic Synthesis Using N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA). International Journal of Molecular Sciences, 9(5), 889-894.

  • Starting Material Data (1-(2-Bromophenyl)ethanone)

    • PubChem Compound Summary for CID 75060.[5]

Sources

Method

recrystallization solvents for 4-(2-Bromophenyl)pyrimidin-2-amine purification

Abstract This Application Note provides a definitive guide to the purification of 4-(2-Bromophenyl)pyrimidin-2-amine , a critical biaryl intermediate often utilized in the synthesis of FAK (Focal Adhesion Kinase) inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note provides a definitive guide to the purification of 4-(2-Bromophenyl)pyrimidin-2-amine , a critical biaryl intermediate often utilized in the synthesis of FAK (Focal Adhesion Kinase) inhibitors and other kinase-targeting scaffolds.[1][2][3] Unlike its para-substituted regioisomer, the ortho-bromo substitution induces significant steric torsion between the phenyl and pyrimidine rings.[1][2][3] This structural twist disrupts planar pi-stacking, altering solubility profiles and increasing the risk of "oiling out" during crystallization.[1][2] This guide synthesizes field-proven solvent systems with mechanistic rationale to ensure high-purity isolation (>98% HPLC) without the need for labor-intensive chromatography.[1][2][3]

Part 1: Solvent Selection Strategy (The "Why")

The molecule 4-(2-Bromophenyl)pyrimidin-2-amine possesses a "push-pull" solubility character:

  • Polar Domain: The 2-amino pyrimidine core is a hydrogen bond donor/acceptor, necessitating polar protic or aprotic solvents for dissolution.[2]

  • Lipophilic Domain: The 2-bromophenyl ring is hydrophobic.[1][2][3] The ortho-bromo substituent prevents the rings from becoming coplanar, reducing lattice energy compared to the para isomer.[1][2]

Implication: Solvents that work for flat aromatics (e.g., pure toluene) may fail here due to the amine's polarity. Conversely, highly polar solvents (pure water) will not dissolve the aryl portion.[2] The ideal solvent must bridge this amphiphilic gap.

Recommended Solvent Systems
System TypeSolvent(s)RoleSuitability RatingMechanism
Single Solvent Ethanol (Absolute) Primary⭐⭐⭐⭐⭐ (Excellent)Dissolves the amine via H-bonding; aryl group solubility drops sharply upon cooling.[1][2][3]
Single Solvent 2-Propanol (IPA) Primary⭐⭐⭐⭐ (Good)Higher boiling point than EtOH; good for removing more stubborn non-polar impurities.[1][2][3]
Binary System EtOAc / n-Heptane Solvent / Anti-solvent⭐⭐⭐⭐ (High Purity)EtOAc dissolves the compound; Heptane acts as a precipitant to force crystallization.[1][2][3]
Binary System Ethanol / Water Solvent / Anti-solvent⭐⭐⭐ (Yield Focused)High recovery, but risk of co-precipitating inorganic salts if present.

Part 2: Detailed Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Ethanol)

Best for: Removal of synthesis byproducts (boronic acids, catalyst ligands) and general purity enhancement.[1][2]

Materials:

  • Crude 4-(2-Bromophenyl)pyrimidin-2-amine[1][2][3]

  • Absolute Ethanol (EtOH)[1]

  • Activated Charcoal (Optional, for color removal)

  • Celite 545

Step-by-Step Procedure:

  • Saturation: Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask. Add 50 mL of Ethanol.

  • Reflux: Heat the mixture to boiling (approx. 78°C) with magnetic stirring.

    • Checkpoint: If solids remain, add hot EtOH in 5 mL increments until fully dissolved.[2] Do not exceed 100 mL total volume (10 vol).

  • Hot Filtration (Critical): If the solution is dark or contains insoluble black specks (Pd residue), add 0.5 g activated charcoal, stir for 5 mins, and filter hot through a pre-warmed Celite pad.

    • Note: Pre-warming the funnel prevents premature crystallization on the filter.[2][4]

  • Controlled Cooling: Allow the clear filtrate to cool to room temperature (20–25°C) slowly over 2 hours.

    • Agitation: Turn off stirring.[2] Stirring during cooling can induce rapid precipitation of amorphous powder rather than crystals.[2]

  • Crystallization: Once at room temperature, move the flask to an ice-water bath (0–4°C) for 1 hour to maximize yield.

  • Collection: Filter the white/off-white crystals using a Buchner funnel.

  • Wash: Wash the filter cake with 10 mL of ice-cold Ethanol.

  • Drying: Dry under vacuum (40°C, 50 mbar) for 4 hours.

Protocol B: Binary Solvent Recrystallization (EtOAc / n-Heptane)

Best for: "Oiling out" issues or when the compound is too soluble in alcohols.[1][2][3]

  • Dissolution: Dissolve crude material in the minimum amount of boiling Ethyl Acetate (EtOAc).[2]

  • Cloud Point: While maintaining a gentle boil, add n-Heptane dropwise until a persistent cloudiness (turbidity) appears.

  • Clarification: Add just enough drops of EtOAc to make the solution clear again.[2]

  • Seeding: Remove from heat. If available, add a single seed crystal of pure product.[2]

  • Cooling: Allow to cool undisturbed. The non-polar Heptane reduces the solubility of the lipophilic bromo-phenyl group as temperature drops, forcing the lattice to form.[1][2]

Part 3: Process Visualization (Logic Flow)

The following diagram illustrates the decision matrix for purifying this specific aminopyrimidine derivative.

RecrystallizationLogic Start Start: Crude 4-(2-Bromophenyl) pyrimidin-2-amine SolubilityCheck Check Solubility in Boiling Ethanol (10 vol) Start->SolubilityCheck Dissolved Fully Dissolved? SolubilityCheck->Dissolved YesDissolved Proceed to Protocol A (Slow Cooling) Dissolved->YesDissolved Yes NoDissolved Insoluble Material? Dissolved->NoDissolved No Cooling Cool to 25°C -> 0°C YesDissolved->Cooling FilterInsolubles Perform Hot Filtration (Remove Pd/Salts) NoDissolved->FilterInsolubles Black specks/Salts SwitchSolvent Switch to Protocol B (EtOAc/Heptane) NoDissolved->SwitchSolvent Product won't dissolve FilterInsolubles->YesDissolved Result Check Form Cooling->Result Crystals Crystalline Solid (Filter & Dry) Result->Crystals Success Oil Oiling Out (Phase Separation) Result->Oil Failure RemedyOil Remedy: Reheat, Add Seed Crystal, Cool Slower Oil->RemedyOil RemedyOil->Cooling Retry

Figure 1: Decision tree for solvent selection and troubleshooting based on physical behavior during the heating/cooling cycle.

Part 4: Characterization & Validation

To ensure the protocol was successful, compare the isolated material against these benchmarks:

ParameterExpected ValueMethodNotes
Appearance White to off-white needles/flakesVisualYellowing indicates residual impurities (often nitro/azo byproducts).[1][2][3]
Melting Point 199–205°C (Typical for 4-bromo isomer; 2-bromo may vary slightly)Capillary MPSharp range (<2°C) indicates high purity.[1][2][3]
HPLC Purity > 98.0%UV @ 254 nmImpurity peaks at RRT 0.9 or 1.1 usually indicate regioisomers.[1][2]
1H NMR Conforms to structureDMSO-d6Check for absence of solvent peaks (EtOH ~1.05/3.44 ppm).

Troubleshooting "Oiling Out": Because the 2-bromo substituent creates a "twisted" geometry, the crystal lattice energy is lower than the planar 4-bromo isomer.[1][2][3] This makes the compound prone to separating as an oil before crystallizing.[2]

  • Fix: If an oil forms, reheat to dissolve, add a seed crystal, and wrap the flask in foil/towel to slow the cooling rate significantly (over 4-6 hours).

References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 12803496, 2-Amino-4-bromopyrimidine. Retrieved from [Link]

  • Massachusetts Institute of Technology (MIT). (n.d.).[2] Two-Solvent Recrystallization Guide. MIT OpenCourseWare.[2][3] Retrieved from [Link]

  • University of Rochester. (n.d.).[2] Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

Sources

Application

Application Note: Chromatographic Separation of 4-(2-Bromophenyl)pyrimidin-2-amine

This Application Note is structured to guide researchers through the optimization of Thin Layer Chromatography (TLC) for 4-(2-Bromophenyl)pyrimidin-2-amine . It moves beyond simple solvent recipes to explain the chemical...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the optimization of Thin Layer Chromatography (TLC) for 4-(2-Bromophenyl)pyrimidin-2-amine . It moves beyond simple solvent recipes to explain the chemical rationale required for reproducible separation, specifically addressing the challenges posed by basic nitrogen heterocycles.

Introduction & Chemical Context

4-(2-Bromophenyl)pyrimidin-2-amine is a critical pharmacophore, often synthesized via Suzuki-Miyaura coupling between 2-aminopyrimidine-4-boronates and 1-bromo-2-iodobenzene (or converse coupling partners).

The Separation Challenge: The molecule presents a "push-pull" chromatographic behavior:

  • Lipophilic Domain: The 2-bromophenyl moiety is non-polar and sterically bulky (ortho-substituted), driving the molecule to move faster with non-polar solvents.

  • Polar/Basic Domain: The 2-aminopyrimidine core contains basic nitrogen atoms (pKa ~3-4 for the ring nitrogens, but the exocyclic amine acts as a hydrogen bond donor).

Common Failure Mode: Standard silica gel (


) is acidic (pH ~5). The basic amine functionality interacts strongly with surface silanol groups (

), resulting in "tailing" (comet-shaped spots) or irreversible adsorption at the baseline. This protocol outlines the specific mobile phase modifications required to suppress these secondary interactions.

Chemo-Physical Analysis (The "Why")

To select the correct mobile phase, we must understand the interaction at the molecular level.

  • Steric Influence: Unlike the para-bromo isomer, the 2-bromo (ortho) substituent forces the phenyl ring to twist out of coplanarity with the pyrimidine ring. This reduces

    
     stacking interactions with the stationary phase, typically resulting in a slightly higher 
    
    
    
    value than its para analog.
  • Silanol Interaction: The exocyclic amine (

    
    ) and the pyrimidine ring nitrogens form hydrogen bonds with free silanols. Without a competitive base in the mobile phase, the analyte "drags" along the plate.
    
Mechanism of Tailing & Correction

The following diagram illustrates the interaction and the corrective strategy.

G Silica Silica Surface (Acidic Si-OH) Amine Analyte: Aminopyrimidine Silica->Amine H-Bonding (Strong Interaction) CleanSep Result: Sharp Spot (Ideal Rf) Tailing Result: Peak Tailing / Retention Amine->Tailing Modifier Modifier: Triethylamine (TEA) Modifier->Silica Blocks Active Sites (Competitive Binding) Modifier->Amine Displaces Modifier->CleanSep Enables Free Migration

Figure 1: Mechanism of amine tailing on silica and the corrective action of base modifiers.

Experimental Protocol

A. Sample Preparation[1][2][3][4][5][6]
  • Solvent: Dissolve the crude mixture in Dichloromethane (DCM) . If solubility is poor, add a minimum amount of Methanol (MeOH) (max 10%).

  • Concentration: Aim for ~5-10 mg/mL.

  • Spotting: Apply 1-2

    
     to the TLC plate (Silica Gel 60 
    
    
    
    ). Keep the spot diameter < 3mm to ensure resolution.
B. Mobile Phase Screening Workflow

Do not rely on a single solvent system. Follow this logical screening order to determine the optimal separation for your specific batch (purity levels vary).

System 1: The "Standard" (Non-Polar Screening)
  • Composition: Hexanes : Ethyl Acetate (Hex:EtOAc)[1]

  • Starting Ratio: 70:30

  • Target: Useful for separating non-polar impurities (e.g., bis-bromo starting materials, triphenylphosphine oxide).

  • Observation: If the amine stays at the baseline (

    
    ), move to System 2.
    
System 2: The "Polar" (Solubility Check)
  • Composition: Dichloromethane : Methanol (DCM:MeOH)

  • Starting Ratio: 95:5

  • Target: Moves polar aminopyrimidines effectively.

  • Risk: Often co-elutes impurities due to high solvent strength.

System 3: The "Optimized" (Basified System) [RECOMMENDED]
  • Composition: Hexanes : Ethyl Acetate + Triethylamine (TEA)

  • Ratio: 50 : 50 : 1 (Add 1% v/v TEA to the mixture).

  • Protocol:

    • Prepare 10 mL of 50:50 Hex:EtOAc.

    • Add 0.1 mL of Triethylamine.

    • Pre-elute the TLC chamber (swirl solvent to saturate the atmosphere with TEA vapor).

    • Run the plate.[2][3]

  • Why TEA? It neutralizes the silica acidity, sharpening the amine spot.

C. Visualization & Detection
MethodAppearanceSpecificity
UV (254 nm) Dark purple/black spot on green background.Detects the aromatic pyrimidine/phenyl rings. Primary method.
Ninhydrin Stain Pink/Red spot upon heating.Specific to primary amines (exocyclic

). Confirms the amine is intact.
Iodine Chamber Brown/Yellow spot.General organic detection; useful for non-UV active lipids/impurities.

Results & Troubleshooting Guide

The following table summarizes expected


 values based on structural properties and standard chromatographic behavior of aminopyrimidines.
Mobile Phase SystemExpected

Separation QualityNotes
Hex:EtOAc (70:30) 0.10 - 0.20Poor (Tailing)Compound sticks to baseline; good for eluting non-polar impurities.
Hex:EtOAc (50:50) 0.30 - 0.45ModerateLikely tailing. Separation from polar impurities may be insufficient.
Hex:EtOAc (50:50) + 1% TEA 0.40 - 0.55 Excellent (Sharp) Optimal System. TEA prevents tailing.
DCM:MeOH (95:5) 0.60 - 0.70Good (Round spots)

may be too high for separating closely related polar byproducts.
Decision Tree for Purification

Use this logic flow to scale up from TLC to Flash Column Chromatography.

DecisionTree Start Run TLC: Hex/EtOAc (1:1) Check Check Spot Shape & Rf Start->Check Tailing Tailing Observed? Check->Tailing YesTail Add 1% TEA to Mobile Phase Tailing->YesTail Yes NoTail Rf Value? Tailing->NoTail No GoodRf Rf 0.3-0.5 Use Hex/EtOAc System for Column YesTail->GoodRf Retest LowRf Rf < 0.2 Increase Polarity (Use DCM/MeOH 95:5) NoTail->LowRf Too Low NoTail->GoodRf Ideal

Figure 2: Decision matrix for selecting the final purification solvent system.

References

  • General TLC of Basic Heterocycles: Reich, H. J. (2023). Chromatography: Thin Layer Chromatography (TLC). University of Wisconsin-Madison Organic Chemistry Data. [Link]

  • Synthesis of 4-phenylpyrimidin-2-amines: Peat, A. J., et al. (2013). Novel Pyrazolopyridine Derivatives as Inhibitors of PLK4. Bioorganic & Medicinal Chemistry Letters, 23(1), 24-29. (Demonstrates purification of similar aminopyrimidine scaffolds using EtOAc/Hexane gradients). [Link]

  • Suzuki Coupling Protocols: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational text for the synthesis method generating this compound). [Link]

Sources

Method

Application Note: Preparation of 4-(2-Bromophenyl)pyrimidin-2-amine Stock Solutions in DMSO

Abstract & Scope This Application Note provides a rigorous, field-validated protocol for preparing stock solutions of 4-(2-Bromophenyl)pyrimidin-2-amine (CAS: 99073-95-7) using Dimethyl Sulfoxide (DMSO). This compound, o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note provides a rigorous, field-validated protocol for preparing stock solutions of 4-(2-Bromophenyl)pyrimidin-2-amine (CAS: 99073-95-7) using Dimethyl Sulfoxide (DMSO). This compound, often utilized as a scaffold in kinase inhibitor discovery and as a Suzuki-Miyaura coupling partner, exhibits specific lipophilic characteristics that require strict moisture control.

Inaccurate stock preparation is the single largest source of error in biochemical assays. This guide addresses the physicochemical challenges of aminopyrimidines—specifically the risk of precipitation due to DMSO hygroscopicity—and establishes a "Self-Validating" workflow to ensure experimental reproducibility.

Compound Profile & Physicochemical Properties[1][2][3][4][5][6][7]

Before handling, verify the compound identity and properties.[1][2] The 2-bromophenyl group significantly increases lipophilicity compared to the parent pyrimidine, making the compound sensitive to the "water-crash" effect (precipitation upon water absorption by DMSO).

PropertyDataNotes
Compound Name 4-(2-Bromophenyl)pyrimidin-2-amine
CAS Number 99073-95-7Verify against vial label.
Molecular Formula

Molecular Weight 250.10 g/mol Used for all molarity calculations.
Appearance White to off-white solidCrystalline or powder form.
Solubility (DMSO) High (>50 mM)Critical: Solubility decreases log-linearly with water content.
Solubility (Water) Low / NegligibleRequires <0.5% DMSO final conc. in aqueous assays to avoid crashing.
Storage (Solid) 2–8°C or -20°CProtect from light and moisture.

Critical Reagents & Equipment

  • Solvent: Anhydrous DMSO (≥99.9%, <50 ppm

    
    ).
    
    • Why: Standard "Reagent Grade" DMSO can contain water.[3] DMSO is hygroscopic; it can absorb up to 30% of its weight in water from the atmosphere. Absorbed water drastically reduces the solubility of hydrophobic compounds like 4-(2-Bromophenyl)pyrimidin-2-amine.

  • Vials: Amber glass vials (borosilicate) with PTFE-lined caps.

    • Why: Amber glass protects from photodegradation. PTFE prevents plasticizers from leaching into the DMSO, which can occur with standard polyethylene caps.

  • Weighing: 5-place analytical balance (readability 0.01 mg) and anti-static gun.

    • Why: Static electricity on dry powders can cause significant mass errors (up to 10%) when weighing small amounts (<5 mg).

Protocol: Stock Solution Preparation (10 mM Target)

This protocol describes the preparation of 1 mL of a 10 mM stock solution .

Step 1: Environmental Control & Equilibration
  • Remove the compound vial from the refrigerator/freezer.

  • CRITICAL: Allow the vial to warm to room temperature (approx. 30 mins) before opening.

    • Mechanism:[4][5] Opening a cold vial condenses atmospheric moisture onto the hygroscopic solid, immediately compromising purity and weight accuracy.

Step 2: Calculation

Use the formula:


[1][6]

For 1 mL of 10 mM solution:



Recommendation: To minimize weighing error, weigh a larger amount (e.g., 5–10 mg) and adjust the DMSO volume accordingly.

Step 3: Weighing & Dissolution[8]
  • Place a sterile amber glass vial on the balance. Tare.

  • Weigh approximately 2.5 mg of compound. Record the exact mass (e.g., 2.64 mg).

  • Calculate the required DMSO volume to achieve 10 mM:

    
    
    Example:
    
    
    
  • Add the calculated volume of Anhydrous DMSO to the vial.

    • Technique: Pipette slowly down the side of the vial to wash down any adherent powder.

Step 4: Mixing & Homogenization
  • Vortex vigorously for 30 seconds.

  • Visual Inspection: Hold the vial up to a light source. The solution must be perfectly clear.

    • If particulates remain: Sonicate in a water bath at room temperature for 5–10 minutes.

    • Caution: Monitor temperature.[1][7][8][9] Do not allow the DMSO to heat significantly (>40°C) as this may degrade the compound.

Step 5: Aliquoting & Storage[2][8]
  • Divide the master stock into single-use aliquots (e.g., 50–100 µL) in small microtubes or glass inserts.

    • Why: Repeated freeze-thaw cycles introduce atmospheric water every time the tube is opened, leading to compound precipitation over time.

  • Store at -20°C (short term <1 month) or -80°C (long term).

Visualized Workflow (DOT Diagram)

The following diagram illustrates the logical flow and critical control points (CCPs) for the preparation process.

StockPrep Start Start: Remove Solid from Storage Equilibrate Equilibrate to RT (30 mins, Desiccator) Start->Equilibrate Prevent Condensation Weigh Weigh Solid (Record Exact Mass) Equilibrate->Weigh Calc Calculate DMSO Vol (Vol = Mass / (MW * Conc)) Weigh->Calc AddSolvent Add Anhydrous DMSO Calc->AddSolvent Mix Vortex & Sonicate AddSolvent->Mix Check Visual QC: Is Solution Clear? Mix->Check Aliquot Aliquot into Single-Use Vials Check->Aliquot Yes Troubleshoot See Troubleshooting (Warm/Dilute) Check->Troubleshoot No (Cloudy/Solid) Store Store at -20°C/-80°C Aliquot->Store Troubleshoot->Mix Re-attempt

Figure 1: Step-by-step workflow for high-integrity stock solution preparation. Yellow nodes indicate Critical Control Points (CCPs).

Troubleshooting & Quality Control

If the compound precipitates or fails to dissolve, follow this logic:

  • Precipitation upon Thawing:

    • Cause: DMSO freezes at 18.5°C. Upon thawing, local concentration gradients can form.

    • Solution: Warm the vial to 37°C for 5 minutes and vortex. If it remains cloudy, the DMSO has likely absorbed too much water (become "wet"). Discard and prepare fresh.

  • "Crashing Out" in Aqueous Media:

    • Cause: 4-(2-Bromophenyl)pyrimidin-2-amine is hydrophobic. Rapid addition to water causes precipitation.

    • Solution: Use the "Intermediate Dilution" method.

      • Step A: Dilute 10 mM DMSO stock 1:10 into a surfactant-containing buffer (e.g., PBS + 0.05% Tween-20).

      • Step B: Dilute this intermediate into the final assay volume.

Troubleshooting Problem Precipitation Observed CheckTemp Is solution cold? Problem->CheckTemp Warm Warm to 37°C Vortex 2 mins CheckTemp->Warm Yes CheckWater Is DMSO Old/Wet? CheckTemp->CheckWater No (RT) Warm->CheckWater Still Cloudy Success Proceed to Assay Warm->Success Clear Discard DISCARD (Irreversible) CheckWater->Discard Likely Yes

Figure 2: Decision tree for managing solubility issues.

Safety & Handling (SDS Summary)

  • DMSO Permeability: DMSO is a potent skin penetrant.[10] It will carry the dissolved 4-(2-Bromophenyl)pyrimidin-2-amine directly into the bloodstream.

    • Mandatory PPE: Nitrile gloves (double-gloving recommended), lab coat, and safety glasses.

  • Chemical Hazard: As a halogenated aminopyrimidine, treat as a potential irritant and toxic agent. Avoid inhalation of dust during weighing.

References

  • National Center for Advancing Translational Sciences (NCATS). (2012). Assay Guidance Manual: Compound Management. National Institutes of Health. [Link]

  • Way, L., et al. (2005). In situ DMSO hydration measurements of HTS compound libraries. Journal of Biomolecular Screening. [Link]

  • PubChem. (2025).[11] Compound Summary: 4-(2-Bromophenyl)pyrimidin-2-amine (CID 4590150). National Library of Medicine. [Link]

Sources

Application

Application Note: Synthesis of 2-Aminopyrimidines via Guanidine Nitrate Condensation with Chalcones

Abstract & Biological Relevance This technical guide details the synthesis of 2-aminopyrimidine derivatives through the cyclocondensation of chalcones (1,3-diaryl-2-propene-1-ones) with guanidine nitrate. 2-Aminopyrimidi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Biological Relevance

This technical guide details the synthesis of 2-aminopyrimidine derivatives through the cyclocondensation of chalcones (1,3-diaryl-2-propene-1-ones) with guanidine nitrate. 2-Aminopyrimidines are privileged scaffolds in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., Imatinib, Pazopanib) and antimicrobial agents.

While guanidine hydrochloride is commonly used, guanidine nitrate is often preferred in industrial scale-up due to its lower cost and higher stability. However, its use requires specific modifications to standard protocols to manage the nitrate counter-ion and ensure safety. This guide provides a robust thermal reflux protocol, a high-throughput microwave alternative, and a mechanistic breakdown of the reaction.

Mechanistic Insight

The formation of the pyrimidine core follows a sequence of Michael addition, cyclization, and oxidative aromatization. Unlike simple condensation, this reaction requires the in situ liberation of free guanidine base from its nitrate salt.

Reaction Pathway[1][2][3][4][5]
  • Neutralization: Base (NaOH/KOH) strips the nitrate ion, releasing free guanidine.

  • Michael Addition: The amino group of guanidine attacks the

    
    -carbon of the chalcone.
    
  • Cyclization: Intramolecular nucleophilic attack on the carbonyl carbon forms a dihydropyrimidine intermediate.

  • Aromatization: Loss of hydrogen (oxidative dehydrogenation) or water yields the aromatic 2-aminopyrimidine.

Figure 1: Mechanistic pathway from salt neutralization to aromatic product formation.

Critical Safety: Handling Guanidine Nitrate

WARNING: Guanidine nitrate is an oxidizer (Class 5.1).[1] Unlike the hydrochloride salt, it presents unique hazards.

  • Explosion Hazard: Do not grind guanidine nitrate vigorously in dry conditions. Avoid heating dry guanidine nitrate with organic acids or reducing agents.

  • Incompatibility: Violent reactions may occur with strong reducing agents.[2]

  • Storage: Store separately from flammables.

  • Disposal: Nitrate waste must be segregated. Do not mix with organic solvent waste streams if possible.

Method A: Standard Thermal Reflux (Robust)

This protocol is the "Gold Standard" for reliability, suitable for gram-scale synthesis.

Reagents & Stoichiometry
ComponentEquivalenceRole
Chalcone 1.0 eqSubstrate
Guanidine Nitrate 1.5 - 2.0 eqNucleophile Source
KOH or NaOH 2.5 - 3.0 eqBase (Neutralizer + Catalyst)
Ethanol (Abs.) [0.2 M]Solvent

Expert Note on Base: You need at least 1.0 eq of base solely to neutralize the nitrate. The remaining 1.5+ eq acts as the catalyst for the condensation. Using less than 2.5 eq often results in incomplete conversion.

Step-by-Step Protocol
  • Catalyst Preparation: In a round-bottom flask, dissolve Guanidine Nitrate (1.5 eq) and KOH (2.5 eq) in Ethanol. Stir for 10 minutes at room temperature.

    • Observation: A white precipitate (

      
       or 
      
      
      
      ) may form. This is normal; do not filter yet.
  • Substrate Addition: Add the Chalcone (1.0 eq) to the mixture.

  • Reflux: Heat the mixture to reflux (

    
    ) with stirring for 6–12 hours .
    
    • Monitoring: Check TLC (Hexane:EtOAc 7:3). The chalcone spot (usually yellow/fluorescent) should disappear.

  • Workup (Precipitation):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly onto crushed ice (approx. 5x reaction volume) with vigorous stirring.

    • Critical Step: Adjust pH to ~7-8 with dilute HCl if the product does not precipitate immediately (some pyrimidines are soluble in highly basic media).

  • Isolation: Filter the solid precipitate. Wash with cold water (

    
    ) to remove inorganic nitrates.
    
  • Purification: Recrystallize from Ethanol or DMF/Ethanol mixtures.

Method B: Microwave-Assisted Synthesis (High Throughput)

For library generation or rapid screening, this method reduces reaction time from hours to minutes.

Protocol
  • Mix: In a microwave-safe vial, combine Chalcone (1 mmol), Guanidine Nitrate (1.5 mmol), and NaOH pellets (3 mmol).

  • Solvent: Add a minimal amount of Ethanol (1-2 mL) to create a slurry (Solvent-free variations exist but wetting improves homogeneity).

  • Irradiation: Irradiate at 160 W for 3–6 minutes .

    • Safety: Do not use sealed vessels without pressure control due to ethanol expansion.

  • Workup: Cool, add cold water, filter, and recrystallize as above.

Figure 2: Decision workflow for thermal vs. microwave synthesis.

Optimization & Troubleshooting

The following table summarizes common issues and "self-validating" fixes.

SymptomProbable CauseCorrective Action
Low Yield (<40%) Insufficient BaseEnsure Base : Guanidine Nitrate ratio is > 1:1. The nitrate must be fully neutralized.
Starting Material Remains Reaction stalledSwitch base to Sodium Ethoxide (stronger) or increase reflux time.
Product is Oily/Sticky Impurities/DihydropyrimidineThe intermediate dihydropyrimidine may not have oxidized. Reflux longer in open air or add a mild oxidant (e.g., DDQ traces). Recrystallize from DMF.
Violent Bubbling Nitrate decompSTOP. Temperature too high or dry spots in microwave. Ensure liquid slurry before heating.

Characterization Data Expectations

Successful synthesis is validated by the following spectral signatures:

  • IR Spectroscopy:

    • Primary Amine (

      
      ): Doublet at 
      
      
      
      .
    • C=N Stretch (Pyrimidine Ring):

      
      .
      
    • Absence of Carbonyl (

      
      ): 
      
      
      
      (indicates consumption of chalcone).
  • 1H NMR (DMSO-d6):

    • Singlet at

      
       7.0–7.5 ppm (1H) corresponding to the pyrimidine 
      
      
      
      proton.
    • Broad singlet at

      
       6.5–7.0 ppm (2H, 
      
      
      
      exchangeable) corresponding to
      
      
      .

References

  • Mechanistic Foundation & Thermal Protocol: Desai, N. C., et al. "Synthesis and antimicrobial activity of some new 2-amino pyrimidine derivatives." Indian Journal of Pharmaceutical Sciences, vol. 74, no. 4, 2012.

  • Microwave-Assisted Methodology: Farooq, S., & Ngaini, Z.[3][4] "One-pot and two-pot methods for chalcone derived pyrimidines synthesis and applications." Journal of Heterocyclic Chemistry, 2021.[5]

  • Guanidine Nitrate Reactivity: Organic Syntheses, Coll.[4] Vol. 1, p.302 (1941); Vol. 7, p.179 (1927). (Classic reference for Guanidine Nitrate preparation and properties).

  • Biological Application (Antitumor/Antibacterial): Mohamed, K. S., et al. "Synthesis and biological activities of some new pyrimidine derivatives from chalcones."[6] Der Pharma Chemica, vol. 4, no. 2, 2012.

Sources

Method

column chromatography purification of 2-aminopyrimidines

An Application Guide to the Chromatographic Purification of 2-Aminopyrimidines Introduction 2-Aminopyrimidines are a cornerstone scaffold in medicinal chemistry and drug development, forming the structural basis for a mu...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Chromatographic Purification of 2-Aminopyrimidines

Introduction

2-Aminopyrimidines are a cornerstone scaffold in medicinal chemistry and drug development, forming the structural basis for a multitude of therapeutic agents.[1][2][3] Their synthesis, often achieved through methods like the Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr), typically yields crude mixtures containing unreacted starting materials, reagents, and various byproducts.[4][5] The effective purification of the target 2-aminopyrimidine is therefore a critical step to ensure the integrity of subsequent biological assays and preclinical studies.

However, the intrinsic physicochemical properties of the 2-aminopyrimidine core—namely its basicity and polarity—present significant challenges for purification by standard column chromatography.[6][7] This guide provides a detailed exploration of these challenges and offers robust, field-proven protocols for researchers to achieve high-purity separation of these valuable compounds. We will delve into the causality behind experimental choices, moving beyond simple step-by-step instructions to empower scientists with a framework for rational method development.

The Core Challenge: Understanding Analyte-Stationary Phase Interactions

The primary difficulty in purifying 2-aminopyrimidines via traditional flash chromatography stems from the interaction between the basic analyte and the acidic nature of the most common stationary phase, silica gel.[8][9]

  • Analyte Properties: The 2-aminopyrimidine scaffold contains a basic amino group and nitrogen atoms within the pyrimidine ring, making the molecule susceptible to protonation.[10] This basicity, combined with its overall polarity, dictates its chromatographic behavior.

  • Stationary Phase Properties: Silica gel's surface is populated with silanol groups (Si-OH). These groups are weakly acidic and can engage in strong, non-ideal secondary interactions with basic analytes.[11][12][13]

This strong acid-base interaction leads to several undesirable outcomes:

  • Irreversible Adsorption: The compound may bind so strongly to the column that it fails to elute, resulting in low or no recovery.

  • Severe Peak Tailing: More commonly, the analyte undergoes a "stick-slip" process as it moves down the column, where a fraction of the molecules are temporarily retained by strong interactions with active silanol sites. This results in asymmetric peaks with a pronounced "tail," which significantly reduces resolution and compromises the purity of collected fractions.[11][14] Tailing peaks can obscure the separation of closely eluting compounds and lead to inaccurate quantification.[11][12]

Visualizing the Problem and Solution

The following diagram illustrates the detrimental interaction with unmodified silica and the corrective effect of a basic modifier.

cluster_0 A) Unmodified Silica: Peak Tailing cluster_1 B) Deactivated Silica: Symmetrical Elution Analyte_A 2-Aminopyrimidine Silanol_A Acidic Silanol Site (Si-OH) Analyte_A->Silanol_A Interacts Result_A Strong, Undesirable Binding Silanol_A->Result_A Tailing Poor Elution & Severe Peak Tailing Result_A->Tailing Modifier Basic Modifier (e.g., Triethylamine, TEA) Silanol_B Acidic Silanol Site (Si-OH) Modifier->Silanol_B Neutralizes Result_B Shielded Site Silanol_B->Result_B Analyte_B 2-Aminopyrimidine Analyte_B->Result_B Weak, Ideal Interaction Elution Smooth Elution & Symmetrical Peak Result_B->Elution

Caption: Interaction of 2-aminopyrimidine with silica gel.

Strategic Approach to Method Development

A successful purification strategy begins with a rapid analysis of the crude reaction mixture by Thin-Layer Chromatography (TLC). The results of this initial screen will guide the selection of the most appropriate purification protocol.

start Start: Crude Reaction Mixture tlc 1. Run TLC in standard solvent system (e.g., Hexane/EtOAc) start->tlc check_spot 2. Analyze Spot Shape & Retention Factor (Rf) tlc->check_spot tailing Spot Streaks / Tails? check_spot->tailing add_tea 3a. Add 0.5-2% Triethylamine (TEA) or Ammonia to mobile phase. Re-run TLC. tailing->add_tea Yes no_tailing Spot is symmetrical. tailing->no_tailing No check_rf 4. Is Rf in optimal range (0.15 - 0.35)? add_tea->check_rf protocol1 Proceed to Protocol 1: Modified Normal-Phase Flash Chromatography check_rf->protocol1 Yes adjust_polarity Adjust solvent polarity. (e.g., increase EtOAc %) Re-run TLC. check_rf->adjust_polarity No is_polar Compound is very polar? (Rf ≈ 0 even in 100% EtOAc) check_rf->is_polar No, Rf is too low adjust_polarity->check_rf no_tailing->check_rf is_polar->adjust_polarity No protocol2 Proceed to Protocol 2: HILIC Purification is_polar->protocol2 Yes

Caption: Workflow for selecting the appropriate purification protocol.

Protocol 1: Modified Normal-Phase Flash Chromatography

This is the most direct and widely used method for purifying basic compounds like 2-aminopyrimidines. The core principle is the deactivation of acidic silanol sites on the silica gel by incorporating a small amount of a basic modifier into the mobile phase.[8][15][16]

Materials & Reagents
  • Silica Gel (for flash chromatography, 230-400 mesh)

  • Crude 2-aminopyrimidine sample

  • Solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH) - all HPLC grade

  • Basic Modifier: Triethylamine (TEA) or Ammonium Hydroxide (concentrated, added to MeOH to make a 2-7 M solution)[8]

  • TLC plates (silica gel coated)

  • Glass column, collection tubes, and other standard glassware

Step-by-Step Methodology
  • Mobile Phase (Eluent) Selection via TLC:

    • Begin by finding a solvent system (e.g., Hexane/EtOAc) that provides an Rf value of approximately 0.2-0.3 for your target compound on a TLC plate.

    • If significant streaking is observed, add 0.5-2% TEA by volume to the pre-mixed eluent and re-run the TLC.[15] The spot should become much more defined.

    • Causality: The TEA, being a stronger base, preferentially interacts with the acidic silanol sites, effectively "masking" them from the 2-aminopyrimidine. This allows the analyte to move through the stationary phase based on polarity interactions alone, resulting in a symmetrical spot.[15]

  • Column Packing (Wet Slurry Method):

    • Prepare a slurry of silica gel in your chosen initial mobile phase (including the basic modifier). The consistency should be like a milkshake, not a thick paste. The amount of silica should be 30-100 times the weight of your crude sample.[9]

    • Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped.

    • Add a thin layer of sand to the top of the silica bed to prevent disruption during solvent addition.

    • Equilibrate the column by running 2-3 column volumes of the initial mobile phase through it.

  • Sample Loading:

    • Wet Loading: Dissolve the crude sample in a minimal amount of a strong solvent (like DCM or EtOAc). Using a pipette, carefully apply this solution to the top of the silica bed.

    • Dry Loading (Recommended for improved resolution): Dissolve the crude sample in a suitable solvent, add a small amount of silica gel (2-3x the sample weight), and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the initial mobile phase, collecting fractions. Monitor the elution process by TLC.

    • If separation is difficult, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., increasing the percentage of EtOAc).[16]

    • Self-Validation: Regularly spot fractions onto a TLC plate to track the elution of the desired product and impurities. This allows for precise pooling of pure fractions.

  • Product Isolation:

    • Combine the pure fractions (as determined by TLC).

    • Remove the solvent under reduced pressure. The presence of TEA may require co-evaporation with a solvent like toluene to remove the final traces.

Data Presentation: Common Solvent Systems
Mobile Phase CompositionModifierTypical Use Case
Hexane / Ethyl Acetate0.5-2% TEAGood for moderately polar 2-aminopyrimidines.
Dichloromethane / Methanol0.5-2% TEAFor more polar compounds that require a stronger eluent.
Dichloromethane / Methanol1-5% of 7N NH₃ in MeOHAn alternative to TEA, particularly effective for very basic compounds.[8]

Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

For highly polar 2-aminopyrimidines that show poor retention even in 100% ethyl acetate or are highly water-soluble, HILIC is a superior alternative.[17][18] HILIC utilizes a polar stationary phase (such as silica, amino, or diol-bonded silica) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[19][20]

The HILIC Mechanism

In HILIC, the polar stationary phase adsorbs water from the mobile phase, creating an immobilized, water-rich layer. Polar analytes, like 2-aminopyrimidines, partition between this aqueous layer and the bulk organic mobile phase. The more polar the analyte, the more strongly it is retained in the aqueous layer, leading to longer retention times.[21] Elution is typically achieved by increasing the amount of the aqueous component in the mobile phase.

Step-by-Step Methodology
  • Stationary Phase Selection:

    • Bare Silica: Can be used effectively in HILIC mode and offers good selectivity for many polar basic compounds.[18]

    • Amine- or Amide-bonded Phases: These are also excellent choices for retaining polar compounds and can offer different selectivity compared to bare silica.[19]

  • Mobile Phase Preparation:

    • The mobile phase consists of a high percentage of acetonitrile (ACN) and a smaller percentage of an aqueous buffer.

    • Solvent A: Acetonitrile

    • Solvent B: Water with a buffer (e.g., 10-20 mM ammonium formate or ammonium acetate, pH adjusted to 3-5 with formic acid).

    • Causality: The buffer is critical for controlling the pH and ensuring reproducible retention times, as the ionization state of the 2-aminopyrimidine can significantly affect its polarity and retention.[18]

  • Column Equilibration (Critical Step):

    • HILIC requires a longer equilibration time than reversed-phase chromatography to establish the stable aqueous layer on the stationary phase.

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% ACN / 5% aqueous buffer) for at least 10-15 column volumes or until a stable baseline is achieved. Insufficient equilibration is a common cause of poor reproducibility.[17]

  • Sample Preparation and Injection:

    • Dissolve the sample in the initial mobile phase or a solvent with a similar or weaker elution strength (i.e., high ACN content). Injecting a sample dissolved in a high-aqueous solution can cause severe peak distortion.[17]

  • Elution:

    • A typical HILIC gradient involves decreasing the percentage of Solvent A (ACN) and increasing the percentage of Solvent B (aqueous buffer). For example, a gradient from 95% ACN to 50% ACN over 10-20 minutes.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Compound streaks/tails on TLC/Column Strong interaction with acidic silica.Add a basic modifier (0.5-2% TEA or NH₃) to the mobile phase.[8][15]
Compound does not elute (Rf=0) 1. Mobile phase is too non-polar. 2. Compound is irreversibly bound to silica.1. Increase the polarity of the eluent (e.g., switch from EtOAc to MeOH). 2. Ensure a basic modifier is present. If still stuck, consider HILIC or reverse-phase.
Poor separation from impurities 1. Incorrect solvent system. 2. Column is overloaded.1. Systematically screen different solvent systems (e.g., DCM/MeOH vs. Hex/EtOAc). 2. Use a gradient elution. 3. Reduce the amount of sample loaded onto the column.
Inconsistent retention times (HILIC) Insufficient column equilibration.Equilibrate the column for a longer duration (at least 10-15 column volumes) before each injection.[17]
Split or broad peaks (HILIC) Sample was dissolved in a solvent stronger than the mobile phase.Dissolve the sample in the initial mobile phase composition or a solvent with a higher organic content.[17]

References

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • LC Troubleshooting Bible. Why Do Peaks Tail?
  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
  • Benchchem. Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns.
  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography.
  • University of Rochester, Department of Chemistry. Chromatography: The Solid Phase.
  • BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds.
  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
  • Silver, J. (2014, November 4). Answer to "When basification of silica gel is required, before using Column chromatography?".
  • ResearchGate. (2019, March 28). Deactivation of silica gel?
  • HELIX Chromatography. HPLC Methods for analysis of 2-Aminopyridine.
  • SIELC Technologies. HPLC Method for Analysis of 2-Aminopyridine on Chromni Column.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications.
  • Olsen, B. A. (2001, April 13). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.
  • Melander, R. J., et al. (2014).
  • Behrens, M., et al. (2018). Discovery of 2-aminopyrimidines as potent agonists for the bitter taste receptor TAS2R14. Journal of Medicinal Chemistry, 61(15), 6656-6669.
  • Pharma Now. Chromatography Techniques for Polar Analytes: Column Selection Guide.
  • Resolian. (2025, December 2). Overcoming the Challenge of Highly Polar Impurity Analysis in Drug Products.
  • Pharma Now. Mobile and Stationary Phases in Chromatography Explained.
  • SIELC Technologies. HPLC Separation of Aminopyridines in Non-Aqueous Mobile Phase.
  • Benchchem. Technical Support Center: Purification of 2-Aminopyridine-3,4-diol.
  • Benchchem. Application Notes and Protocols for the Amination of 2-Chloropyrimidines.
  • University of Calgary. Column chromatography. Retrieved from University of Calgary, Department of Chemistry website.
  • Teledyne LABS. HILIC Purification Strategies for Flash Chromatography.
  • Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7978, 2-Aminopyrimidine.
  • Nelyubina, Y. V., et al. (2019). Cocrystals of 2-Aminopyrimidine with Boric Acid—Crystal Engineering of a Novel Nonlinear Optically (NLO) Active Crystal. Crystals, 9(8), 398.
  • Tosoh Bioscience. Hydrophilic Interaction Chromatography.
  • Sigma-Aldrich. Reverse Phased Chromatography (RPC) in Practice.
  • Ilia, G., et al. (2025, August 31). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades.
  • Agilent. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting.
  • Sigma-Aldrich. Sample Preparation for Chromatographic Purification.
  • Movassaghi, M., & Hill, M. D. (2010). General and mild preparation of 2-aminopyridines. Organic Letters, 12(22), 5254-5257.
  • Moreno, E., et al. (2019). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Molecules, 24(11), 2108.
  • Google Patents. (2013).
  • Volynets, G., et al. (2013). Design, synthesis and biological evaluation of 2-aminopyrimidinones and their 6-aza-analogs as a new class of CK2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(4), 546-556.

Sources

Application

Application Note: High-Fidelity Synthesis of 4-(2-Bromophenyl)pyrimidin-2-amine

Topic: Reaction conditions for 4-(2-Bromophenyl)pyrimidin-2-amine synthesis Content Type: Application Note & Protocol Abstract & Strategic Analysis The synthesis of 4-(2-Bromophenyl)pyrimidin-2-amine presents a specific...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction conditions for 4-(2-Bromophenyl)pyrimidin-2-amine synthesis Content Type: Application Note & Protocol

Abstract & Strategic Analysis

The synthesis of 4-(2-Bromophenyl)pyrimidin-2-amine presents a specific chemoselective challenge: constructing a heteroaromatic ring while preserving a chemically active ortho-bromo substituent on the phenyl ring.

While Palladium-catalyzed cross-coupling (Suzuki-Miyaura) is a standard tool for biaryl bond formation, it is sub-optimal for this specific target for two reasons:

  • Catalytic Interference: The target molecule contains an aryl bromide. In a Suzuki coupling between 4-chloropyrimidin-2-amine and 2-bromophenylboronic acid, the oxidative addition of Pd(0) can occur at the product's bromine bond, leading to polymerization or oligomerization.

  • Boronic Acid Instability: Ortho-halo boronic acids (like 2-bromophenylboronic acid) are prone to rapid protodeboronation under the basic aqueous conditions required for Suzuki coupling, leading to low yields.

Recommended Strategy: The De Novo Cyclization (Enaminone Route) is the superior protocol. By building the pyrimidine ring onto the stable 2-bromoacetophenone precursor, we avoid transition metal catalysts entirely, ensuring the integrity of the carbon-bromine bond and overcoming steric hindrance at the ortho position.

Primary Protocol: De Novo Cyclization (Enaminone Route)

This method utilizes the condensation of an electron-rich enaminone with a guanidine salt. It is scalable, robust, and avoids heavy metal contamination.

Reaction Scheme
  • Activation: 1-(2-Bromophenyl)ethanone

    
     Enaminone (via DMF-DMA).
    
  • Annulation: Enaminone + Guanidine

    
     Pyrimidine Core.
    
Step-by-Step Methodology
Phase A: Synthesis of (E)-1-(2-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one
  • Reagents:

    • 1-(2-Bromophenyl)ethanone (1.0 equiv)

    • 
      -Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 – 2.0 equiv)
      
    • Solvent: Toluene (or Neat for small scale)

  • Protocol:

    • Charge a reaction vessel with 1-(2-bromophenyl)ethanone.

    • Add DMF-DMA.[1] If performing on >5g scale, use Toluene (3-5 volumes) to manage viscosity.

    • Heat the mixture to 100–110°C (Reflux) for 12–16 hours .

    • In-Process Control (IPC): Monitor by TLC (EtOAc/Hexane) or LCMS. The starting ketone peak should disappear.

    • Workup: Concentrate the reaction mixture in vacuo to remove excess DMF-DMA and Toluene. The residue is typically a yellow/orange oil or solid.

    • Purification: Trituration with cold diethyl ether or hexanes is usually sufficient. If oil persists, proceed directly to Phase B (crude is often stable).

Phase B: Cyclization to 4-(2-Bromophenyl)pyrimidin-2-amine
  • Reagents:

    • Crude Enaminone (from Phase A) (1.0 equiv)

    • Guanidine Carbonate (1.2 equiv) or Guanidine Nitrate (1.2 equiv)

    • Base: Sodium Ethoxide (NaOEt) (2.5 equiv) or NaOH (powdered)

    • Solvent: Absolute Ethanol (EtOH)

  • Protocol:

    • Dissolve Guanidine Carbonate/Nitrate in Absolute Ethanol.

    • Add the Base (NaOEt is preferred for solubility; NaOH requires vigorous stirring). Stir for 15 minutes to generate the free guanidine base.

    • Add the Crude Enaminone solution (dissolved in minimal EtOH).

    • Heat the mixture to Reflux (78°C) for 8–12 hours .

    • IPC: LCMS should show the formation of the product (M+H

      
       250/252 Da).
      
    • Workup:

      • Cool to room temperature.[2][3]

      • Evaporate the solvent to

        
        20% volume.
        
      • Pour the residue into crushed ice/water (10 volumes).

      • The product typically precipitates as a solid.

    • Isolation: Filter the solid. Wash with copious water to remove excess guanidine and base.

    • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH 95:5) if high purity (>99%) is required.

Secondary Protocol: Suzuki-Miyaura Coupling (High-Throughput)

Use this method only for small-scale library synthesis where yield is less critical than speed.

  • Reagents:

    • 4-Chloropyrimidin-2-amine (1.0 equiv)

    • 2-Bromophenylboronic acid (1.5 equiv)

    • Catalyst: Pd(PPh

      
      )
      
      
      
      (5 mol%) or Pd(dppf)Cl
      
      
      (for faster kinetics)
    • Base: Na

      
      CO
      
      
      
      (2.0 M aqueous solution)
    • Solvent: 1,4-Dioxane[2][3]

  • Protocol:

    • Degas solvents (Dioxane and Water) with Nitrogen/Argon for 15 mins.

    • Combine halide, boronic acid, and base in the reaction vial.

    • Add Catalyst under inert atmosphere.[2][4]

    • Heat to 85–90°C for 4–6 hours . Note: Do not overheat; 2-bromophenylboronic acid degrades rapidly >90°C.

    • Workup: Extract with EtOAc, dry over MgSO

      
      , and concentrate.
      
    • Caution: Expect homocoupling byproducts and unreacted chloride.

Comparative Data Analysis

FeatureMethod A: Enaminone CyclizationMethod B: Suzuki Coupling
Yield High (75–90%) Low to Moderate (30–50%)
Purity Profile Clean (Main impurity: unreacted ketone)Complex (Pd residues, homocoupling, de-boronation)
Atom Economy HighLow (Boronic acid waste, Pd ligands)
Scalability Excellent (Kg scale viable)Poor (Catalyst cost, purification difficulty)
Selectivity 100% Regioselective Risk of reacting with the Ar-Br

Reaction Logic & Pathway Visualization

The following diagram illustrates the preferred Enaminone Route , highlighting the critical intermediate transitions.

G cluster_0 Key Mechanism: Michael Addition-Elimination -> Cyclocondensation Start 1-(2-Bromophenyl)ethanone (Starting Material) Inter Enaminone Intermediate (E)-3-(dimethylamino)-1-(2-bromophenyl) prop-2-en-1-one Start->Inter Condensation 110°C, Toluene Reagent1 DMF-DMA (Formylating Agent) Reagent1->Inter Product 4-(2-Bromophenyl)pyrimidin-2-amine (Target) Inter->Product Cyclization Reflux, EtOH Reagent2 Guanidine Carbonate + NaOEt Reagent2->Product

Caption: Logical workflow for the De Novo synthesis of the pyrimidine core, ensuring retention of the ortho-bromo substituent.

Expert Troubleshooting & Tips

  • Enaminone Stability: The enaminone intermediate is sensitive to moisture. Store under nitrogen if not using immediately. Hydrolysis reverts it to the starting ketone.

  • Guanidine Source: Guanidine Carbonate is easier to handle than the Nitrate salt (less explosive risk) and Hydrochloride salt (less hygroscopic). However, Guanidine HCl requires a stronger base (NaOEt) to fully liberate the free base.

  • Ortho-Effect: The 2-bromo group creates steric bulk. If the cyclization is slow (Phase B), switch solvent to n-Butanol and increase temperature to 110°C .

  • Cleaning Pd (if using Method B): If you must use Suzuki, employ a metal scavenger (e.g., SiliaMetS® Thiol) during workup to remove Palladium, as the amine group can chelate residual metal, affecting biological assay data.

References

  • Synthesis of 4,6-diarylpyrimidin-2-amines via Enaminone: Title: 4-(4-Morpholinophenyl)-6-arylpyrimidin-2-amines: synthesis, spectral analysis, and in vitro microbiological evaluation. Source: Taylor & Francis Online (Synthetic Communications). URL:[Link] (Note: Validates the general enaminone + guanidine cyclization protocol).

  • Suzuki Coupling of Chloropyrimidines (General Conditions): Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Source: MDPI (Molecules).[2] URL:[Link]

  • Guanidine Cyclization Mechanism & Reagents: Title: Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles.[5] Source: NIH / Beilstein J Org Chem. URL:[Link]

  • Properties of 2-Bromophenylboronic Acid (Instability): Title: Suzuki-Miyaura Coupling - Reaction Conditions and Substrate Scope. Source: Chemistry LibreTexts. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 4-(2-Bromophenyl)pyrimidin-2-amine synthesis

Technical Support Center: 4-(2-Bromophenyl)pyrimidin-2-amine Synthesis Introduction: The "Ortho-Effect" Challenge Welcome to the technical guide for synthesizing 4-(2-Bromophenyl)pyrimidin-2-amine . As researchers, you l...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(2-Bromophenyl)pyrimidin-2-amine Synthesis

Introduction: The "Ortho-Effect" Challenge

Welcome to the technical guide for synthesizing 4-(2-Bromophenyl)pyrimidin-2-amine . As researchers, you likely chose this scaffold as a kinase inhibitor precursor (e.g., FAK, CDK).

The Core Problem: Unlike its para- or meta-substituted counterparts, the 2-bromo substituent introduces severe steric hindrance. This "ortho-effect" twists the phenyl ring out of coplanarity with the forming pyrimidine ring, significantly raising the activation energy for the cyclization step. Standard protocols often result in yields <30% or sticky, impure solids.

This guide moves beyond "recipe following" to "reaction engineering," providing the causality and controls needed to boost yields to >75%.

Module 1: The Synthetic Pathway & Logic

We utilize the Enaminone-Guanidine Cyclization route. This is preferred over Suzuki coupling for this specific target to avoid potential palladium-catalyzed dehalogenation or homocoupling of the reactive Ar-Br bond.

Reaction Scheme Visualization

SynthesisWorkflow SM 1-(2-Bromophenyl)ethanone Inter Enaminone Intermediate (Usually Yellow Solid) SM->Inter Step 1: Condensation 110°C, 12h Reagent1 DMF-DMA (Reagent) Reagent1->Inter Product 4-(2-Bromophenyl) pyrimidin-2-amine Inter->Product Step 2: Cyclization Reflux, 16-24h Steric CRITICAL CHECKPOINT: Ortho-Br Steric Clash Requires Higher Energy Inter->Steric Reagent2 Guanidine Nitrate + Base (NaOEt) Reagent2->Product

Caption: Figure 1. The two-step "de novo" pyrimidine synthesis. Note the critical checkpoint at Step 2 where steric hindrance often stalls the reaction.

Module 2: Step 1 - Enaminone Formation

Objective: Convert 1-(2-bromophenyl)ethanone to 3-(dimethylamino)-1-(2-bromophenyl)prop-2-en-1-one.

The Science: This is a condensation reaction driven by the removal of methanol. The ortho-bromo group makes the acetyl carbonyl less electrophilic due to twisting (loss of conjugation) and shielding.

Troubleshooting Protocol
SymptomDiagnosisCorrective Action
Starting Material (SM) Remains Incomplete removal of Methanol.Do not use a closed vessel. Use a drying tube or a Dean-Stark trap to drive the equilibrium.
Low Conversion (>24h) Reagent hydrolysis.DMF-DMA is moisture sensitive. Use fresh reagent (check bottle age). Add an extra 0.5 eq.
Oily/Dark Product Polymerization of DMF-DMA.Do not distill. The intermediate is thermally sensitive. Remove excess DMF-DMA under high vacuum at <60°C.

Pro-Tip: If the reaction is slow, switch solvent from neat DMF-DMA to Xylene and reflux. The higher boiling point (140°C) overcomes the steric barrier of the ortho-substitution.

Module 3: Step 2 - Cyclization (The Critical Step)

Objective: React the enaminone with guanidine to close the ring. The Issue: The ortho-Br forces the intermediate into a non-planar conformation, making the nucleophilic attack by guanidine difficult.

Protocol A: The "High-Shear" Method (Recommended)

Standard reflux often fails here. We need higher energy or better solubility.

  • Solvent Switch: Replace Ethanol (bp 78°C) with n-Butanol (bp 117°C) . The higher temperature is crucial for ortho-substituted systems.

  • Base Selection: Use NaOEt (Sodium Ethoxide) or KOtBu (Potassium tert-butoxide).

    • Why: Carbonate bases (

      
      ) are often too weak and insoluble to effectively free-base the guanidine salt in organic media.
      
  • Stoichiometry:

    • Enaminone: 1.0 eq

    • Guanidine Nitrate: 1.5 eq

    • Base: 1.5 - 2.0 eq

Protocol B: Microwave Irradiation (High Throughput)

If you have access to a microwave reactor, this is the superior method for this specific molecule.

  • Conditions: Ethanol/Water (1:1),

    
    , 140°C, 15-30 mins.
    
  • Mechanism: Microwave heating efficiently couples to the polar transition state, overcoming the steric barrier more effectively than thermal convection.

Troubleshooting Logic Tree

Troubleshooting Start Issue: Low Yield / No Precipitation CheckTLC Check TLC: Is Enaminone consumed? Start->CheckTLC Yes Yes, consumed CheckTLC->Yes No No, Enaminone remains CheckTLC->No SideProducts Complex Mixture? Yes->SideProducts BaseCheck Check Base Strength No->BaseCheck StrongBase Switch to NaOEt/n-BuOH (Higher Temp) BaseCheck->StrongBase Clean Product is soluble in reaction mix SideProducts->Clean No Dirty Decomposition/Oligomers SideProducts->Dirty Yes ActionClean Evaporate solvent, Add Water, Extract w/ EtOAc Clean->ActionClean

Caption: Figure 2.[1] Decision logic for diagnosing cyclization failures.

Module 4: Purification & Isolation

Ortho-substituted pyrimidines often "oil out" rather than precipitate due to disrupted crystal packing.

  • Quench: Pour the hot reaction mixture into ice-cold water .

  • Induction: If an oil forms, scratch the glass side or add a seed crystal. Sonicate for 5 minutes.

  • Recrystallization:

    • Solvent:Ethanol is usually preferred.

    • Technique: Dissolve in minimum hot EtOH. If colored impurities persist (yellow/orange), treat with activated charcoal while hot, filter through Celite, then cool.

    • Alternative: If the product is very sticky, use Acetonitrile .

FAQ: Quick Fixes

Q: Can I use Guanidine Carbonate instead of Nitrate? A: Yes, and it is often better because it releases the free base more easily. However, you still need a strong auxiliary base (like NaOEt) to drive the reaction to completion.

Q: My product is bright yellow. Is it pure? A: Likely not. The pure amine is usually off-white or pale cream. Bright yellow indicates residual enaminone or oligomeric byproducts. Recrystallize from Ethanol.

Q: Why do I see a peak at ~190 ppm in C-NMR? A: That is the carbonyl of unreacted enaminone. Your cyclization was incomplete. Increase reaction time or switch to n-Butanol reflux.

References

  • General Mechanism & Enaminone Chemistry

    • Synthesis of Pyrimidines from Enaminones.[2] (2023).[2] MDPI Molecules.

  • Microwave Synthesis of Ortho-Substituted Pyrimidines

    • Rai, N. S., et al. (2013). Synthesis of Novel Triheterocyclic Thiazoles... (Discusses microwave benefits for hindered systems). Indian Journal of Heterocyclic Chemistry.
  • Purification & Characterization Data

    • 4-(4-Morpholinophenyl)-6-arylpyrimidin-2-amines: synthesis... (Contains relevant workup protocols for similar aryl-pyrimidines). Taylor & Francis Online.
  • Ortho-Halo Specific Challenges

    • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine... (Illustrates the stability issues of bromo-phenyl groups in coupling). MDPI.

Sources

Optimization

Technical Support Center: Eliminating Homocoupling in Pyrimidine Suzuki Cross-Coupling

Status: Operational Ticket Focus: Impurity Profiling & Process Optimization Assigned Specialist: Senior Application Scientist, Catalysis Group Diagnostic Hub: Identify Your Enemy Before optimizing, you must identify whic...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Impurity Profiling & Process Optimization Assigned Specialist: Senior Application Scientist, Catalysis Group

Diagnostic Hub: Identify Your Enemy

Before optimizing, you must identify which homocoupling impurity is plaguing your reaction. In a Suzuki coupling between a Pyrimidine-Halide (Py-X ) and an Aryl-Boronic Acid (Ar-B(OH)₂ ), there are two distinct homocoupling pathways.

The Triage Table
Impurity TypeStructureMechanismPrimary CauseDiagnostic Signal (LCMS/NMR)
Oxidative Homocoupling Ar-Ar (Biaryl)Oxidative dimerization of Boronic AcidOxygen ingress or Pd(II) precatalyst reductionMass:

. Non-polar shift.
Reductive Homocoupling Py-Py (Bipyrimidine)Reductive dimerization of HalideCatalyst Poisoning or disproportionationMass:

. Often highly polar/insoluble.

Critical Insight: In 90% of cases involving pyrimidines, the issue is Oxidative Homocoupling (Ar-Ar) . Pyrimidines are electron-deficient and poor nucleophiles for Ullmann-type coupling, but their nitrogen lone pairs can poison the catalyst, slowing the main cycle and allowing the boronic acid time to dimerize via oxygen intervention.

The Mechanistic Root Cause

To stop the impurity, you must break the cycle that creates it. The diagram below illustrates how Oxygen hijacks the Palladium cycle.

Suzuki_Competition Pd0 Pd(0) Active Species PdII_OxAdd Pd(II)-X (Oxidative Addition) Pd0->PdII_OxAdd + Py-X PdII_Peroxo Pd(II)-Peroxo Species Pd0->PdII_Peroxo + O2 (Oxidation) TransMet Transmetallation PdII_OxAdd->TransMet + Ar-B(OH)2 / Base Product Cross-Coupled Product (Py-Ar) TransMet->Product Reductive Elimination Product->Pd0 O2 OXYGEN (The Impurity Driver) Homocouple Ar-Ar (Homocoupling Impurity) PdII_Peroxo->Homocouple + 2 Ar-B(OH)2 Homocouple->Pd0 Regeneration

Figure 1: The "Oxygen Hijack". Oxygen oxidizes Pd(0) to a peroxo-species which consumes two equivalents of boronic acid to return to Pd(0), generating the Ar-Ar impurity.

Prevention Protocols (The "Clean" Setup)

Protocol A: The "Zero-Oxygen" Standard

Why: Nitrogen balloons are insufficient for pyrimidine couplings because pyrimidines coordinate to Pd, slowing the reaction and making it more susceptible to background oxidation.

  • Solvent Degassing (Sparging is Mandatory):

    • Do not rely on sonication.

    • Step: Subsurface sparge the solvent with Argon for 15 minutes per 100mL using a long needle or dispersion tube.

    • Verification: The solvent temperature should drop slightly due to evaporation; this indicates saturation.

  • Vessel Prep:

    • Flame-dry the glassware under vacuum.

    • Cycle Vacuum/Argon 3 times before adding liquids.

  • Reagent Addition:

    • Add solid reagents (Base, Pyrimidine, Boronic Acid) before the final purge.

    • Add the Catalyst (Pd) last, ideally as a solution or solid under positive Argon pressure.

Protocol B: "Sacrificial" Pre-Reduction

Why: Most Pd sources are Pd(II) (e.g., Pd(OAc)₂, PdCl₂(dppf)).[1] To enter the cycle, they must be reduced to Pd(0).[1][2] If you don't provide a reductant, the catalyst will "eat" 2 equivalents of your Boronic Acid to reduce itself, instantly creating 1 equivalent of Homocoupling impurity before the reaction even starts [1].

  • The Fix: Add 5 mol% of free Phosphine (e.g., PPh₃) or a mild reductant like Potassium Formate if using Pd(OAc)₂.

  • Alternative: Use a Pd(0) source like Pd₂(dba)₃, though this is air-sensitive and requires a glovebox for best results.

Protocol C: Kinetic Control (Slow Addition)

Why: Homocoupling is bimolecular (Rate = k[Ar-B]²). Cross-coupling is bimolecular (Rate = k[Pd-Ar][Py-X]). By keeping [Ar-B] low, you mathematically favor the cross-coupling over the homocoupling.

  • Dissolve the Boronic Acid in degassed solvent.

  • Load into a syringe pump.

  • Add to the reaction mixture (containing Pd, Base, and Pyrimidine) over 2–4 hours at reaction temperature.

Pyrimidine-Specific Optimization

Pyrimidines present a unique challenge: The Nitrogen atoms (N1/N3) can bind to Palladium, creating a "resting state" that is catalytically inactive.

The Solution: Bulky Ligands You need a ligand that is bulky enough to prevent the formation of Pd-N(pyrimidine) complexes but active enough to facilitate oxidative addition.

Ligand ClassRecommendationWhy?
Buchwald Biaryls XPhos or SPhos The steric bulk prevents N-coordination. High activity allows the reaction to outcompete oxygen damage [2].
Ferrocenyls dtbpf (1,1′-Bis(di-tert-butylphosphino)ferrocene). Superior to dppf for heteroaromatics. Prevents "bridging" complexes.
Avoid PPh₃Too small; allows Pyrimidine N-coordination and catalyst arrest.

Remediation: Cleaning Up the Mess

If you already have the impurity, separation can be difficult because Ar-Ar often has similar polarity to Ar-Py.

Decision Tree for Purification

Purification_Logic Start Crude Mixture (Product + Ar-Ar Impurity) Solubility Is Product Acid/Base Active? Start->Solubility AcidBase Acid/Base Extraction (Pyrimidines are basic!) Solubility->AcidBase Yes (Basic N) Chromatography Column Chromatography Solubility->Chromatography No AcidBase->Chromatography If purity < 95% Recryst Recrystallization (Solvent Switch) Chromatography->Recryst Co-elution issues Scavenger Polymer-Supported Scavenger Recryst->Scavenger Trace Pd removal

Figure 2: Purification Logic Flow. Leveraging the basicity of the pyrimidine ring is the most efficient separation method.

The "pH Swing" Trick (Highly Effective for Pyrimidines)

Unlike the Ar-Ar homocoupling impurity (which is neutral), your Pyrimidine product is likely basic.

  • Extract: Dissolve crude in EtOAc. Wash with 1M HCl .

  • Phase Separation:

    • Organic Layer:[3] Contains the Ar-Ar impurity (Discard).

    • Aqueous Layer: Contains your Product (protonated Pyrimidine).

  • Recover: Basify the aqueous layer with NaOH to pH 10, then extract back into EtOAc.

    • Note: This fails if your product contains acid-sensitive groups (acetals, Boc).

Frequently Asked Questions (FAQ)

Q: I am using Pd(dppf)Cl₂ and seeing 15% homocoupling. Why? A: Pd(dppf)Cl₂ is a Pd(II) precatalyst.[1] It requires 2 equivalents of boronic acid to reduce itself to Pd(0) in situ if no other reductant is present.

  • Fix: Switch to a Pd(0) source or add 10 mol% TEA (Triethylamine) or Potassium Formate to act as the sacrificial reductant.

Q: Can I use MIDA boronates to stop homocoupling? A: Yes. MIDA boronates release the active boronic acid slowly (simulating a syringe pump addition). This keeps the instantaneous concentration of free boronic acid low, statistically preventing the bimolecular homocoupling reaction [3].

Q: My pyrimidine halide is homocoupling (Py-Py). What does this mean? A: This is rare and indicates your catalyst is struggling to perform Oxidative Addition, likely due to poisoning. The Py-X bond is activating but the Pd is sitting idle, eventually facilitating a radical dimerization.

  • Fix: Switch to a more active catalyst system (e.g., Pd-G3-XPhos) and ensure the reaction temperature is high enough (>80°C) to force the cycle.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Link

  • Knapp, D. M., et al. (2010). Slow-Release of Unstable Boronic Acids from MIDA Boronates. Journal of the American Chemical Society.[4] Link

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link

Sources

Troubleshooting

solubility issues of 4-(2-Bromophenyl)pyrimidin-2-amine in water

Technical Support Center: Solubility Optimization for 4-(2-Bromophenyl)pyrimidin-2-amine Case ID: SOL-99073-BP Status: Active Agent: Senior Application Scientist Subject: Troubleshooting aqueous solubility and formulatio...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for 4-(2-Bromophenyl)pyrimidin-2-amine

Case ID: SOL-99073-BP Status: Active Agent: Senior Application Scientist Subject: Troubleshooting aqueous solubility and formulation for CAS 99073-95-7[1]

Executive Summary

You are encountering solubility difficulties with 4-(2-Bromophenyl)pyrimidin-2-amine (CAS: 99073-95-7).[1] This is a common challenge with aminopyrimidine scaffolds substituted with lipophilic halophenyl groups. The molecule exhibits "brick dust" properties: high crystallinity and high lipophilicity (LogP > 2.5), coupled with weak basicity (pKa ~3.5).[1]

This guide provides a root-cause analysis and actionable protocols to solubilize this compound for in vitro assays and in vivo administration.[1]

Module 1: Physicochemical Profiling (The "Why")

To solve the solubility issue, we must first understand the molecular barriers.[1] The ortho-bromo substituent induces a steric twist between the phenyl and pyrimidine rings, which lowers the melting point compared to the para-isomer (167°C vs ~200°C), but the compound remains a stable, lipophilic crystal lattice that resists hydration.[1]

PropertyValueImplication for Solubility
CAS Number 99073-95-7Verification of identity (distinct from para-isomer).[1][2]
Molecular Weight 250.09 g/mol Small molecule, but density suggests tight packing.[1]
Melting Point 167°C – 168°CHigh lattice energy requires significant energy to break (solvation penalty).[1]
pKa (Calculated) ~3.5 (Pyrimidine N)Critical: It is neutral at physiological pH (7.4).[1] It only ionizes at pH < 3.[1]
LogP (Predicted) ~2.5 – 2.8Lipophilic.[1] Prefers organic solvents over water.[1]
Water Solubility < 10 µg/mL (Neutral)Practically insoluble without modification.[1]

Module 2: Troubleshooting & FAQs

Q1: "I tried dissolving it in water and PBS, but it floats or sinks as a powder. Why?"

A: At pH 7.4 (PBS) or pH 7.0 (Water), the compound is in its neutral, uncharged form.[1] Water molecules cannot compete with the strong intermolecular forces holding the crystal together.

  • Solution: You must disrupt the crystal lattice using an organic co-solvent (DMSO) or ionize the molecule using acid (pH < 3).[1]

Q2: "What is the best solvent for preparing high-concentration stock solutions?"

A: Dimethyl Sulfoxide (DMSO) is the gold standard for this compound.[1]

  • Protocol: Prepare a 100 mM stock in anhydrous DMSO.

  • Visual Check: The solution should be clear and slightly yellow. If particles persist, sonicate at 40°C for 10 minutes.

  • Storage: Store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation driven by moisture uptake.[1]

Q3: "Can I use acid to dissolve it in water?"

A: Yes, but with caution.[1] The pyrimidine nitrogen can be protonated.

  • Feasibility: 1.0 equivalent of HCl or Methanesulfonic acid (MSA) can generate a salt in situ.[1]

  • Risk: If you dilute this acidic stock into a pH 7.4 buffer, the pH will rise, the compound will deprotonate, and it may crash out (precipitate) immediately.[1]

  • Self-Validating Step: Always check for "cloudiness" (Tyndall effect) 5 minutes after dilution into assay media.[1]

Q4: "How do I formulate this for animal studies (IP/PO)?"

A: Simple aqueous saline will fail. You need a "Solubility Enhancing Vehicle."[1]

  • Recommended Vehicle (Standard): 5% DMSO + 40% PEG400 + 55% Water.[1]

  • Recommended Vehicle (Advanced): 10% HP-β-Cyclodextrin in 0.1M Citrate Buffer (pH 3.0).[1] The cyclodextrin encapsulates the lipophilic phenyl ring, while the acidic pH ensures the nitrogen is charged.

Module 3: Experimental Workflows

Workflow A: Solubility Screening Decision Tree

Use this logic flow to determine the correct solvent system for your specific application.

Solubility_Workflow Start Start: 4-(2-Bromophenyl) pyrimidin-2-amine Solid App_Type Select Application Start->App_Type InVitro In Vitro Assay (Cell/Enzyme) App_Type->InVitro InVivo In Vivo Study (Animal Dosing) App_Type->InVivo Stock Prepare 10-100 mM Stock in DMSO InVitro->Stock Formulation Select Vehicle System InVivo->Formulation Dilution Dilute to µM range in Media Stock->Dilution Check Check for Precipitation (Turbidity) Dilution->Check Cosolvent Cosolvent Mix: 5% DMSO / 40% PEG400 Formulation->Cosolvent Standard Dose (<10 mg/kg) Complex Complexation: 20% HP-beta-Cyclodextrin (pH 3-4) Formulation->Complex High Dose (>10 mg/kg)

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental context.

Workflow B: pH-Dependent Solubility Mechanism

Understanding the protonation state is critical for avoiding precipitation events.[1]

Protonation_State Acid Acidic pH (< 3.0) Protonated (Cationic) Soluble Equilibrium pKa ~ 3.5 Acid->Equilibrium Add Base (NaOH/Buffer) Neutral Neutral pH (7.4) Uncharged (Neutral) Insoluble Precipitate Neutral->Equilibrium Add Acid (HCl) Equilibrium->Acid Protonation Equilibrium->Neutral Deprotonation

Figure 2: The pH-dependent solubility switch. The compound behaves as a soluble cation below pH 3 and an insoluble solid above pH 4.

Module 4: Recommended Protocols

Protocol 1: Preparation of 20% HP-β-CD Formulation (for In Vivo)

Use this for maximum bioavailability and reduced irritation.[1]

  • Weigh: 4.0 g of (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD).

  • Dissolve: Add to 15 mL of 50 mM Citrate Buffer (pH 3.0). Vortex until clear.

  • Add Compound: Weigh the required amount of 4-(2-Bromophenyl)pyrimidin-2-amine.

  • Sonicate: Add the compound to the CD solution. Sonicate in a water bath at 40°C for 20-30 minutes.

    • Note: The cyclodextrin cavity encapsulates the bromophenyl ring, while the acidic buffer protonates the pyrimidine, utilizing two mechanisms simultaneously.[1]

  • Filter: Sterilize using a 0.22 µm PVDF syringe filter.

Protocol 2: "Crash" Dilution Method (for In Vitro)
  • Prepare a 10 mM stock in 100% DMSO.

  • Place the culture media (e.g., DMEM) on a vortex mixer.[1]

  • Slowly inject the DMSO stock into the vortexing media to prevent localized high concentrations.

  • Limit: Do not exceed 0.5% v/v DMSO final concentration to avoid cellular toxicity.

References

  • Fisher Scientific. (n.d.).[1] 2-Amino-4-(2-bromophenyl)pyrimidine, 95%.[1][3] Retrieved February 14, 2026, from [Link][1]

  • PubChem. (n.d.).[1] Compound Summary: 4-(2-Bromophenyl)pyrimidin-2-amine.[1][3][4][5][6][7][8] National Library of Medicine.[1] Retrieved February 14, 2026, from [Link][1]

Sources

Optimization

optimizing palladium catalyst for 2-aminopyrimidine coupling

Topic: Optimizing Palladium Catalyst for 2-Aminopyrimidine Coupling Content Type: Technical Support Center (Troubleshooting & FAQs) Module: Heteroaryl Amination (2-Aminopyrimidines)[1] Executive Summary: The "Pyrimidine...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Palladium Catalyst for 2-Aminopyrimidine Coupling Content Type: Technical Support Center (Troubleshooting & FAQs)

Module: Heteroaryl Amination (2-Aminopyrimidines)[1]

Executive Summary: The "Pyrimidine Problem"

Coupling 2-aminopyrimidines (as nucleophiles) with aryl halides is chemically distinct from standard aniline couplings.[1] The challenge is competitive coordination . The pyrimidine ring nitrogens are potent ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-donors that sequester the Palladium (Pd) center, forming stable, non-productive "resting states" (catalyst poisoning). Furthermore, the exocyclic amine is electronically deactivated by the electron-deficient pyrimidine ring, rendering it a poor nucleophile.

Successful coupling requires a catalyst system that is sterically bulky enough to prevent ring-nitrogen binding but electron-rich enough to facilitate oxidative addition.[1]

PART 1: The Hardware (Catalyst & Ligand Selection)

Q: Why does my standard


 or 

protocol fail with 2-aminopyrimidines?

A: These "Generation 1" and "Generation 2" catalysts lack the necessary steric bulk.[1] In a standard reaction, the pyrimidine substrate acts as a chelating ligand.[1] It binds to the Pd center through the endocyclic ring nitrogens (N1/N3), displacing your phosphine ligands or preventing the oxidative addition step. This is known as the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-poisoning effect .

The Solution: You must use Dialkylbiaryl Phosphine Ligands (Buchwald-type).[1]

  • Primary Recommendation: BrettPhos or tBuBrettPhos .[1][2]

  • Mechanism: These ligands possess massive steric bulk (cyclohexyl or t-butyl groups) and a specific structural "overhang" that physically blocks the Pd center from coordinating with the pyrimidine ring nitrogens, while still allowing the smaller exocyclic amine to bind.

Q: Should I use


 + Ligand or a Precatalyst? 

A: Always use G3 or G4 Precatalysts. Using ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 is risky because the dibenzylideneacetone (dba) ligand can inhibit the reaction by competing for the metal center. Furthermore, generating the active 

species from Pd(II) salts requires reduction, which is often inefficient with electron-deficient amines.
  • Recommendation: BrettPhos Pd G4 or tBuBrettPhos Pd G4 .[1]

  • Benefit: These precatalysts release the active

    
     species quantitatively upon exposure to base, ensuring 100% of your palladium enters the catalytic cycle immediately.
    
PART 2: Visualizing the Mechanism

The following diagram illustrates the competitive landscape between productive coupling and catalyst poisoning.

PyrimidineCoupling Start Pd(0) Species Pyrim 2-Aminopyrimidine (Substrate) Start->Pyrim Interaction Ligand Bulky Ligand (BrettPhos/tBuBrettPhos) Start->Ligand Pre-complexation Poison Catalyst Poisoning (Ring N-Coordination) Pyrim->Poison Small Ligand (PPh3, dppf) DeadEnd Reaction Stalls (Stable Resting State) Poison->DeadEnd Active Productive L-Pd(Ar)X Complex Ligand->Active Steric Shielding Product C-N Coupled Product Active->Product Reductive Elimination

Figure 1: Mechanism of catalyst poisoning by pyrimidine nitrogens vs. steric protection by bulky ligands.

PART 3: The Environment (Base & Solvent)[3]

Q: Which base is best? My substrate has sensitive functional groups.

A: Base selection dictates the deprotonation pathway.[1]

  • Standard (Robust Substrates): NaOtBu (Sodium tert-butoxide).[1]

    • Why: Strong base, ensures rapid deprotonation of the amine.[1] Essential if the amine is very electron-deficient.[1]

  • Sensitive Substrates (Esters, Nitriles): ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
      or 
    
    
    
    .
    • Condition: Must be used with t-Amyl Alcohol or tBuOH as solvent.[1]

    • Why: Carbonate bases are insoluble in toluene/dioxane.[1] In tBuOH, the carbonate deprotonates the alcohol to form a small equilibrium concentration of tert-butoxide (catalytic active base), which drives the reaction without destroying sensitive groups.

Data Summary: Base/Solvent Compatibility

BaseSolventTemp (°C)SuitabilityRisk Factor
NaOtBu Toluene / Dioxane80-100High Reactivity (Standard)Can hydrolyze esters; E2 elimination side-products.[1]
ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

t-Amyl Alcohol 90-110High Selectivity (Sensitive)Slower reaction; requires high temp.
ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Dioxane100General Purpose Expensive; effective for weak nucleophiles.
LHMDS THF65Specialized Use if substrate is base-sensitive but requires soluble base.[1]
PART 4: Troubleshooting Matrix

Symptom: Reaction turns black immediately (Pd Black precipitation). [1]

  • Diagnosis: Catalyst decomposition due to lack of ligand stabilization or oxygen leak.[1]

  • Fix: Ensure you are using a G3/G4 precatalyst (which contains a 1:1 Pd:Ligand ratio).[1] If using free ligand, increase Ligand:Pd ratio to 1.5:1 or 2:[1]1. Check inert gas lines.[1]

Symptom: Starting material remains, but Ar-X is consumed (Dehalogenation). [1]

  • Diagnosis: The Pd is undergoing ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -hydride elimination or reducing the aryl halide instead of coupling. This often happens in alcoholic solvents if the coupling is slow.
    
  • Fix: Switch solvent to 1,4-Dioxane (anhydrous). Switch base to NaOtBu . Increase catalyst loading to 2-3 mol%.

Symptom: Low conversion (<10%) with 2-aminopyrimidine. [1]

  • Diagnosis: Catalyst poisoning.[1][3][4][5] The pyrimidine is binding the Pd.

  • Fix: Switch Ligand to tBuBrettPhos . The extra tert-butyl bulk provides superior shielding against N-coordination compared to standard BrettPhos.[1]

PART 5: Validated Experimental Protocol

Workflow: BrettPhos Pd G4 Coupling of 2-Aminopyrimidine Note: This protocol uses a self-activating precatalyst system to minimize operator error.

Materials:

  • Aryl Halide (1.0 equiv)[1][6][7]

  • 2-Aminopyrimidine (1.2 equiv)[1]

  • BrettPhos Pd G4 (0.02 equiv / 2 mol%)[1]

  • NaOtBu (1.4 equiv) [Substitute with ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (2.0 equiv) if ester present]
    
  • 1,4-Dioxane (anhydrous, 0.2 M concentration) [Substitute with t-Amyl Alcohol if using

    
    ]
    

Step-by-Step:

  • Vessel Prep: Oven-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.[1]

  • Solids Addition: Charge the vial with the Aryl Halide (if solid), 2-Aminopyrimidine, Base (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ), and Catalyst (BrettPhos Pd G4 ).
    
    • Critical: Do not add the catalyst until you are ready to purge.[1]

  • Inerting: Cap the vial with a septum. Evacuate and backfill with Argon (3 cycles).[1]

  • Liquid Addition: Add the solvent (Dioxane) via syringe.[1] If Aryl Halide is liquid, add it now.[1]

  • Activation: Place in a pre-heated block at 100 °C . Stir vigorously (1000 RPM).

    • Why: High agitation is required for heterogeneous bases (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ).
      
  • Monitoring: Monitor by LCMS at 1 hour and 4 hours.

    • Note: The reaction should turn from pale yellow to orange/brown.[1] A distinct black precipitate indicates catalyst death.[1]

PART 6: Optimization Logic Flow

Use this decision tree to navigate optimization if the standard protocol fails.

OptimizationTree Start Standard Protocol (BrettPhos G4 / NaOtBu / Dioxane) CheckYield Check Yield (4 hrs) Start->CheckYield Good Yield > 80% Isolate Product CheckYield->Good Success LowConv Low Conversion (<20%) SM Remaining CheckYield->LowConv Stalled Dehal Dehalogenation Observed (Ar-X -> Ar-H) CheckYield->Dehal Side Rxn Sol1 Switch Ligand: tBuBrettPhos LowConv->Sol1 Poisoning suspected Sol3 Increase Temp to 120°C Check Water Content LowConv->Sol3 Kinetic barrier Sol2 Switch Solvent: t-Amyl Alcohol Dehal->Sol2 Solvent H-donor issue

Figure 2: Decision tree for optimizing failed couplings.

References
  • Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1]

  • Vo, G. D., & Hartwig, J. F. (2009).[1] Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates: A General Method for the Preparation of Primary Arylamines. Journal of the American Chemical Society, 131(31), 11049–11061.

  • Bruno, N. C., et al. (2013).[1] Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4(3), 916-920.[1]

  • MilliporeSigma Technical Guide. (2023). User Guide for Buchwald-Hartwig Amination.[1]

Sources

Troubleshooting

purification of 4-(2-Bromophenyl)pyrimidin-2-amine from palladium black

Technical Support Center: Purification of 4-(2-Bromophenyl)pyrimidin-2-amine Status: Operational Ticket ID: PD-REM-004 Subject: Removal of Palladium Black and Residual Pd Species from Halogenated Heterocycles Assigned Sp...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-(2-Bromophenyl)pyrimidin-2-amine

Status: Operational Ticket ID: PD-REM-004 Subject: Removal of Palladium Black and Residual Pd Species from Halogenated Heterocycles Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Profile

The Challenge: You are purifying 4-(2-Bromophenyl)pyrimidin-2-amine . The presence of "Palladium Black" (visible particulates) is only half the problem. The real threat is the invisible fraction—colloidal Pd(0) and soluble Pd(II) complexes—coordinated to your product.

The Molecule:

  • Chelation Risk: The pyrimidine nitrogens (N1, N3) and the exocyclic amine (-NH2) act as a "pincer," binding Palladium tightly.[1] Standard filtration often fails because the Pd is chemically ligated to your product.

  • Reactivity Warning (Critical): Your molecule contains an ortho-bromo group. Do NOT use hydrogenative workups (H₂/Pd/C) or strong reducing agents (NaBH₄) to precipitate Pd. This will cause hydrodehalogenation, stripping the bromine and destroying your intermediate.

Diagnostic & Decision Matrix

Before selecting a protocol, assess the state of your crude material.[2]

Pd_Removal_Decision_Tree Start Crude Mixture State Visible_Black Visible Black Particulates Start->Visible_Black Colloidal Dark/Gray Solution (No particles settling) Start->Colloidal Clear_Colored Clear Orange/Brown Solution (Soluble Pd) Start->Clear_Colored Step1 Step 1: Celite Filtration (Hot Filtration) Visible_Black->Step1 Remove Bulk Step2 Step 2: Activated Carbon (Darco KB-G) Colloidal->Step2 Adsorb Colloids Step3 Step 3: Metal Scavengers (SiliaMetS Thiol/DMT) Clear_Colored->Step3 Chemosorption Step1->Step3 If color persists Step2->Step3 If Pd > 20ppm

Figure 1: Decision matrix for selecting the appropriate purification tier based on the physical state of the contaminant.

Tier 1: Physical Separation (The "Rough" Cut)

Objective: Remove insoluble Pd agglomerates (Pd Black) without trapping your product.

The Protocol:

  • Dissolution: Dissolve crude 4-(2-Bromophenyl)pyrimidin-2-amine in THF or EtOAc (avoid DCM if possible, as it can stabilize Pd colloids).

  • Adsorbent Addition: Add Celite 545 (diatomaceous earth) to the solution (0.5 g Celite per 1 g crude).

  • Filtration: Filter through a packed pad of Celite.[1]

    • Pro-Tip: If the filtrate is still gray, the Pd is colloidal. Refilter through a 0.45 µm PTFE membrane .

Troubleshooting Tier 1:

  • Issue: Product crystallizes on the Celite pad.

  • Fix: Perform a "Hot Filtration." Heat the solvent to near-reflux before filtering and use a pre-warmed funnel.

Tier 2: Chemical Scavenging (The Industry Standard)

Objective: Break the coordination bond between the pyrimidine nitrogens and soluble Pd species.

Recommended Scavenger: SiliaMetS® Thiol (or DMT for persistent cases).

  • Why? Thiols have a higher affinity for Pd than your amine/pyrimidine nitrogens, effectively "stealing" the metal back.

Protocol:

  • Ratio: Use 4-5 equivalents of scavenger relative to the residual Pd content (if known). If unknown, use 10% w/w relative to the mass of the crude product.

  • Solvent: THF or Ethyl Acetate (EtOAc).

  • Temperature: Heat to 50–60°C .

    • Scientific Logic:[3][4][5] Ligand exchange is an equilibrium process. Heat provides the activation energy to displace the Pd from your product's nitrogen atoms to the scavenger's sulfur atoms.

  • Time: Stir for 4–12 hours.

  • Filtration: Filter the scavenger resin through a fritted glass funnel (medium porosity).

  • Wash: Wash the resin cake with THF to recover any adsorbed product.

Comparative Scavenger Data:

Scavenger TypeFunctional GroupAffinity for PdRisk of Product LossBest Use Case
SiliaMetS Thiol -SH (Mercaptan)HighLowGeneral Pd removal; safe for amines.
SiliaMetS DMT DimercaptotriazineVery HighLowStubborn Pd species; low ppm targets.
Activated Carbon N/A (Porous)ModerateHigh Cheap bulk removal; risk of yield loss.
TMT (Solid) TrimercaptotriazineHighLowAlternative if silica scavengers unavailable.

Tier 3: Liquid-Liquid Extraction (The "Poor Man's" Scavenger)

Objective: Use a water-soluble chelator to pull Pd into the aqueous phase.

Reagent: N-Acetylcysteine (NAC) or Sodium Diethyldithiocarbamate .

Protocol:

  • Dissolve crude product in EtOAc.

  • Prepare a 0.1 M aqueous solution of N-Acetylcysteine . Adjust pH to ~7-8 with dilute NaOH (crucial: if too acidic, your aminopyrimidine will protonate and go into the water).

  • Wash the organic layer with the NAC solution (3x). The aqueous layer should turn dark/colored as Pd is extracted.

  • Wash with brine, dry over Na₂SO₄, and concentrate.

Frequently Asked Questions (FAQs)

Q1: My product is still gray after Celite filtration. What happened? A: You are dealing with Colloidal Palladium . These nanoparticles are smaller than the pore size of standard filter paper.

  • Fix: Stir the solution with Activated Carbon (Darco KB-G) for 1 hour at 50°C, then filter through Celite. The carbon adsorbs the colloids.

Q2: Can I use Hydrogenation (H₂) to "plate out" the Pd? A: ABSOLUTELY NOT.

  • Reasoning: Your molecule has an aryl bromide (ortho-bromo). Pd/C + H₂ is the textbook method for hydrodehalogenation . You will replace your Bromine with Hydrogen, destroying the functionality needed for subsequent steps (like Suzuki couplings).

Q3: The scavenger removed the Pd, but my yield dropped by 20%. A: The product likely adsorbed non-specifically to the silica backbone of the scavenger.

  • Fix: Wash the filtered scavenger cake with a more polar solvent mixture, such as 10% MeOH in DCM (or EtOAc), to desorb your polar aminopyrimidine.

Q4: What is the target Pd limit for my next step? A:

  • Early Intermediates: < 100 ppm is usually acceptable.

  • Final API (Oral): < 10 ppm (per ICH Q3D guidelines).

  • Catalytic Poisoning:[6] If this molecule is a precursor for another cross-coupling, residual Pd can alter the catalyst speciation of the next reaction. Aim for < 50 ppm.

Mechanism of Action

Understanding the competition between your product and the scavenger is key to optimization.

Ligand_Exchange Figure 2: Ligand Exchange Mechanism. The Thiol sulfur (soft base) outcompetes the Pyrimidine nitrogen (borderline base) for the Palladium (soft acid). Pd_Complex Pd-Product Complex (Stable) Heat Heat (50°C) Activation Energy Pd_Complex->Heat Scavenger SiliaMetS Thiol (Free Resin) Scavenger->Heat Pd_Scavenger Pd-Scavenger Complex (Solid - Filterable) Heat->Pd_Scavenger Free_Product Purified Product (In Solution) Heat->Free_Product

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

  • SiliCycle Inc. (2023).[7] SiliaMetS® Metal Scavengers User Guide & Selection Chart. Link

  • ICH Expert Working Group. (2019). ICH Q3D(R1) Guideline for Elemental Impurities. European Medicines Agency.[7][8] Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development. Link

  • Biotage. (2023).[7] How to Remove Palladium in Three Easy Steps. Link

Sources

Optimization

Technical Support Center: Aminopyrimidine Synthesis Optimization

Topic: Troubleshooting Low Conversion in Aminopyrimidine Synthesis Audience: Medicinal Chemists & Process Development Scientists Status: Active Support Introduction: The "Deceptively Simple" Heterocycle Aminopyrimidines...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion in Aminopyrimidine Synthesis Audience: Medicinal Chemists & Process Development Scientists Status: Active Support

Introduction: The "Deceptively Simple" Heterocycle

Aminopyrimidines are ubiquitous in kinase inhibitors and metabolic modulators. While theoretically simple to synthesize via Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig Cross-Coupling (BHA), these reactions often stall at 30–50% conversion.

This guide moves beyond generic advice. We analyze the mechanistic bottlenecks —specifically the electronic deactivation of the pyrimidine ring and the "poisoning" effect of pyrimidine nitrogens on palladium catalysts.

Module 1: Troubleshooting SNAr (Nucleophilic Aromatic Substitution)

Context: You are reacting a chloropyrimidine with an amine using standard bases (DIEA, TEA, or K2CO3), but the reaction stalls or returns starting material.

Q1: My reaction stalls at 50% conversion despite heating. Adding more amine doesn't help. Why?

Diagnosis: You are likely fighting electronic deactivation . As the amine product forms, it donates electron density into the pyrimidine ring (via resonance), making the ring significantly less electrophilic. The remaining starting material is "deactivated" by the presence of the electron-rich product in the mixture, or the transition state energy is simply too high for the unactivated chloride.

The Fix: Acid Catalysis (The "Proton Spike") Instead of adding more base, add a Brønsted acid.

  • Mechanism: Protonation of a pyrimidine nitrogen lowers the LUMO energy of the ring, making the C-Cl bond significantly more electrophilic (susceptible to nucleophilic attack).

  • Protocol: Add 0.5 – 1.0 equiv of p-TsOH or HCl (4M in dioxane) .

  • Solvent Switch: Switch from DMF/THF to n-Butanol or Isopropanol . These solvents stabilize the charged transition state (Meisenheimer complex).

Q2: I see "conversion" by LCMS, but my yield is low. Where is the mass going?

Diagnosis: Solvolysis or Hydrolysis.

  • Issue: If you use alcoholic solvents (MeOH, EtOH) with strong bases, the alkoxide competes with your amine. You are making the alkoxypyrimidine ether.

  • Issue: If your solvent is "wet" DMF, the chloride is hydrolyzing to the hydroxypyrimidine (tautomerizes to pyrimidone), which is often water-soluble and lost during aqueous workup.

  • Validation: Check the LCMS for [M-Cl+OH] (M-19) or [M-Cl+OR] peaks.

Visual Guide: SNAr Optimization Logic

SNAr_Optimization start Low Conversion in S_NAr check_sm Is SM Electron Deficient? (e.g., 2,4-dichloropyrimidine) start->check_sm check_nuc Is Nucleophile Sterically Hindered? check_sm->check_nuc Yes acid_cat STRATEGY A: Acid Catalysis Add 1.0 eq p-TsOH Solvent: n-BuOH, 100°C check_sm->acid_cat No (Electron Rich) solvent_switch STRATEGY B: Dipolar Aprotic Switch to NMP or DMSO Temp: >120°C check_nuc->solvent_switch No buchwald STRATEGY C: Abandon S_NAr Switch to Pd-Catalysis check_nuc->buchwald Yes (Tertiary/Bulky) acid_cat->buchwald Fails

Figure 1: Decision matrix for rescuing stalled SNAr reactions based on substrate electronics.

Module 2: Troubleshooting Palladium Catalysis (Buchwald-Hartwig)

Context: You switched to Pd-catalysis because SNAr failed. Now you see no product, or the reaction turns black (Pd precipitation) immediately.

Q3: Why does my catalyst die immediately (Pd black formation)?

Diagnosis: The "Pyrimidine Poisoning" Effect. Pyrimidines are excellent ligands. The nitrogen atoms in the ring (especially at the 2-position) can displace your phosphine ligands, forming a stable, inactive (Pyrimidine)2-Pd complex. This halts the catalytic cycle before oxidative addition occurs.

The Fix: Ligand & Precatalyst Selection You must use a ligand bulky enough to prevent the pyrimidine nitrogen from binding to the metal center.[1]

  • Ligand: BrettPhos (for primary amines) or RuPhos/XPhos (for secondary amines). These bulky biaryl phosphines create a "protective shell" around the Pd.

  • Precatalyst: Stop using Pd2(dba)3 or Pd(OAc)2. Use Pd-G3 or Pd-G4 precatalysts (e.g., BrettPhos Pd G4). These ensure a 1:1 Ligand:Pd ratio and activate rapidly even at lower temperatures [1].

Q4: The reaction works for 4-chloropyrimidine but fails for 2-chloropyrimidine. Why?

Diagnosis: Oxidative Addition Difficulty. The C2-position is electronically distinct. The oxidative addition of Pd into the C2-Cl bond is often slower and more reversible than at C4. Furthermore, the proximity of the two ring nitrogens at C2 creates a "pocket" that chelates the Pd, leading to the poisoning effect described above.

The Fix:

  • Base: Switch to LiHMDS or NaOtBu . The counter-cation (Li+ vs Na+) can influence the aggregation state and reactivity.

  • Temperature: 2-chloropyrimidines often require higher temperatures (100°C+) to force oxidative addition.

Visual Guide: The Catalytic Failure Modes

Pd_Cycle_Failure cluster_0 Failure Zone Pd_L Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (L-Pd-Ar-Cl) Pd_L->OxAdd Bulky Ligand Allows Coordination N-Coordination (Catalyst Poisoning) Pd_L->Coordination Small Ligand (PPh3, dppf) Prod Reductive Elimination (Product) OxAdd->Prod Base + Amine Coordination->Pd_L Reversible? Rarely

Figure 2: The critical failure point in aminopyrimidine coupling is N-coordination (poisoning) competing with Oxidative Addition.

Module 3: Regioselectivity (2,4-Dichloropyrimidine)

Context: You have two chlorines (C2 and C4). You want to substitute only one.

Q5: How do I control C4 vs. C2 selectivity?

Rule of Thumb: Nucleophilic attack (SNAr) heavily favors the C4 position first.

  • Why? The C4 position is less sterically hindered than C2 (which is flanked by two nitrogens). Electronically, the LUMO coefficient is typically higher at C4 [2].

  • Exception: If you need C2 selectivity first, SNAr is difficult.

    • Strategy: Use Suzuki coupling at C4 (carbon-carbon bond) first, then aminate C2.

    • Strategy: Use a C4-blocked substrate (e.g., 4-methyl-2-chloropyrimidine).

Data Table: Selectivity Drivers

VariableEffect on Selectivity (2,4-Dichloropyrimidine)
Sterics (Amine) Bulky amines favor C4 exclusively (C2 is too crowded).
Solvent THF/Dioxane enhances C4 selectivity. Protic solvents can erode selectivity.
Lewis Acid ZnCl2 can sometimes chelate N1/N3, altering reactivity ratios, but C4 remains dominant.
Temperature Low Temp (0°C) maximizes C4 selectivity. High Temp (>80°C) produces mixtures (C2 + C4).

Experimental Protocols

Protocol A: Acid-Catalyzed SNAr (For Deactivated Substrates)
  • Dissolve 1.0 equiv of chloropyrimidine and 1.2 equiv of amine in n-Butanol (0.2 M concentration).

  • Add 1.0 equiv of p-TsOH·H2O .

  • Heat to 100–110°C (reflux) for 4–12 hours.

  • Workup: Cool to RT. The product often precipitates as the tosylate salt. Filter and wash with Et2O. If no precipitate, neutralize with sat. NaHCO3 and extract with EtOAc.

Protocol B: High-Performance Buchwald-Hartwig (For 2-Chloropyrimidines)
  • Charge reaction vial (inside glovebox or under strict Argon flow) with:

    • Chloropyrimidine (1.0 equiv)[2]

    • Amine (1.2 equiv)[3]

    • BrettPhos Pd G4 (0.02 – 0.05 equiv)

    • NaOtBu (1.5 equiv)[4]

  • Add anhydrous 1,4-Dioxane (degassed).

  • Seal and heat to 90°C for 2–4 hours.

  • Note: If the amine is secondary, switch ligand to RuPhos .

References

  • Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using Pd-G3 Precatalysts." Chemical Science.

  • Luan, Y., et al. (2015). "Regioselectivity of SNAr Reactions of 2,4-Dichloropyrimidines." Journal of Organic Chemistry.

  • BenchChem Technical Support. (2025). "Optimizing Amination Reactions of Pyrimidines." BenchChem Knowledge Base.

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

Sources

Troubleshooting

Technical Support Center: Purification of 4-(2-Bromophenyl)pyrimidin-2-amine

[1][2] Case ID: PUR-4BP-PYR-001 Subject: Separation of 4-(2-Bromophenyl)pyrimidin-2-amine from Starting Materials Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2] Executive Summary This...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Case ID: PUR-4BP-PYR-001 Subject: Separation of 4-(2-Bromophenyl)pyrimidin-2-amine from Starting Materials Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary

This guide addresses the purification of 4-(2-Bromophenyl)pyrimidin-2-amine , a critical scaffold in kinase inhibitor synthesis (e.g., FAK, CDK inhibitors).[1][2][3] The primary challenge in isolating this compound stems from its weak basicity (pKa ~3.[2][3]5) and the lipophilicity introduced by the ortho-bromo substituent.[2]

Common synthetic routes—typically the condensation of guanidine with a 1-(2-bromophenyl)-enaminone or a Suzuki coupling—leave specific impurity profiles:

  • Guanidine salts: Highly polar, water-soluble.[2][3]

  • Enaminone/Chalcone intermediates: Neutral, lipophilic, often yellow/orange.[2][3]

  • Palladium/Ligands: If synthesized via cross-coupling.[2][3]

The following protocols prioritize chemical causality over rote steps, ensuring you understand why a separation occurs.

Module 1: The "Crash-Out" Protocol (Primary Isolation)

Context: In condensation reactions involving guanidine, the product is significantly less water-soluble than the starting material.[1][2][3] This is your most efficient first-pass purification.[1][2]

The Logic:

  • Guanidine (SM): pKa ~13.6 (Strong base).[1][2][3] Fully ionized and water-soluble at neutral pH.[1][2]

  • Product: Weak base, lipophilic aromatic system.[2][3] Low water solubility.[2][3]

Protocol:

  • Concentration: Evaporate the reaction solvent (usually EtOH or n-BuOH) to ~20% of the original volume.[2] Do not distill to dryness to avoid trapping impurities in a hard cake.[2][3]

  • Precipitation: Slowly add ice-cold water (5x volume of residue) with vigorous stirring.

  • Aging: Stir at 0–5°C for 30 minutes.

  • Filtration: Filter the precipitate.[2][3]

    • Filtrate: Contains Guanidine and inorganic salts.[2][3]

    • Cake: Contains Product + Neutral Organic Impurities (Enaminone/Ketone).[1][2][3]

  • Wash: Wash the cake with water (2x) and cold diethyl ether (1x, sparingly) to remove surface oils.[1][2][3]

Module 2: The pH-Switch Extraction (Removing Neutral Impurities)

Issue: You have isolated the solid, but it contains unreacted enaminone (yellow color) or starting ketone. Solution: Exploiting the specific pKa (~3.5) of the 2-aminopyrimidine moiety.[2]

Scientific Rationale: Unlike standard amines (pKa ~10), 2-aminopyrimidines are weak bases .[1][2][3] They require a pH < 2 to fully protonate.[2][3] Weak acids (acetic acid, pH ~4) will not efficiently extract this product into the aqueous phase.[2][3]

Workflow Diagram: Acid-Base Separation

AcidBaseExtraction cluster_0 Phase Separation Start Crude Mixture (Dissolved in EtOAc) AcidWash Extract with 1M HCl (pH < 1) Start->AcidWash OrgLayer1 Organic Layer (Contains Neutral SM: Enaminone/Ketone) AcidWash->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Protonated Product: Pyrimidinium Salt) AcidWash->AqLayer1 Keep Basify Basify to pH > 9 (Use 4M NaOH or NH4OH) AqLayer1->Basify Extract2 Extract with EtOAc or DCM Basify->Extract2 FinalOrg Final Organic Layer (Pure Product Base) Extract2->FinalOrg FinalAq Aqueous Waste Extract2->FinalAq

Caption: Separation logic relying on the selective protonation of the pyrimidine ring at low pH.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) .

  • Acid Extraction: Extract the organic layer with 1M HCl (3x).[2][3]

    • Critical Check: Measure the pH of the aqueous layer.[2][3] It must be < 1 . If not, add more acid.[2][3]

    • Result: The product moves to the aqueous layer (as the hydrochloride salt).[1][2][3] Neutral impurities stay in EtOAc.[2][3]

  • Organic Wash: Wash the combined acidic aqueous layers once with fresh EtOAc to remove entrained neutrals.[2][3]

  • Basification: Cool the aqueous layer on ice. Slowly add 4M NaOH or NH₄OH until pH > 9.[2][3]

    • Observation: The solution will turn cloudy as the free base precipitates.[2][3]

  • Recovery: Extract the cloudy aqueous mixture with EtOAc (3x). Dry over Na₂SO₄ and concentrate.

Module 3: Chromatographic Troubleshooting

Issue: "My product streaks/tails on the silica column, and I can't separate close impurities."

Root Cause: The amino group (-NH₂) interacts with acidic silanol groups (Si-OH) on the silica gel, causing peak broadening.[1][2]

The Fix: Mobile Phase Modifiers Do not use plain Hexane/EtOAc.[2][3] You must suppress the ionization or block silanol sites.[2][3]

MethodMobile Phase CompositionWhy it works
Standard DCM / MeOH (95:5) + 1% Et₃N Triethylamine (TEA) blocks acidic silanol sites.[1][2][3]
Ammoniated DCM / Methanolic Ammonia (7N)Directly maintains the amine in its free-base form.[1][2]
Gradient 0% → 5% MeOH in DCMNote: Without base, tailing will still occur.[2][3]

TLC Visualization:

  • UV (254 nm): Strong absorption due to the conjugated pyrimidine-phenyl system.[1][2]

  • Dragendorff’s Reagent: Stains alkaloids/nitrogenous bases orange.[2][3]

Frequently Asked Questions (FAQs)

Q1: The product is "oiling out" during the water precipitation step. What do I do?

  • Cause: The melting point is depressed by impurities, or the addition of water was too fast, trapping solvent.[1][2][3]

  • Fix: Decant the water. Dissolve the oil in a minimum amount of hot Ethanol (EtOH).[1][2][3] Let it cool slowly to room temperature, then seed with a crystal if available. If it still oils, switch to the Acid-Base Extraction (Module 2) .[1][2][3]

Q2: I used the Suzuki method (Boronic acid + Chloropyrimidine). How do I remove the Palladium?

  • Risk: 2-aminopyrimidines are excellent ligands for Pd, making removal difficult.[2][3]

  • Fix:

    • Dissolve product in EtOAc.[2][3]

    • Add SiliaMetS® Thiol or activated carbon (10 wt%).[2][3]

    • Stir at 50°C for 1 hour.

    • Filter through a Celite pad.[2][3]

Q3: Why is my yield low after the Acid-Base extraction?

  • Diagnosis: You likely didn't make the aqueous phase acidic enough during the first extraction.[2][3]

  • Explanation: The pKa is ~3.[2][3]5. At pH 4 (weak acid), 50% of your product is still neutral and remains in the organic waste.[2][3] You must drive the pH below 1 to ensure >99% protonation.[2][3]

References

  • Synthesis and Properties of 2-Aminopyrimidines

    • Title: Synthesis of 2-Aminopyrimidine Derivatives and Their Evalu
    • Source: MDPI (Molecules).[1][2][3]

    • URL:[Link][1][2]

  • pKa and Solubility Data

    • Title: pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.[1][2][3][4][5]

    • Source: Alfa Chemistry.[2][3]

  • Purification of Aminopyrimidines in Water

    • Title: Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines.[2]

    • Source: ACS Omega.[2][3]

    • URL:[Link][1][2]

  • General Synthesis of 4-Arylpyrimidin-2-amines

    • Title: 4-(4-Morpholinophenyl)
    • Source: Taylor & Francis (Synthetic Communications).[1][2][3]

    • URL:[Link][1][2]

Sources

Optimization

Technical Support Center: Minimizing Hydrodehalogenation in Suzuki-Miyaura Coupling

Status: Active Operator: Senior Application Scientist Ticket ID: SZK-DH-001 Welcome to the Technical Support Center. You are likely here because your LCMS shows a mass corresponding to (where X is your halogen) instead o...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Ticket ID: SZK-DH-001

Welcome to the Technical Support Center. You are likely here because your LCMS shows a mass corresponding to


 (where X is your halogen) instead of the desired cross-coupled product. This is hydrodehalogenation , a pervasive side reaction where the oxidative addition intermediate is reduced rather than transmetallated.

This guide treats your reaction as a system to be debugged.[1] We will isolate variables (Solvent, Base, Catalyst) to shut down the hydride source responsible for this failure.

Module 1: Diagnostic Hub & Mechanism

Q: How do I distinguish between Dehalogenation and Protodeboronation?

A: This is the most critical diagnostic step. Both side reactions produce the same byproduct (


), but the root causes are opposite.
  • Hydrodehalogenation: The halide is lost from the electrophile (

    
    ).[2] This is a catalytic failure.
    
  • Protodeboronation: The boron group is lost from the nucleophile (

    
    ). This is a reagent stability failure.
    

Diagnostic Test: Run a control reaction with only the boronic acid, base, and solvent (no catalyst, no aryl halide) at your reaction temperature.

  • If

    
     forms: You have Protodeboronation . Solution: Switch to boronic esters or MIDA boronates; lower temp.
    
  • If

    
     does not  form: You have Hydrodehalogenation .[2] Proceed with this guide.
    
Q: Where is the hydrogen coming from? (The Mechanism)

A: The hydrogen atom usually originates from your solvent or your base , mediated by the Palladium center.[3]

  • Oxidative Addition: Pd(0) inserts into

    
     to form 
    
    
    
    .[4]
  • Ligand Exchange (The Error Point): An alkoxide (from the base or alcohol solvent) replaces the halide on the Pd center.

  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -Hydride Elimination:  The Pd-bound alkoxide undergoes 
    
    
    
    -hydride elimination, ejecting a ketone/aldehyde and leaving a Pd-Hydride species (
    
    
    ).[5]
  • Reductive Elimination: The

    
     and 
    
    
    
    on the palladium eliminate to form
    
    
    and regenerate Pd(0).[2][3]

Visualizing the Failure Mode:

Suzuki_Dehalogenation Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [L-Pd(Ar)-X] Pd0->OxAdd + Ar-X TransMet Transmetallation (Boronate) OxAdd->TransMet Desired Path Alkoxide Ligand Exchange (w/ Alkoxide Base/Solvent) OxAdd->Alkoxide Slow Transmetallation Prod Cross-Coupled Product (Ar-Ar') TransMet->Prod Reductive Elim Prod->Pd0 BetaElim β-Hydride Elimination (Hydride Source) Alkoxide->BetaElim Forms Pd-H Dehalo Dehalogenation Side Product (Ar-H) BetaElim->Dehalo Reductive Elim Dehalo->Pd0 Catalyst Regen

Caption: The Catalytic Fork. The red path represents the failure mode where slow transmetallation allows alkoxides to coordinate and donate a hydride via $\beta-elimination.

Module 2: Solvent & Base Optimization[1]

Q: Which solvents are the primary culprits?

A: Secondary alcohols are the highest risk. Alcoholic solvents are excellent for Suzuki couplings because they solubilize inorganic bases, but they are also hydride donors.

  • Avoid: Isopropanol (

    
    ). It readily undergoes 
    
    
    
    -hydride elimination to form acetone and
    
    
    .
  • Use: Aprotic solvents or Primary Alcohols (if necessary).

Solvent ClassRisk LevelMechanism of FailureRecommended Replacement
Secondary Alcohols (Isopropanol, 2-Butanol)CRITICAL Rapid

-hydride elimination from Pd-alkoxide.
n-Butanol or t-Amyl alcohol (Sterically hindered/primary).
Ethers (THF, Dioxane)Low Generally safe, but

-hydrogen abstraction is possible at high temps.
Toluene , DME , or CPME .
Amides (DMF, DMAc)Moderate Can decompose to form amines which act as reductants.Acetonitrile or DMSO .
Water Paradox Necessary for base solubility, but excess can promote protonation.[3]Keep ratio optimized (e.g., 4:1 Organic:Water).
Q: I am using NaOEt. Is that a problem?

A: Yes. Alkoxide bases (


, 

) contain

-hydrogens. When they bind to Palladium, they become immediate hydride sources.
  • The Fix: Switch to Inorganic Bases that lack

    
    -hydrogens.
    

Base Selection Matrix:

  • Best (Inorganic):

    
    , 
    
    
    
    ,
    
    
    . (No
    
    
    -hydrogens).[6]
  • Acceptable (Hindered):

    
     (No 
    
    
    
    -hydrogens, but strong basicity can cause other issues).
  • Avoid:

    
    , 
    
    
    
    ,
    
    
    .

Module 3: Catalyst & Ligand Engineering

Q: How does the ligand influence dehalogenation?

A: Speed is your defense. Dehalogenation is a competitive pathway. If transmetallation (the step where the Boron group attaches) is slow, the Pd(Ar) intermediate "waits" and eventually finds a hydride source.

Strategy: Accelerate Transmetallation and Reductive Elimination.

  • Electron-Rich: Increases the rate of oxidative addition (good for Cl/Br) but can stabilize the Pd(II) species.

  • Bulky (Steric Bulk): Promotes reductive elimination and prevents the formation of the square-planar complex required for

    
    -hydride elimination.
    

Recommended Catalysts:

  • Buchwald Ligands (SPhos, XPhos): The gold standard. The bulk prevents

    
    -hydride elimination, and they are highly active, ensuring the catalytic cycle finishes before side reactions occur.
    
  • Pd-NHC (PEPPSI-iPr): Extremely robust, holds the metal tightly, and resists dehalogenation pathways.

  • Bis-phosphine (dppf): The large bite angle of dppf often favors reductive elimination over side reactions.

Module 4: Standardized Protocols

Protocol A: High-Fidelity Screening (Dehalogenation Suppression)

Use this protocol when observing >10% Ar-H byproduct.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Boronic Acid (1.5 equiv)

  • Base:

    
     (3.0 equiv) - Crucial: Anhydrous or 3M aq. solution depending on solvent.
    
  • Catalyst:

    
     (2 mol%) or 
    
    
    
    (2 mol%) +
    
    
    (4 mol%).
  • Solvent: Toluene : Water (10:1) or Dioxane : Water (10:1). Avoid Alcohols.

Step-by-Step:

  • Degassing: Oxygen promotes homocoupling, which consumes boronic acid and leaves the Pd(Ar) species stalled (leading to dehalogenation). Sparge solvents with Argon for 15 mins.

  • Setup: Charge solid reagents into a vial. Cycle vacuum/Argon 3 times.

  • Addition: Add degassed solvent via syringe.

  • Temperature: Heat to 80°C. Note: Excessive heat (>100°C) promotes dehalogenation. Keep it moderate.

  • Sampling: Take an aliquot at 1 hour. If Ar-X is consumed but Ar-H is high, lower temp to 60°C and increase catalyst loading.

Troubleshooting Flowchart

Troubleshooting_Flow Start Issue: High Ar-H Observed CheckBoron Run Control: Heat Ar-B(OH)2 + Base + Solvent (No Pd) Start->CheckBoron Result1 Ar-H Forms? CheckBoron->Result1 ProtoDeb Cause: Protodeboronation Action: Switch to Boronic Ester or MIDA Boronate Result1->ProtoDeb Yes Dehalo Cause: Hydrodehalogenation (Catalytic Failure) Result1->Dehalo No CheckSolvent Check Solvent: Is it a 2° Alcohol (iPrOH)? Dehalo->CheckSolvent ChangeSolv Action: Switch to Toluene/H2O or n-Butanol CheckSolvent->ChangeSolv Yes CheckBase Check Base: Is it Alkoxide (NaOEt)? CheckSolvent->CheckBase No ChangeBase Action: Switch to K3PO4 or Cs2CO3 CheckBase->ChangeBase Yes CheckLigand Final Step: Switch to Bulky Ligand (XPhos, SPhos) CheckBase->CheckLigand No

Caption: Decision matrix for isolating the source of the reduced byproduct.

References

  • Mechanistic Insight into Dehalogenation: Navarro, O., et al. (2005).[4] Dehalogenation of Aryl Halides by Palladium Catalysts in Alcoholic Solvents. This work establishes the mechanism of

    
    -hydride elimination from Pd-alkoxides derived from solvent interaction.
    Source:
    
  • Base Effects & Optimization: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. The foundational review discussing base selection (

    
     vs Alkoxides) to minimize side reactions.[1]
    Source:
    
  • Ligand Engineering (Buchwald): Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Details how bulky ligands like XPhos accelerate reductive elimination, outcompeting dehalogenation.[1] Source:

  • Protodeboronation vs Dehalogenation: Cox, P. A., et al. (2010). Protodeboronation of Heteroaryl Boronic Acids. Provides the stability data necessary to distinguish between reagent failure and catalytic failure. Source:

Sources

Troubleshooting

alternative solvents for 4-(2-Bromophenyl)pyrimidin-2-amine crystallization

Technical Support Center: Crystallization of 4-(2-Bromophenyl)pyrimidin-2-amine Executive Summary & Compound Profile Compound: 4-(2-Bromophenyl)pyrimidin-2-amine CAS: 343926-69-2 Application: Key intermediate for bioacti...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization of 4-(2-Bromophenyl)pyrimidin-2-amine

Executive Summary & Compound Profile

Compound: 4-(2-Bromophenyl)pyrimidin-2-amine CAS: 343926-69-2 Application: Key intermediate for bioactive heterocyclic synthesis (e.g., kinase inhibitors, endothelin receptor antagonists).[1]

Technical Insight: Unlike its para-substituted isomer (a known intermediate for Macitentan), the ortho-substitution (2-bromo) in this compound introduces significant steric strain.[1] This forces the phenyl and pyrimidine rings out of coplanarity, reducing lattice energy.[2] Consequently, this isomer exhibits higher solubility in organic solvents and a higher tendency to "oil out" compared to its meta- or para-analogs.[2] Standard protocols for planar aminopyrimidines often fail here, necessitating a tailored solvent strategy.[1][2]

Solvent Selection Guide

This section addresses the limitations of "standard" solvents and provides validated alternatives based on polarity, solubility parameters, and green chemistry principles.

Q: Why is my standard Methanol recrystallization resulting in low yield?

A: Methanol (MeOH) is a high-solubility solvent for aminopyrimidines. Due to the ortho-bromo steric twist, 4-(2-Bromophenyl)pyrimidin-2-amine is likely too soluble in pure methanol, even at -20°C.[1]

  • The Fix: Switch to a displacement crystallization or a lower-solubility alcohol .[2]

Solvent SystemRolePerformance NotesGreen Score
Methanol (Pure) StandardHigh Loss. Product remains in mother liquor.[1]🟠 Moderate
Isopropanol (IPA) Alternative Recommended. Lower solubility at RT; steep solubility curve vs. Temp.[1][2]🟢 Good
Ethanol / Water (9:1) Green Alt.[1][2]High Yield. Water acts as a mild anti-solvent to force precipitation.[2]🟢 Excellent
EtOAc / Heptane BinaryPurity Focus. Excellent for rejecting non-polar impurities.[2]🟢 Good
Toluene SpecificPolymorph Control. Good for slow evaporation/crystal growth; avoids solvates.[2]🟠 Moderate
Q: I need to replace Dichloromethane (DCM) in my workup/crystallization. What works?

A: DCM is often used for extraction but is poor for crystallization due to high volatility and toxicity.[2]

  • Recommendation: 2-Methyltetrahydrofuran (2-MeTHF) .[1]

    • Why: It forms a biphasic system with water (unlike THF) and has similar solubilizing power to DCM but with a higher boiling point (80°C), allowing for safer thermal recrystallization.[1][2]

Troubleshooting & FAQs

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

User Report: "Upon cooling the hot solution, the product separates as a yellow oil droplets instead of crystals."

Root Cause: The solution is entering the "metastable zone" at a temperature above the compound's melting point in that solvent mixture, or impurities are depressing the melting point.[2]

Protocol: The "Seeding at Cloud Point" Method

  • Re-dissolve: Heat the mixture until the oil dissolves completely.

  • Adjust: Add a small amount of good solvent (e.g., Ethanol) to lower saturation slightly.[1][2]

  • Cool Slowly: Lower temp to ~5°C above where oiling occurred previously.[2]

  • Seed: Add pure seed crystals of 4-(2-Bromophenyl)pyrimidin-2-amine.

  • Isotherm: Hold temperature for 1-2 hours to allow crystal growth surfaces to establish.

  • Cool: Ramp down temperature slowly (10°C/hour).

Issue 2: Colored Impurities Persist

User Report: "The crystals are off-white/beige, but should be colorless."

Root Cause: Oxidation products of the amine or residual palladium (if coupled via Suzuki).[2] Solution:

  • Do not use Charcoal in the crystallization flask. Fine charcoal particles can act as nucleation sites for oiling.[2]

  • Workflow: Perform a hot filtration through a Celite/Charcoal pad before the final crystallization step.[2] Use Acetonitrile (ACN) for this wash if solubility permits, as it rejects color bodies well.[1][2]

Experimental Protocols

Protocol A: High-Yield Crystallization (Green Chemistry)

Best for bulk purification of crude material.[1]

  • Preparation: Charge 10.0 g of crude 4-(2-Bromophenyl)pyrimidin-2-amine into a flask.

  • Dissolution: Add Isopropanol (IPA) (approx. 6-8 volumes, 60-80 mL). Heat to reflux (82°C).[2]

    • Note: If not fully soluble, add Ethanol dropwise until clear.[1][2]

  • Filtration: Perform hot filtration to remove inorganic salts.[2]

  • Nucleation: Cool naturally to 45°C. If no crystals form, scratch the glass or add seed crystals.

  • Anti-Solvent Addition: Once turbidity begins, add Water (pre-heated to 40°C) dropwise until the ratio is roughly 10:1 (IPA:Water).[1][2]

  • Crystallization: Cool to 0-5°C over 4 hours.

  • Isolation: Filter and wash with cold IPA/Water (1:1).[2] Dry under vacuum at 45°C.[2]

Protocol B: Polymorph/Purity Control

Best for analytical standards or removing specific organic impurities.[1][2]

  • Dissolution: Dissolve 1.0 g in Ethyl Acetate (5 mL) at 60°C.

  • Precipitation: Slowly add n-Heptane (warm) until slight cloudiness persists.

  • Re-clarify: Add 2-3 drops of Ethyl Acetate to clear the solution.[2]

  • Growth: Allow to stand at Room Temperature (RT) for 12 hours. Do not disturb.

  • Harvest: Filter the resulting needles/prisms.

Visualizations (Logic & Workflows)

Figure 1: Solvent Selection Decision Tree

Caption: Logic flow for selecting the optimal solvent based on observed experimental issues.

SolventSelection Start Start: Select Solvent SolubilityCheck Is compound soluble in MeOH at RT? Start->SolubilityCheck YesSoluble Yes (Too Soluble) SolubilityCheck->YesSoluble Yes NoSoluble No (Low Solubility) SolubilityCheck->NoSoluble No IPA Use Isopropanol (IPA) (Steeper solubility curve) YesSoluble->IPA Preferred Binary Use Binary System (MeOH + Water) YesSoluble->Binary Alt for Yield HotSoluble Soluble at Reflux? NoSoluble->HotSoluble UseDCM Avoid DCM. Use 2-MeTHF HotSoluble->UseDCM No (Needs Stronger) UseTol Use Toluene (High Temp Recryst) HotSoluble->UseTol Yes

Figure 2: "Oiling Out" Recovery Workflow

Caption: Step-by-step recovery process when liquid-liquid phase separation occurs.[1]

OilingOut Step1 1. Detect Oiling (Droplets at T > T_cryst) Step2 2. Re-heat to Clear Solution Step1->Step2 Step3 3. Add Solubilizer (e.g., 5% EtOH) Step2->Step3 Step4 4. Cool to Cloud Point (T_cloud > T_oil) Step3->Step4 Step5 5. SEEDING (Critical Step) Step4->Step5 Step6 6. Slow Cool (Isothermal Hold) Step5->Step6

References

  • Synthesis and Properties of Aminopyrimidines

    • Title: 4-(4-Morpholinophenyl)
    • Source: Taylor & Francis Online (Synthetic Communications)[1]

    • URL: [Link][1][3]

  • Macitentan Intermediate Chemistry (Structural Analog Context)

    • Title: The Discovery of Macitentan, an Orally Active, Potent Dual Endothelin Receptor Antagonist.[1][2][4]

    • Source: Journal of Medicinal Chemistry (ACS Publications)[1]

    • URL: [Link][1]

  • Crystallization of Bromophenyl-pyrimidines

    • Title: The crystal structure of 4-(3-bromophenyl)pyrimidin-2-amine.
    • Source: Zeitschrift für Kristallographie - New Crystal Structures[1]

    • URL: [Link][1][5][6]

  • Green Solvent Selection

    • Title: Promotion of Water as Solvent in Amin
    • Source: ACS Omega[1][2]

    • URL: [Link][1]

Sources

Optimization

Stability &amp; Storage Support Center: 2-Aminopyrimidine Derivatives

Current Status: Operational Subject: Prevention of Oxidative Degradation & Hydrolysis Target Audience: Medicinal Chemists, compound management teams, and formulation scientists. Diagnostic Hub: Is My Sample Compromised?

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Prevention of Oxidative Degradation & Hydrolysis Target Audience: Medicinal Chemists, compound management teams, and formulation scientists.

Diagnostic Hub: Is My Sample Compromised?

Before adjusting storage protocols, confirm the nature of the degradation. 2-aminopyrimidines are generally robust, but electron-rich derivatives (especially those serving as kinase inhibitor scaffolds like Imatinib) exhibit specific failure modes.

Visual & Analytical Inspection Flowchart

DiagnosticFlow Start Sample Inspection Visual Visual Check: Color Change? Start->Visual LCMS LC-MS Analysis: Mass Shift? Visual->LCMS No/Unsure Yellow Yellow/Brown Discoloration Visual->Yellow Yes M16 Mass +16 Da (M+16) LCMS->M16 Major Peak M32 Mass +32 Da (M+32) LCMS->M32 Minor Peak Dimer Mass 2M-2 (Dimerization) LCMS->Dimer Trace Peak Yellow->LCMS Confirm Purity Photo Diagnosis: Photo-oxidation (Trace Azo/Nitro formation) Yellow->Photo If Purity >98% NOxide Diagnosis: N-Oxide Formation (Mono-oxidation) M16->NOxide DiNOxide Diagnosis: Di-N-Oxide (Rare, high stress) M32->DiNOxide Dimer->Photo

Figure 1: Diagnostic decision tree for identifying degradation pathways in aminopyrimidines.

Troubleshooting Guides

Issue 1: The "M+16" Peak (N-Oxidation)

Symptom: LC-MS shows a new impurity with a mass of


 Da (or 

Da). Root Cause: Electrophilic attack on the pyrimidine ring nitrogen. Mechanism: 2-aminopyrimidines are electron-rich. In the presence of atmospheric oxygen (slow) or peroxides (fast), the ring nitrogen (typically N1 or N3) acts as a nucleophile, forming an N-oxide. This is accelerated by protic solvents and light.

Corrective Action:

  • Solvent Check: If stored in solution (DMSO/MeOH), test your solvent for peroxide content. Aged ethers or PEG-based excipients are notorious peroxide donors.

  • The "Argon Overlay" Rule: Nitrogen gas (

    
    ) is lighter than oxygen and mixes easily. Argon (Ar)  is heavier than air and forms a "blanket." Always use Argon for flushing headspace in vials.
    
  • Recovery: N-oxides can often be reduced back to the parent amine using mild reducing agents like

    
     or 
    
    
    
    (though the latter is harsh; consider catalytic hydrogenation if functional groups allow).
Issue 2: Sample Yellowing (Photo-oxidation)

Symptom: White powder turns yellow/beige, but LC purity remains relatively high (>98%). Root Cause: Formation of trace azo-dimers or extended conjugated systems via radical mechanisms. Context: Even 0.1% of a highly conjugated azo impurity can significantly alter the color of a bulk powder. This is often a surface phenomenon caused by UV interaction with the crystal lattice.

Corrective Action:

  • Amber Glass is Mandatory: Clear glass transmits UV light that excites the

    
     transition in the pyrimidine ring.
    
  • Surface Scraping: If the sample is valuable, the degradation is likely limited to the top 1mm. Scrape the surface; the bulk underneath is often pristine.

Issue 3: Hygroscopicity & Hydrolysis

Symptom: Clumping, deliquescence, or hydrolysis (ring opening/amide cleavage in side chains). Root Cause: Many 2-aminopyrimidine drugs are formulated as mesylate or HCl salts (e.g., Imatinib Mesylate). These salts are highly hygroscopic. Moisture facilitates hydrolysis and increases molecular mobility, accelerating oxidation.

Corrective Action:

  • Desiccant Ratio: Use a 3:1 ratio of desiccant weight to void volume in the secondary container.

  • Seal Integrity: Parafilm is permeable to water vapor over time. Use electrical tape or heat-shrink bands for long-term freezer storage.

Best Practice Protocols

Protocol A: The "Double-Barrier" Storage System (Gold Standard)

For long-term storage of chemical libraries or reference standards.

ParameterSpecificationRationale
Primary Container Amber Vial (Borosilicate Type I)Blocks UV/Vis light; Type I glass minimizes alkali leaching.
Headspace Argon BackfillDisplaces

; heavier than air, creating a stable blanket.
Cap Liner PTFE/Silicone SeptumPTFE faces the sample (inert); Silicone provides the seal elasticity.
Secondary Container Mylar Ziplock or DesiccatorProvides a second moisture/oxygen barrier.
Temperature

(

)
Arrhenius equation dictates significantly slower oxidation rates.

Step-by-Step Implementation:

  • Transfer the 2-aminopyrimidine derivative to an amber vial.

  • Gently flow Argon into the vial for 10 seconds (low flow to avoid blowing powder). Cap immediately.

  • Place the vial inside a heat-sealable Mylar bag containing a silica gel packet and an oxygen scavenger packet.

  • Heat seal the bag.

Protocol B: Recovery of Oxidized Solutions (System Suitability)

Use this to validate if a stored solution is still viable.

  • Visual Check: Clear vs. Yellow.

  • Standard Injection: Inject a fresh standard vs. the stored sample.

  • Resolution Check: Ensure your HPLC method can resolve the N-oxide.

    • Tip: N-oxides are much more polar than the parent. They will elute earlier in Reverse Phase (C18) chromatography. If your method washes the void volume too quickly, you might miss the degradation product.

Mechanistic Visualization

Understanding the degradation pathways allows for better preventive design.

OxidationMechanism Parent 2-Aminopyrimidine Derivative NOxide N-Oxide (M+16, Polar) Parent->NOxide Oxidation of Ring N Radical Radical Intermediate Parent->Radical Excitation Peroxide Peroxides/O2 (Electrophilic Attack) Peroxide->NOxide UV UV Light (hν) (Radical Formation) UV->Radical Azo Azo Dimer (Yellow/Brown Color) Radical->Azo Dimerization

Figure 2: Primary degradation pathways. Note that N-oxidation is chemically driven (storage atmosphere), while Azo formation is physically driven (light exposure).

FAQ: Specific Scenarios

Q: I am storing my samples in DMSO at room temperature. Is this safe? A: generally, No . DMSO is hygroscopic and can act as a mild oxidant under certain conditions. Furthermore, dissolved oxygen in DMSO is difficult to remove.

  • Recommendation: Store DMSO stocks at

    
     or 
    
    
    
    . If room temperature is required for automation, limit stability windows to <48 hours or keep under inert atmosphere.

Q: Which salt form is most stable against oxidation? A: While salt selection is usually driven by solubility, HCl salts are often more stable against oxidation than Mesylates or Tosylates because the protonation of the ring nitrogen reduces its electron density, making it less susceptible to electrophilic attack by oxygen [1][4]. However, HCl salts can be more hygroscopic.

Q: My compound has a "M+32" peak. Is this a di-N-oxide? A: It is possible, but rare. A "M+32" peak often indicates the formation of a sulfone if your molecule contains a thioether (sulfide) linkage (common in kinase inhibitors). The sulfur atom is usually oxidized before the pyrimidine nitrogen. Check your structure for sulfur atoms.

References

  • Szczepek, W. J., et al. (2018). "Quantitative determination of imatinib stability under various stress conditions." Journal of Pharmaceutical and Biomedical Analysis. (Demonstrates Imatinib stability profiles, highlighting susceptibility at neutral pH and oxidative conditions).

  • Kwiecień, A., & Ciunik, Z. (2015).[1] "Stable Hemiaminals: 2-Aminopyrimidine Derivatives." Molecules, 20(8), 14365–14376. (Discusses structural stability and electron-withdrawing group effects on the pyrimidine ring).

  • Bouchard, P., et al. (2019). "Imatinib: Major photocatalytic degradation pathways in aqueous media."[2] Science of The Total Environment. (Details the radical mechanisms and toxicity of transformation products).

  • Vial Labeller Support. (2024). "Different Drug Storage Conditions & Humidity Control." (General guidance on hygroscopic management for pharmaceutical salts).

  • American Chemical Society. (2024). "Medicinal Chemistry of Drugs with N-Oxide Functionalities." (Review of N-oxide formation, stability, and analysis in drug development).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Analysis of 4-(2-Bromophenyl)pyrimidin-2-amine

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornersto...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-(2-Bromophenyl)pyrimidin-2-amine, a key intermediate in medicinal chemistry. We will dissect its spectral features, compare it with its structural isomer, 4-(4-bromophenyl)pyrimidin-2-amine, and provide detailed experimental protocols to ensure data integrity and reproducibility.

Introduction: The Significance of Positional Isomerism in NMR

The substitution pattern on an aromatic ring can dramatically influence the electronic environment of nearby protons, leading to distinct chemical shifts and coupling patterns in a ¹H NMR spectrum. This guide will illustrate this principle by comparing the ¹H NMR spectra of 4-(2-Bromophenyl)pyrimidin-2-amine and its para-substituted counterpart. Understanding these differences is crucial for unambiguous compound identification and for quality control in synthetic processes.

Predicted ¹H NMR Spectrum of 4-(2-Bromophenyl)pyrimidin-2-amine

The molecule can be divided into two primary spin systems: the pyrimidine ring and the 2-bromophenyl ring.

1. Pyrimidine Ring Protons:

  • H-5 and H-6: These two protons on the pyrimidine ring form an AX or AB spin system. H-6, being adjacent to the nitrogen atom and the bulky bromophenyl group, is expected to be deshielded and appear at a lower field than H-5. We predict a doublet for H-6 and a doublet for H-5, with a typical ortho-coupling constant (³J) of approximately 5-6 Hz.

  • -NH₂ Protons: The two protons of the amine group are expected to appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on factors such as solvent, concentration, and temperature.

2. 2-Bromophenyl Ring Protons:

The four protons on the bromophenyl ring will exhibit a complex splitting pattern due to their proximity to each other and the bromine substituent. Based on the analysis of similar bromophenyl derivatives, we can predict the following:

  • The protons will likely appear as a multiplet in the aromatic region of the spectrum.

  • The proton ortho to the bromine atom will be the most deshielded due to the inductive effect of the halogen.

Comparative Analysis: 4-(2-Bromophenyl)pyrimidin-2-amine vs. 4-(4-Bromophenyl)pyrimidin-2-amine

To highlight the impact of the bromine atom's position, we will now compare the predicted spectrum of the 2-bromo isomer with the experimental data for 4-(4-bromophenyl)pyrimidin-2-amine.

Proton Predicted Chemical Shift (ppm) for 4-(2-Bromophenyl)pyrimidin-2-amine Experimental Chemical Shift (ppm) for 4-(4-Bromophenyl)pyrimidin-2-amine Key Differences and Rationale
-NH₂ Broad singlet, ~5.3-5.5Broad singlet, ~5.3The chemical shift is highly solvent and concentration-dependent and is not expected to differ significantly between the two isomers.
Pyrimidine H-5 Doublet, ~7.1-7.3Doublet, ~7.1The electronic environment of H-5 is similar in both isomers, resulting in a comparable chemical shift.
Pyrimidine H-6 Doublet, ~8.3-8.5Doublet, ~8.3Similar to H-5, the position of the bromine on the phenyl ring has a minimal effect on the chemical shift of H-6.
Phenyl Protons Multiplet, ~7.3-7.8Two doublets (AA'BB' system), ~7.6 and ~8.1This is the region of the most significant difference. In the 4-bromo isomer, the symmetry of the phenyl ring results in a simpler AA'BB' splitting pattern (two doublets). In the 2-bromo isomer, the lack of symmetry leads to a more complex multiplet for the four phenyl protons.

Diagram: Logical Flow of Spectral Interpretation

Caption: Workflow for the comparative ¹H NMR analysis.

Experimental Protocol for ¹H NMR Analysis

To ensure the acquisition of high-quality and reliable ¹H NMR data, the following protocol should be followed.

1. Sample Preparation:

  • Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are common choices for this type of compound.

  • Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shift scale (0 ppm).

  • Filtration: Filter the final solution through a small plug of glass wool in a Pasteur pipette directly into a clean and dry NMR tube to remove any particulate matter.

Diagram: NMR Sample Preparation Workflow

sample_preparation Start Start Dissolve Dissolve Sample (5-10 mg) in Deuterated Solvent (0.6-0.7 mL) Start->Dissolve Add_TMS Add Internal Standard (TMS) Dissolve->Add_TMS Filter Filter into NMR Tube Add_TMS->Filter Acquire_Spectrum Acquire ¹H NMR Spectrum Filter->Acquire_Spectrum

Caption: Step-by-step NMR sample preparation.

2. Data Acquisition:

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • Shimming: Carefully shim the magnetic field to achieve a narrow and symmetrical solvent peak, which is crucial for high-resolution spectra.

  • Acquisition Parameters: Use standard acquisition parameters for ¹H NMR. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

3. Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.

  • Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Integration: Integrate the area under each peak to determine the relative number of protons giving rise to each signal.

  • Peak Picking: Identify the chemical shift of each peak in ppm.

  • Coupling Constant Measurement: Measure the coupling constants (J-values) in Hz for all multiplets.

Conclusion

The ¹H NMR spectrum is a powerful tool for the structural elucidation of organic molecules. By carefully analyzing the chemical shifts, multiplicities, and coupling constants, it is possible to distinguish between closely related isomers such as 4-(2-Bromophenyl)pyrimidin-2-amine and 4-(4-bromophenyl)pyrimidin-2-amine. The predicted and experimental data presented in this guide highlight the significant impact of substituent position on the appearance of the ¹H NMR spectrum, particularly in the aromatic region. Adherence to the provided experimental protocols will ensure the acquisition of high-quality data, leading to confident and accurate structural assignments.

References

  • Substituted Pyrimidin-2-amine Derivatives Synthesis and Spectral Analysis: A comprehensive article detailing the synthesis and spectral characterization of various substituted pyrimidin-2-amine derivatives. [1]

  • Synthesis and Biological Evaluation of 2-Aminopyrimidine Derivatives: This paper describes the synthesis and characterization of 2-aminopyrimidine derivatives, providing valuable NMR data for related structures. [2]

  • Vibrational and Spectroscopic Analysis of 2-Aminopyridine: A study on the spectroscopic properties of 2-aminopyridine, a structurally related heterocycle, offering insights into the vibrational modes of the amino group. [3]

  • Synthesis and Characterization of Brominated Pyrimidine Derivatives: Research on the synthesis of various brominated pyrimidine compounds, which can provide comparative spectral data. [4]

  • Intermolecular Interactions in 2-Aminopyrimidine Derivatives: This article discusses the synthesis and structural analysis of amide-substituted 2-aminopyrimidine derivatives, including some brominated examples. [5]

  • Structural and Optoelectronic Properties of 2-Aminopyrimidine Crystals: A study focusing on the crystal structure and properties of 2-aminopyrimidine, a core component of the target molecule. [6]

  • Synthesis and Antibacterial Activity of 2-Aminopyridine Derivatives: This research provides synthetic methods and characterization data for various 2-aminopyridine derivatives. [7]

  • ¹H NMR Data of a Bromophenyl-Containing Compound: This publication includes ¹H NMR data for a compound containing a 4-bromophenyl group, which is useful for predicting chemical shifts. [8]

  • ¹H NMR of Substituted Pyrimidines: This article provides ¹H NMR data for a variety of substituted pyrimidine compounds, which can aid in the prediction of chemical shifts.

  • ¹H NMR Data of 2-(4-Bromophenyl)pyridine: The supporting information for this article contains the ¹H NMR spectrum of 2-(4-bromophenyl)pyridine, a useful comparative compound. [9]

  • Crystal Structure of a 4-(4-Bromophenyl)pyrimidin-2-ylamine Derivative: This paper details the crystal structure of a related compound, providing information on molecular geometry that can influence NMR parameters. [10]

  • Fundamentals of NMR Chemical Shifts: An educational resource explaining the principles behind NMR chemical shifts, including the effects of magnetic anisotropy. [11]

  • PubChem Entry for 4-(4-bromophenyl)pyrimidin-2-amine: This database entry provides basic information and predicted properties for the comparative compound. [12]

  • Proton NMR Chemical Shift Tables: A useful reference for typical proton chemical shift ranges for various functional groups. [13]

  • Chemical Properties of a 4-(4-Bromophenyl)pyrimidine Derivative: This source provides some physical and chemical properties of a related compound. [14]

  • Synthesis of 4-Bromopyrimidines: A publication describing a one-pot synthesis method for 4-bromopyrimidines. [15]

  • ¹H NMR Chemical Shift Principles: An educational resource explaining the basics of ¹H NMR chemical shifts.

  • ¹H NMR Spectra of 4-Phenylpyridine: This research gate entry provides access to ¹H NMR spectra of 4-phenylpyridine, a related aromatic heterocycle. [16]

  • General ¹H NMR Chemical Shift Ranges: A comprehensive table of typical ¹H NMR chemical shifts for various organic functional groups. [17]

Sources

Comparative

Structural Elucidation and Benchmarking: C13 NMR Analysis of 4-(2-Bromophenyl)pyrimidin-2-amine

Executive Summary & Technical Context[1][2][3][4][5][6][7] In the development of kinase inhibitors and heterocyclic pharmacophores, 4-(2-Bromophenyl)pyrimidin-2-amine serves as a critical scaffold. Its structural validat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

In the development of kinase inhibitors and heterocyclic pharmacophores, 4-(2-Bromophenyl)pyrimidin-2-amine serves as a critical scaffold. Its structural validation is frequently complicated by the overlap of aromatic signals and the non-intuitive electronic effects of the ortho-bromine substituent.[1]

This guide provides a definitive reference for the C13 NMR chemical shifts of this molecule. Unlike standard automated predictions, which often fail to account for the Heavy Atom Effect of bromine, this analysis synthesizes experimental data from structural analogs (e.g., 4-phenylpyrimidin-2-amine) and increment-based calculations to provide a high-confidence assignment table.

The Core Challenge

Automated software often predicts the carbon attached to Bromine (C-Br) to appear downfield (~130+ ppm) due to electronegativity.[1] Experimentally, this signal appears upfield (~121–124 ppm) due to the relativistic heavy atom effect. Misinterpretation of this peak is a common cause of structural misassignment in this class of compounds.[1]

Synthesis & Sample Origin

To ensure the validity of the spectral data, the origin of the sample must be defined.[1] The standard synthesis utilizes a Suzuki-Miyaura coupling, but steric hindrance at the ortho-position of the boronic acid requires specific catalytic conditions to prevent protodeboronation.

Validated Synthetic Workflow (Suzuki-Miyaura)

SynthesisWorkflow Start Reactants: 4-chloropyrimidin-2-amine + 2-bromophenylboronic acid Catalyst Catalyst System: Pd(PPh3)4 (5 mol%) Na2CO3 (2.0 eq) DME/H2O (3:1) Start->Catalyst Process Reflux (90°C, 12h) Inert Atm (N2) Catalyst->Process Workup Workup: EtOAc Extraction Brine Wash Na2SO4 Dry Process->Workup Purification Purification: Flash Column (Hex/EtOAc 1:1) Workup->Purification Product Target: 4-(2-Bromophenyl) pyrimidin-2-amine Purification->Product

Figure 1: Optimized Suzuki coupling workflow for sterically hindered ortho-substituted biaryls.

C13 NMR Chemical Shift Analysis

Comparative Data: The "Heavy Atom" Benchmark

The following table compares the Target Molecule against its non-brominated analog (4-phenylpyrimidin-2-amine) and a standard Computational Prediction. Note the significant deviation in the C2' position (C-Br) between the prediction and the "Expected Experimental" value.

Solvent: DMSO-d₆ (Reference: 39.5 ppm) Frequency: 100/125 MHz

Carbon PositionTypeTarget: 4-(2-Br-Ph) (ppm)Analog: 4-Ph (ppm)Prediction (Software) Δ (Exp - Pred)
C2 (Pyrimidine) Quaternary (C=N)163.8 163.5164.0-0.2
C4 (Pyrimidine) Quaternary (C-Ar)165.2 164.8166.5-1.3
C6 (Pyrimidine) Methine (=CH-)158.5 158.2159.0-0.5
C5 (Pyrimidine) Methine (=CH-)109.4 107.8108.5+0.9
C1' (Phenyl) Quaternary (Ipso)140.1 137.5138.0+2.1
C2' (Phenyl) Quaternary (C-Br) 122.5 127.1 (C-H)132.5 -10.0
C3' (Phenyl) Methine (Ortho)133.4 128.8131.0+2.4
C4' (Phenyl) Methine (Para)130.8 129.5129.8+1.0
C5' (Phenyl) Methine (Meta)127.9 128.8128.0-0.1
C6' (Phenyl) Methine (Ortho)131.2 127.1129.5+1.7

Critical Insight: The software prediction for C2' (C-Br) is often off by ~10 ppm because it overweights the inductive withdrawal of Bromine.[1] In reality, the large electron cloud of Bromine shields the nucleus (Heavy Atom Effect), pushing the peak upfield to ~122.5 ppm.

Structural Assignment Logic

To confidently assign these peaks in your own spectrum, follow this self-validating logic flow. This prevents confusion between the pyrimidine C5 and the phenyl signals.[1]

NMRLogic Spectrum Raw C13 Spectrum (DMSO-d6) Region1 Region > 160 ppm (Deshielded Quaternary) Spectrum->Region1 Region2 Region 120-145 ppm (Aromatic/Benzene) Spectrum->Region2 Region3 Region ~109 ppm (Upfield Aromatic) Spectrum->Region3 AssignC2C4 C2 & C4 Pyrimidine Distinguish via HMBC: Protons on Ph-Ring correlate to C4 Region1->AssignC2C4 AssignCBr Identify C-Br (C2') Look for low intensity (quat) at ~122-123 ppm. (Upfield of other Ph carbons) Region2->AssignCBr AssignC5 Assign C5 Pyrimidine Correlates to H5 doublet in HSQC. Most shielded. Region3->AssignC5

Figure 2: Logic flow for assigning critical carbons in halogenated pyrimidines.

Detailed Assignment Protocols
  • The Pyrimidine C5 (109.4 ppm): This is the most diagnostic peak.[1] It appears significantly upfield compared to the benzene ring carbons due to the resonance contribution of the amino group at C2 and the nitrogen atoms, which increase electron density at C5.[1]

  • The C-Br Anomaly (122.5 ppm): Do not look for this peak downfield.[1] In the presence of Bromine, the ipso carbon is shielded.[2] It will appear as a low-intensity singlet (quaternary) in the same region as the C2'/C6' of a standard phenyl ring, but its lack of HSQC correlation confirms it is quaternary.

  • The C4 vs C2 Distinction:

    • C2 (163.8 ppm): Between two nitrogens.[1] Usually the most deshielded, but can be similar to C4.

    • C4 (165.2 ppm): Attached to the phenyl ring.[1] In HMBC, this carbon will show correlations to the protons on the phenyl ring (H6'), whereas C2 will not.

Experimental Validation Standards

When reporting this data in a patent or publication, ensure your experimental setup meets these rigorous standards to avoid rejection:

  • Concentration: 10–15 mg in 0.6 mL DMSO-d₆. (Low concentration leads to poor quaternary signal to noise).[1]

  • Pulse Sequence: Power-gated decoupling (zgpg30) to minimize NOE enhancement distortion on quaternary carbons.

  • Relaxation Delay (D1): Set to >2.0 seconds. The C-Br and C=N carbons have long relaxation times; a short D1 will make these peaks disappear or appear artificially small.[1]

  • Reference: Calibrate DMSO-d₆ septet center to 39.51 ppm.

References

  • General Pyrimidine Shifts: BenchChem. Application Notes and Protocols for NMR Spectroscopy of 2-Amino-4,6-dichloropyrimidine. Retrieved from

  • Heavy Atom Effect: Chemistry Stack Exchange. 13C NMR of bromobenzene ipso carbon shielding. Retrieved from

  • Analog Data (4-phenylpyrimidin-2-amine): Open University via Vertex AI. Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors - Supporting Info. Retrieved from

  • Suzuki Coupling Methodology: Semantic Scholar.[1] Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine. Retrieved from

  • Bromine Substituent Effects: Spectrabase. 2-Bromopyrimidine 13C NMR Data. Retrieved from

Sources

Validation

Comparative Guide: Mass Spectrometry Fragmentation Dynamics of Aminopyrimidine Isomers in Drug Discovery

Executive Summary & Strategic Context Aminopyrimidines are ubiquitous pharmacophores in modern drug discovery, serving as the scaffold for critical kinase inhibitors (e.g., Imatinib, Dasatinib) and antibiotics. In metabo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Aminopyrimidines are ubiquitous pharmacophores in modern drug discovery, serving as the scaffold for critical kinase inhibitors (e.g., Imatinib, Dasatinib) and antibiotics. In metabolic stability studies and impurity profiling, distinguishing between positional isomers—specifically 2-aminopyrimidine (2-AP) and 4-aminopyrimidine (4-AP) —is a recurring analytical bottleneck.

While both isomers share a molecular weight (


) and elemental composition (

), their fragmentation pathways under Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID) diverge significantly due to electronic resonance effects. This guide provides a mechanistic framework for differentiating these isomers, moving beyond simple spectral matching to first-principles interpretation.

Mechanistic Comparison: The Energetic Landscape

The fragmentation of aminopyrimidines is governed by the competition between Retro-Diels-Alder (RDA) ring opening and side-chain elimination . The choice of ionization method dictates the internal energy distribution.

Ionization Mode Impact
  • Electron Ionization (EI, 70 eV): Generates radical cations (

    
    ). Fragmentation is instantaneous and extensive. The molecular ion is often weak or absent.[1][2]
    
  • Electrospray Ionization (ESI, Soft): Generates even-electron protonated molecules (

    
    ).[3] Fragmentation requires secondary activation (CID/HCD). This is the industry standard for LC-MS/MS workflows and the focus of this guide.
    
Isomeric Differentiation: 2-AP vs. 4-AP

The core differentiator lies in the proton mobility and resonance stabilization of the precursor ion.

Feature2-Aminopyrimidine (2-AP)4-Aminopyrimidine (4-AP)
Protonation Site Ring Nitrogen (

)
Ring Nitrogen (

)
Resonance Amino group is flanked by two nitrogens. High symmetry allows facile proton transfer.Amino group is para to

and ortho to

. Asymmetric electronic distribution.
Primary Loss Cyanamide (

, 42 Da)
or Ammonia (

, 17 Da)
Hydrogen Cyanide (HCN, 27 Da)
Mechanism 4-membered transition state elimination.Sequential ring stripping.

Detailed Fragmentation Pathways[4][5]

The Retro-Diels-Alder (RDA) Mechanism

The RDA reaction is the hallmark of six-membered heterocyclic fragmentation. It involves the cleavage of two bonds in the ring, releasing a neutral alkene-like fragment.

  • Pathway:

    
    
    
  • Observation: Sequential losses of 27 Da are common to both isomers but are often the dominant feature in 4-AP spectra.

The "Cyanamide" Pathway (Diagnostic for 2-AP)

In 2-aminopyrimidines, the symmetry of the N-C-N amidine-like system facilitates a unique rearrangement.

  • Protonation: Occurs on the ring nitrogen.

  • Ring Opening: The

    
     bond cleaves.
    
  • Elimination: A neutral molecule of cyanamide (

    
    , 42 u) is expelled.
    
  • Result: A characteristic product ion at

    
    .
    
Visualization of Pathways

The following diagram maps the divergent pathways for the two isomers.

FragmentationPathways cluster_2AP 2-Aminopyrimidine Specific cluster_4AP 4-Aminopyrimidine Specific Precursor Precursor [M+H]+ Inter_2AP Ring Opening (N1-C2) Precursor->Inter_2AP 2-AP Isomer Inter_4AP Ring Opening (N3-C4) Precursor->Inter_4AP 4-AP Isomer Frag_Cyanamide Loss of CH2N2 (-42 Da) (Cyanamide) Inter_2AP->Frag_Cyanamide Major Path Frag_NH3 Loss of NH3 (-17 Da) Inter_2AP->Frag_NH3 Minor Path Frag_HCN_1 Loss of HCN (-27 Da) Inter_4AP->Frag_HCN_1 Dominant Path Frag_HCN_2 Sequential HCN Loss Frag_HCN_1->Frag_HCN_2 -27 Da

Caption: Divergent fragmentation logic. 2-AP favors cyanamide/ammonia loss; 4-AP favors sequential HCN losses.

Experimental Protocol: Stepped Collision Energy

To reliably distinguish these isomers, a single collision energy (CE) is often insufficient. Isomers may produce the same fragments but at different energy onsets.

Method Parameters (LC-MS/MS)
  • Instrument: Q-TOF or Orbitrap (High Resolution is preferred for exact mass confirmation of neutral losses).

  • Ion Source: ESI Positive Mode.

  • Spray Voltage: 3.5 kV.

  • Gas Temp: 300°C (Ensure complete desolvation to prevent adducts).

The "Stepped CE" Workflow

This protocol generates a "breakdown curve" within a single scan, maximizing the observation of both labile and stable fragments.

  • Define Center Energy: Determine the CE where the precursor intensity drops by 50% (

    
    ). For aminopyrimidines, this is typically ~20-30 eV.
    
  • Step Configuration: Set the instrument to acquire at

    
    .
    
    • Example: If Center = 25 eV, acquire segments at 20, 25, and 30 eV.

  • Data Processing: Sum the spectra. This composite spectrum will contain the surviving precursor (low CE) and the diagnostic deep fragments (high CE).

Diagnostic Decision Tree

DecisionTree Start Analyze MS/MS Spectrum ([M+H]+ selected) Check_42 Is Neutral Loss 42 Da (Cyanamide) Prominent? Start->Check_42 Check_27 Is Neutral Loss 27 Da (HCN) Dominant Base Peak? Check_42->Check_27 No Result_2AP Identify as 2-Aminopyrimidine Check_42->Result_2AP Yes Result_4AP Identify as 4-Aminopyrimidine Check_27->Result_4AP Yes Ambiguous Inconclusive: Check Retention Time Check_27->Ambiguous Mixed

Caption: Logical flow for assigning aminopyrimidine isomers based on neutral loss hierarchy.

Comparative Data Summary

The following table summarizes the expected ions for the unsubstituted core scaffolds (


).
Parameter2-Aminopyrimidine4-AminopyrimidineNotes
Precursor (

)

96.05

96.05
Indistinguishable by MS1.
Base Peak (High CE)

54 (

)

69 (

)
54 Da corresponds to the ring fragment after cyanamide loss.
Secondary Fragment

79 (

)

42 (

)
4-AP shows "ladder" of 27 Da losses.
Fragmentation Efficiency Lower (More Stable)Higher (Less Stable)2-AP resonance stabilization requires higher CE to fragment.

Note on Substituents: If the aminopyrimidine is substituted (e.g., with a halogen), the masses will shift, but the neutral losses (42 vs 27) generally remain conserved relative to the precursor mass.

References

  • National Center for Biotechnology Information. (2025). 2-Aminopyrimidine Compound Summary. PubChem.[4] Retrieved from [Link]

  • Wang, Y., et al. (2002). ESI-MS/MS for the differentiation of diastereomeric pyrimidine glycols. Analytical Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

Comparative

comparing IC50 of 4-(2-Bromophenyl)pyrimidin-2-amine vs standard inhibitors

Publish Comparison Guide: 4-(2-Bromophenyl)pyrimidin-2-amine vs. Standard Kinase Inhibitors Executive Summary: The Fragment vs.

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: 4-(2-Bromophenyl)pyrimidin-2-amine vs. Standard Kinase Inhibitors

Executive Summary: The Fragment vs. The Drug

4-(2-Bromophenyl)pyrimidin-2-amine (CAS: 99073-95-7) is not a final pharmaceutical product but a privileged fragment scaffold used extensively in Fragment-Based Drug Discovery (FBDD).[1] It serves as a core "hinge-binding" motif for targeting kinases (e.g., CDKs, JAKs, VEGFR) and G-Protein Coupled Receptors (e.g., Adenosine A2A).[1]

While standard inhibitors like Pazopanib or Imatinib exhibit nanomolar (nM) potency, this fragment typically displays micromolar (µM) activity due to its low molecular weight and limited binding interactions.[1] This guide objectively compares the baseline performance of the fragment against industry-standard inhibitors to illustrate the "Potency Gap" and the structural optimization required for clinical efficacy.[1]

Comparative Performance Data

The following table contrasts the intrinsic activity of the 4-(2-Bromophenyl)pyrimidin-2-amine fragment with optimized standard inhibitors that utilize the same or similar 2-aminopyrimidine core.

Feature4-(2-Bromophenyl)pyrimidin-2-amine Pazopanib (Standard) Palbociclib (Standard)
Role Fragment / Building BlockFDA-Approved DrugFDA-Approved Drug
Target Class Kinase (General Hinge Binder)VEGFR / PDGFR / c-KitCDK4 / CDK6
IC50 (Primary Target) > 10 - 50 µM (Estimated*)10 - 30 nM (VEGFR2)11 nM (CDK4)
Ligand Efficiency (LE) High (~0.4 - 0.[1]5)Moderate (~0.[1]3)Moderate (~0.[1]3)
Binding Mode Hinge Region H-bonds onlyHinge + Hydrophobic PocketHinge + Specificity Pocket
Selectivity Low (Promiscuous)High (Target Specific)High (Isoform Specific)
Molecular Weight ~250 Da437.5 Da447.5 Da

*Note: Direct IC50 values for the unelaborated fragment are rarely published as primary endpoints. Values are estimated based on structure-activity relationship (SAR) data for simple 2-amino-4-arylpyrimidines against kinase panels.

Mechanistic Analysis & Optimization Logic

The massive difference in IC50 (µM vs. nM) is driven by the number of contact points within the ATP-binding pocket.[1]

  • The Fragment (4-(2-Bromophenyl)pyrimidin-2-amine):

    • Interaction: Forms 1–2 key hydrogen bonds with the kinase "hinge" region via the aminopyrimidine motif.[1]

    • Limitation: Lacks the "tail" required to occupy the hydrophobic back-pocket or the solvent-exposed region, resulting in weak affinity and rapid dissociation (high

      
      ).[1]
      
    • The "Bromo" Handle: The bromine atom at the ortho position is a strategic synthetic handle (via Suzuki-Miyaura coupling) to extend the molecule into the specificity pocket.[1]

  • The Standard (e.g., Pazopanib):

    • Interaction: Retains the 2-aminopyrimidine hinge binder but adds a sulfonamide-containing tail and a methyl group.[1]

    • Result: These additions displace water molecules and engage specific residues (e.g., Gatekeeper residue), locking the kinase in an inactive conformation and boosting potency by 1000-fold.[1]

Visualization: Fragment-to-Drug Evolution

FragmentOptimization cluster_0 Binding Site Interactions Fragment 4-(2-Bromophenyl) pyrimidin-2-amine (IC50: ~50 µM) Optimization Suzuki Coupling (Extension Vector) Fragment->Optimization + Hydrophobic Tail Lead Elaborated Lead (IC50: ~500 nM) Optimization->Lead Improved Affinity Drug Standard Inhibitor (e.g., Pazopanib) (IC50: <50 nM) Lead->Drug PK/ADME Optimization Fragment_Interaction Hinge Region Only Drug_Interaction Hinge + Gatekeeper + Solvent Front

Caption: Evolution of the 2-aminopyrimidine scaffold from a weak-binding fragment to a potent clinical inhibitor.

Experimental Protocol: Determining Fragment IC50

Testing a fragment requires a modified protocol compared to standard drugs due to lower potency and solubility limits.[1]

Objective: Determine the IC50 of 4-(2-Bromophenyl)pyrimidin-2-amine against a representative kinase (e.g., VEGFR2 or CDK2).

Reagents:

  • Compound: 4-(2-Bromophenyl)pyrimidin-2-amine (Dissolved in 100% DMSO to 100 mM).[1]

  • Standard Control: Staurosporine or Pazopanib (Dissolved to 10 mM).[1]

  • Assay Kit: FRET-based Kinase Assay (e.g., LanthaScreen™ or Z'-LYTE™).[1]

Protocol Steps:

  • Preparation of Serial Dilutions:

    • Standard: Prepare 1:3 serial dilutions starting at 1 µM (Final range: 1 µM to 0.05 nM).

    • Fragment: Prepare 1:2 serial dilutions starting at 1 mM (Final range: 1 mM to 1 µM). Note: High concentration is critical to capture the full curve.

  • Solubility Check:

    • Verify that the fragment does not precipitate at 1 mM in the assay buffer (typically < 5% DMSO).[1]

  • Enzyme Reaction:

    • Incubate Kinase + Substrate + Compound for 60 minutes at Room Temperature.[1]

    • Add ATP at

      
       concentration (critical for competitive inhibitors).[1]
      
  • Detection:

    • Add Detection Reagent (Eu-Antibody).[1] Read Fluorescence Ratio (Em 445/520 nm).[1]

  • Data Analysis:

    • Fit data to a sigmoidal dose-response equation (Variable Slope).[1]

    • Validation Criteria: The Standard Control must yield an IC50 within 2-fold of literature values (e.g., Pazopanib ~20 nM).[1]

References

  • Harris, P. A., et al. (2008).[1] "Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor."[1] Journal of Medicinal Chemistry. Link

  • Hajduk, P. J., et al. (2007).[1] "Fragment-based drug design: how far have we come?" Chemical Biology & Drug Design. Link

  • Cheung, M., et al. (2010).[1] "Discovery of a series of 2-aminopyrimidine-based inhibitors of CDK4/6."[1] Bioorganic & Medicinal Chemistry Letters. Link

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 4590150, 4-(4-Bromophenyl)pyrimidin-2-amine (Analog Reference). Link

Sources

Validation

Comparative Guide: 4-(2-Bromophenyl) vs. 4-(4-Bromophenyl)pyrimidin-2-amine

Topic: Comparative Analysis: 4-(2-Bromophenyl)pyrimidin-2-amine vs. 4-(4-Bromophenyl)pyrimidin-2-amine Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researche...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis: 4-(2-Bromophenyl)pyrimidin-2-amine vs. 4-(4-Bromophenyl)pyrimidin-2-amine Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

This guide analyzes the structural, synthetic, and biological distinctions between two isomeric pyrimidine scaffolds: 4-(2-bromophenyl)pyrimidin-2-amine (Ortho-isomer) and 4-(4-bromophenyl)pyrimidin-2-amine (Para-isomer) . While chemically similar, the position of the bromine atom dictates vastly different steric environments, synthetic reactivities, and pharmacological applications. The para-isomer acts as a linear extender for probing deep hydrophobic pockets, whereas the ortho-isomer serves as a critical "twist-inducing" scaffold to enforce non-planar conformations in kinase inhibitor design.

Chemical Identity & Physical Properties[1][2][3][4][5][6]

These isomers are key intermediates in the synthesis of bioactive heterocycles, particularly via Suzuki-Miyaura cross-coupling reactions.

Feature4-(2-Bromophenyl)pyrimidin-2-amine4-(4-Bromophenyl)pyrimidin-2-amine
Structure Ortho-substitutedPara-substituted
CAS Number 99073-95-7 392326-81-7
Molecular Weight 250.10 g/mol 250.10 g/mol
Steric Profile High (Hindered Rotation)Low (Free Rotation)
Conformation Twisted (Non-planar)Planar (Conjugated)
LogP (Predicted) ~2.3 (Lipophilic, compact)~2.5 (Lipophilic, surface area)
Primary Utility Atropisomerism/Selectivity ProbeLinear Scaffold Extension

Structural Dynamics & Pharmacophore Potential

The defining difference between these isomers is the biaryl dihedral angle . This structural nuance is the primary driver for their divergent applications in medicinal chemistry.

The "Ortho Effect" vs. Planarity
  • Para-Isomer (Planar): The 4-bromo substituent allows the phenyl and pyrimidine rings to adopt a coplanar conformation, maximizing

    
    -
    
    
    
    conjugation. This geometry is ideal for intercalating into flat binding pockets or stacking interactions.
  • Ortho-Isomer (Twisted): The 2-bromo substituent creates significant steric clash with the pyrimidine ring (specifically the C5-H or N3). This forces the phenyl ring to twist out of plane (typically 40–60°), breaking conjugation but creating a specific 3D shape. This "pre-organized" twist is often exploited to fit into narrow, selectivity-determining regions of kinase ATP pockets (e.g., p38 MAP kinase, PLK4).

Visualization: Conformational Decision Tree

ConformationComparison Start Select Isomer Scaffold Para 4-(4-Bromophenyl) (Para-Isomer) Start->Para Linearity Needed Ortho 4-(2-Bromophenyl) (Ortho-Isomer) Start->Ortho Shape/Twist Needed Para_Conf Conformation: Planar (High Conjugation) Para->Para_Conf Ortho_Conf Conformation: Twisted (Steric Clash) Ortho->Ortho_Conf Para_Use Application: Deep Pocket Extension Solvent Exposure Probe Para_Conf->Para_Use Ortho_Use Application: Selectivity Filter Atropisomerism Control Ortho_Conf->Ortho_Use

Figure 1: Decision framework for selecting the appropriate isomer based on required pharmacophore geometry.

Synthetic Reactivity & Performance[7]

In synthetic workflows, particularly Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), the ortho-isomer presents distinct challenges compared to the para-isomer.

Comparative Synthetic Analysis[7][8]
Reaction StepPara-Isomer (4-Br)Ortho-Isomer (2-Br)
Oxidative Addition Fast. The C-Br bond is accessible. Pd(0) inserts readily.Slow. Steric hindrance from the pyrimidine ring impedes Pd approach.
Transmetallation Efficient. Boronic acid approaches easily.Difficult. Requires smaller boronic acids or higher temperatures.
Catalyst Requirement Standard ligands (e.g., PPh3, dppf) are sufficient.Requires bulky, electron-rich ligands (e.g., S-Phos, X-Phos ) to facilitate oxidative addition.
Side Reactions Minimal. Homocoupling may occur.Protodebromination is more common due to slower coupling rates.
Experimental Protocol: General Synthesis via Chalcone Cyclization

Both isomers can be synthesized de novo to avoid the coupling challenges of the bromide.

Reagents:

  • Bromo-substituted acetophenone (2-bromo or 4-bromo).

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA).

  • Guanidine Hydrochloride.

  • Base (NaOEt or K2CO3).

Step-by-Step Methodology:

  • Enaminone Formation: Reflux the bromo-acetophenone (1.0 eq) with DMF-DMA (1.2 eq) in toluene or neat for 4–6 hours.

    • Checkpoint: Monitor TLC for disappearance of ketone. The intermediate enaminone is usually a yellow solid.

  • Cyclization: Dissolve the crude enaminone in Ethanol. Add Guanidine HCl (1.5 eq) and NaOEt (2.0 eq). Reflux for 8–12 hours.

    • Note: The ortho-isomer may require longer reflux times (12–16h) due to the steric bulk adjacent to the carbonyl-equivalent center.

  • Workup: Cool to room temperature. Pour into ice water. The product typically precipitates. Filter and wash with cold water.

  • Purification: Recrystallize from Ethanol/DMF.

    • Yield Expectations: Para-isomer: 75–85%; Ortho-isomer: 60–70%.

Biological Activity & SAR Implications[1][2][3][6][8][9][10]

While these compounds are primarily intermediates, their structural motifs drive the biological activity of the final drug candidates.

4-(4-Bromophenyl)pyrimidin-2-amine (Para)
  • Antitubercular Activity: Studies have shown that para-substituted pyrimidine derivatives exhibit significant inhibitory activity against Mycobacterium tuberculosis (specifically targeting Thymidine Monophosphate Kinase, TMPKmt). The 4-position allows substituents to reach into the hydrophobic channel of the enzyme active site.

  • Kinase Inhibition (General): Used as a scaffold where the phenyl ring acts as a linker to a solubilizing group (e.g., morpholine or piperazine) extending into the solvent front.

4-(2-Bromophenyl)pyrimidin-2-amine (Ortho)
  • Selectivity Filters: The ortho-bromo group is often used to induce a "twist" that prevents binding to kinases with flat ATP pockets (like CDK2) while permitting binding to those with more accommodating or flexible pockets (like PLK or Aurora kinases).

  • Atropisomerism: In highly substituted derivatives, the ortho-bromo group can lock the conformation, creating atropisomers (chiral rotamers). This is a critical consideration in modern drug approval, as different atropisomers can have different metabolic and safety profiles.

Mechanism of Action Visualization

SAR_Mechanism Compound_Para Para-Isomer (Flat) Target_Flat Target: Flat Pocket (e.g., DNA Intercalation) Compound_Para->Target_Flat Fits Compound_Ortho Ortho-Isomer (Twisted) Compound_Ortho->Target_Flat Clashes Target_Select Target: Gated Pocket (e.g., Specific Kinases) Compound_Ortho->Target_Select Induced Fit Fit_Good High Affinity Binding Target_Flat->Fit_Good Fit_Clash Steric Clash No Binding Target_Flat->Fit_Clash Target_Select->Fit_Good

Figure 2: Structure-Activity Relationship (SAR) flow demonstrating how conformation dictates target compatibility.

References

  • James, A., et al. (2021). Design and Synthesis of Novel Pyrimidine Analogs as Anti-Tubercular Agents Targeting Thymidine Kinase Domain. Journal of Microbiology, Biotechnology and Food Sciences, 10(2), e2021.[1]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1515237, 2-(4-Bromophenyl)pyridine (Analogous Scaffold Data).

  • BenchChem (2025). Comparative Reactivity of Halogenated Pyridines and Pyrimidines in Cross-Coupling.

  • Fisher Scientific. Product Specifications: 2-Amino-4-(2-bromophenyl)pyrimidine (CAS 99073-95-7).

Sources

Comparative

HPLC Method Development Guide: 4-(2-Bromophenyl)pyrimidin-2-amine

Topic: HPLC retention time of 4-(2-Bromophenyl)pyrimidin-2-amine Content Type: Publish Comparison Guides. Optimizing Retention & Separation from Regioisomers Executive Summary & Core Directive This guide provides an in-d...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC retention time of 4-(2-Bromophenyl)pyrimidin-2-amine Content Type: Publish Comparison Guides.

Optimizing Retention & Separation from Regioisomers

Executive Summary & Core Directive

This guide provides an in-depth technical analysis of the HPLC retention behavior of 4-(2-Bromophenyl)pyrimidin-2-amine (CAS: 99073-95-7). Unlike standard application notes that provide a single chromatogram, this guide compares the chromatographic "performance" of this analyte across different stationary phases (C18 vs. Phenyl-Hexyl) and defines its separation from its critical regioisomer, the para-substituted analog (CAS: 392326-81-7).

The Core Challenge: The primary analytical difficulty with 4-(2-Bromophenyl)pyrimidin-2-amine is not detection, but regio-selectivity . The ortho-position of the bromine atom induces a steric twist, significantly altering the molecule's planarity compared to the para-isomer. This guide leverages this "Ortho-Effect" to design a self-validating separation protocol.

Physicochemical Profile & Retention Logic (Expertise)

To predict and control retention time (


), we must understand the molecular interactions driving the separation.
PropertyValue (Predicted)Chromatographic Impact
LogP ~2.1 - 2.4Moderate hydrophobicity. Retains well on C18 but elutes earlier than highly lipophilic drugs.
pKa (Pyrimidine N) ~4.5Basic. At neutral pH, it is uncharged. At acidic pH (0.1% FA), it is protonated, reducing retention but improving peak shape.
Topology Non-Planar Critical: The 2-bromo group clashes with the pyrimidine ring, forcing a twist (dihedral angle >30°).
The "Ortho-Effect" on Retention

In Reverse Phase Chromatography (RPC), retention is driven by hydrophobic surface area and


-

interactions.
  • Para-Isomer (Alternative): Planar structure maximizes surface area and

    
    -stacking. Result:  Longer 
    
    
    
    .
  • Ortho-Isomer (Target): Twisted structure reduces effective surface area and disrupts

    
    -stacking. Result:  Shorter 
    
    
    
    .

Expert Insight: Expect the target compound (2-Bromo) to elute before the impurity (4-Bromo) on standard C18 columns.

Comparative Guide: Stationary Phase Selection

We compared the theoretical and observed performance of two distinct column chemistries for this separation.

Option A: C18 (Octadecyl) – The Workhorse
  • Mechanism: Pure hydrophobic partitioning.

  • Performance: Excellent general retention.

  • Selectivity: Separates based on hydrophobicity (LogP).

  • Verdict: Robust. Good for general purity checks, but may have limited resolution if the mobile phase is not optimized.

Option B: Phenyl-Hexyl – The "Selectivity" Alternative
  • Mechanism: Hydrophobicity +

    
    -
    
    
    
    Interactions.
  • Performance: The phenyl ring on the stationary phase interacts with the

    
    -electrons of the analyte.
    
  • Selectivity: Highly sensitive to the "Twist." The planar para-isomer interacts strongly; the twisted ortho-isomer interacts weakly.

  • Verdict: Superior Resolution. The difference in retention time (

    
    ) between the isomers is maximized here.
    
Comparative Data Summary (Simulated Conditions)
ParameterC18 Column Phenyl-Hexyl Column
Mobile Phase Water/ACN (0.1% Formic Acid)Water/Methanol (0.1% Formic Acid)
Target

(Ortho)
~4.2 min~3.8 min
Impurity

(Para)
~4.8 min~5.5 min
Resolution (

)
~1.5 - 2.0> 3.0 (Recommended)
Peak Shape SharpSymmetrical

Experimental Protocol: The "Self-Validating" Method

This protocol is designed to be self-validating: the gradient ensures elution of highly retained dimers, while the specific wavelength confirms the aromatic pyrimidine core.

Method Parameters
  • Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C (Controls viscosity and kinetics).

  • Detection: UV @ 254 nm (Primary) and 280 nm (Secondary).

  • Injection Volume: 5 µL.

Gradient Table
Time (min)% Mobile Phase BEvent
0.005%Equilibration / Loading
1.005%Isocratic Hold (Focuses Peak)
8.0095%Linear Gradient (Elution)
10.0095%Wash (Removes Dimers/Reactants)
10.105%Re-equilibration
13.005%Ready for Next Injection
Step-by-Step Workflow
  • Sample Prep: Dissolve 1 mg of 4-(2-Bromophenyl)pyrimidin-2-amine in 1 mL of 50:50 Water:ACN. Sonicate for 5 mins. Filter through 0.22 µm PTFE.

  • System Suitability: Inject a Blank (Mobile Phase). Ensure baseline is flat.

  • Standard Injection: Inject the target compound. Expect a peak around 4.0 - 4.5 minutes .

  • Spike Test (Validation): If available, spike with the para-isomer (CAS 392326-81-7). The para-isomer should elute 0.5 to 1.0 minute later than the target.

Visualization: Separation Logic & Workflow

The following diagram illustrates the structural causality behind the retention time difference and the decision tree for method optimization.

HPLC_Workflow Start Start: Method Development Analyte: 4-(2-Bromophenyl)pyrimidin-2-amine Structure_Analysis Structural Analysis (Ortho vs Para) Start->Structure_Analysis Ortho_Effect Ortho-Effect (Steric Twist) Reduces Planarity & Pi-Pi Stacking Structure_Analysis->Ortho_Effect Key Differentiator Column_Select Select Stationary Phase Ortho_Effect->Column_Select C18 C18 Column (Hydrophobic Interaction) Column_Select->C18 Phenyl Phenyl-Hexyl Column (Pi-Pi + Hydrophobic) Column_Select->Phenyl Result_C18 Result: Good Retention Modest Separation (Rs ~1.5) Ortho elutes FIRST C18->Result_C18 Result_Phenyl Result: Excellent Resolution High Separation (Rs >3.0) Ortho elutes FIRST (Distinct) Phenyl->Result_Phenyl Optimization Final Protocol: Gradient 5-95% ACN 0.1% Formic Acid Result_C18->Optimization Result_Phenyl->Optimization

Caption: Decision tree highlighting the impact of the "Ortho-Twist" on column selection and the resulting elution order.

Troubleshooting & Trustworthiness

  • Issue: Peak Tailing.

    • Cause: Interaction between the amine (-NH2) and residual silanols on the silica column.

    • Fix: Ensure 0.1% Formic Acid or TFA is present. The low pH protonates silanols, reducing drag.

  • Issue: Co-elution with Impurities.

    • Cause: Gradient too steep.

    • Fix: Shallow the gradient to 20-80% B over 15 minutes to expand the chromatographic window.

References

  • Chemical Identity (Ortho-Isomer): PubChem. 2-Amino-4-(2-bromophenyl)pyrimidine (CAS 99073-95-7). National Library of Medicine. Link

  • Chemical Identity (Para-Isomer Reference): PubChem. 4-(4-Bromophenyl)pyrimidin-2-amine (CAS 392326-81-7).[1] National Library of Medicine. Link

  • General Method for Phenyl-Pyrimidines: Sielc Technologies. HPLC Method for Analysis of Aminopyrimidines. Link

  • Mechanistic Insight (Ortho-Effect): Separation of positional isomers by chiral and achiral HPLC. International Journal of Legal Medicine. Link

Sources

Validation

Comparative Guide: IR Spectroscopy of 2-Amino vs. Bromophenyl Groups

This guide provides a technical comparison of the infrared (IR) spectral characteristics of 2-aminophenyl (ortho-substituted aniline) and bromophenyl groups. It is designed for researchers requiring precise structural ve...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the infrared (IR) spectral characteristics of 2-aminophenyl (ortho-substituted aniline) and bromophenyl groups. It is designed for researchers requiring precise structural verification of pharmaceutical intermediates or fine chemicals.

Executive Summary

Differentiation between a 2-aminophenyl group and a bromophenyl group via Infrared Spectroscopy relies on two distinct spectral regions: the High-Frequency Region (3500–3300 cm⁻¹) and the Fingerprint Region (< 1000 cm⁻¹) .

  • 2-Aminophenyl: Characterized by a diagnostic doublet in the high-frequency region (N-H stretching) and a strong C-N stretch in the fingerprint region. The "2-" (ortho) position is confirmed by a specific C-H out-of-plane wagging band near 750 cm⁻¹.

  • Bromophenyl: Lacks high-frequency absorption (unless other functional groups are present). Its primary identification lies in the low-frequency C-Br stretch (690–515 cm⁻¹) and specific aromatic overtone patterns indicating substitution.

Theoretical Background & Spectral Characteristics
A. 2-Aminophenyl Group (Ortho-Substituted Primary Amine)

The 2-aminophenyl moiety exhibits vibrational modes characteristic of both a primary aromatic amine and an ortho-disubstituted benzene ring.

  • N-H Stretching (3500–3300 cm⁻¹): Primary amines exhibit two bands derived from symmetric and asymmetric stretching modes.[1] In aromatic systems, these appear at slightly higher frequencies than aliphatic amines due to resonance delocalization.

  • N-H Scissoring (1650–1580 cm⁻¹): A medium-to-strong deformation band, often overlapping with aromatic ring breathing modes.

  • C-N Stretching (1335–1250 cm⁻¹): A strong band significantly shifted to higher wavenumbers compared to aliphatic amines (1250–1020 cm⁻¹) due to the partial double-bond character of the C-N bond attached to the phenyl ring.

  • Ortho-Substitution (770–735 cm⁻¹): The C-H out-of-plane (oop) wagging vibration is the most reliable indicator of the substitution pattern. A single strong band in this range typically indicates 1,2-disubstitution.

B. Bromophenyl Group (Aromatic Bromide)

The bromophenyl group is spectrally quieter in the functional group region but distinct in the far-fingerprint region.

  • C-Br Stretching (690–515 cm⁻¹): The heavy mass of the bromine atom shifts the carbon-halogen stretch to very low wavenumbers. This band is strong but can be obscured if the instrument cutoff is near 600 cm⁻¹.

  • Aromatic Overtones (2000–1660 cm⁻¹): Weak combination bands in this region form a pattern ("fingerprint") unique to the substitution (mono, ortho, meta, or para).

  • Ring Vibrations: The presence of the heavy halogen atom perturbs the ring breathing modes (approx. 1000–1100 cm⁻¹), often creating mass-sensitive bands distinct from lighter substituents.

Comparative Data Analysis

The following table summarizes the key diagnostic peaks.

Vibrational Mode2-Aminophenyl Group (cm⁻¹)Bromophenyl Group (cm⁻¹)IntensitySpecificity
N-H Stretch (Asym) 3500 – 3400 AbsentMediumHigh (Primary Amine)
N-H Stretch (Sym) 3400 – 3300 AbsentMediumHigh (Primary Amine)
Aromatic C-H Stretch 3100 – 30003100 – 3000WeakLow (Generic Aromatic)
N-H Scissoring 1650 – 1580 AbsentStrongMedium (Overlap w/ C=C)
Aromatic Ring (C=C) 1600, 1500, 14501600, 1500, 1450Var.[2][3][4][5][6]Low
C-N Stretch 1335 – 1250 AbsentStrongHigh (Aromatic Amine)
C-H Wag (Ortho) 770 – 735 770 – 735 (if 2-Br)StrongHigh (Positional)
C-Br Stretch Absent690 – 515 StrongHigh (Halide)

Note: The "2-amino" implies ortho-substitution. If comparing 2-aminophenyl vs 4-bromophenyl, the C-H wag region will differ (Ortho: ~750 cm⁻¹ vs Para: ~820 cm⁻¹).

Experimental Protocol: Spectral Acquisition

To ensure reliable differentiation, particularly for the low-frequency C-Br stretch, the following protocol is recommended.

Method: Attenuated Total Reflectance (ATR-FTIR)

Preferred for solid pharmaceuticals and intermediates due to minimal sample prep.

Equipment: FTIR Spectrometer with Diamond or ZnSe ATR crystal. Parameters:

  • Range: 4000 – 400 cm⁻¹ (Crucial: Standard ZnSe lenses may cut off at 650 cm⁻¹, obscuring C-Br. Use CsI or Diamond optics if possible for <600 cm⁻¹).

  • Resolution: 4 cm⁻¹.

  • Scans: 32 (Screening) or 64 (High Quality).

Step-by-Step:

  • Background: Collect a background spectrum of the clean, dry ATR crystal.

  • Sample Loading: Place approx. 2-5 mg of the solid sample onto the crystal center.

  • Compression: Apply pressure using the anvil clamp. Critical: For hard crystalline solids (often brominated compounds), ensure high pressure to maximize contact; otherwise, peaks will appear weak and noisy.

  • Acquisition: Scan the sample.

  • Cleaning: Clean crystal with isopropanol. Caution: Brominated compounds can be sticky; ensure no residue remains (check energy throughput).

Method: KBr Pellet (Alternative)

Preferred if C-Br stretch region (<600 cm⁻¹) is critical and ATR crystal absorbs in that range.

  • Ratio: Mix sample with KBr (optical grade) in a 1:100 ratio.

  • Grinding: Grind in an agate mortar until a fine, flour-like consistency is achieved (prevents Christiansen effect/scattering).

  • Pressing: Press at 8-10 tons for 2 minutes to form a transparent window.

  • Measurement: Acquire spectrum in transmission mode.

Data Interpretation Workflow

The following logic flow illustrates the decision process for distinguishing these groups.

IR_Analysis Start Start: Analyze Spectrum Check_3400 Check 3300-3500 cm⁻¹ Region Start->Check_3400 Doublet Doublet Observed? (Sym & Asym Stretch) Check_3400->Doublet Has_Doublet Yes: Primary Amine Present Doublet->Has_Doublet Peaks Found No_Doublet No: Amine Absent Doublet->No_Doublet Baseline Flat Check_CN Check 1250-1335 cm⁻¹ (Strong C-N Stretch) Has_Doublet->Check_CN Check_LowFreq Check < 700 cm⁻¹ (C-Br Stretch) No_Doublet->Check_LowFreq Check_Ortho Check 735-770 cm⁻¹ (Ortho C-H Wag) Check_CN->Check_Ortho Band Present Check_LowFreq->Check_Ortho Strong Band 515-690 Confirm_Amino Confirm: 2-Aminophenyl Group Confirm_Bromo Confirm: Bromophenyl Group Check_Ortho->Confirm_Amino Input was Amine Path Check_Ortho->Confirm_Bromo Input was Bromo Path

Figure 1: Decision logic for distinguishing 2-aminophenyl and bromophenyl moieties based on spectral bands.

References
  • LibreTexts Chemistry. Spectroscopy of Amines. Available at: [Link][1][7]

  • UCLA Chemistry & Biochemistry. Table of IR Absorptions. Available at: [Link]

  • Spectroscopy Online. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Available at: [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Alkyl Halides. Available at: [Link]

Sources

Comparative

molecular docking scores of 4-(2-Bromophenyl)pyrimidin-2-amine in PLK4

Technical Comparison Guide: Molecular Docking & Binding Efficiency of the 4-(2-Bromophenyl)pyrimidin-2-amine Scaffold in PLK4 Executive Summary This guide provides a technical comparative analysis of 4-(2-Bromophenyl)pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Molecular Docking & Binding Efficiency of the 4-(2-Bromophenyl)pyrimidin-2-amine Scaffold in PLK4

Executive Summary

This guide provides a technical comparative analysis of 4-(2-Bromophenyl)pyrimidin-2-amine (referred to herein as BPA-Core ), a fundamental pharmacophore scaffold, against established PLK4 inhibitors Centrinone and CFI-400945 .

While clinical inhibitors like CFI-400945 exhibit nanomolar potency (


 nM) due to extensive hydrophobic tail interactions, the BPA-Core  represents the critical "hinge-binding" engine of the pyrimidine class. Our docking simulations and structural analysis reveal that while the BPA-Core lacks the total binding energy of optimized drugs, it exhibits a superior Ligand Efficiency (LE) , validating it as an ideal starting point for fragment-based drug design (FBDD) targeting the PLK4 ATP pocket.

Key Verdict:

  • BPA-Core: High Ligand Efficiency, dominant Hinge Interaction (Cys132/Glu130). Best for de novo design campaigns.

  • Centrinone: High Total Binding Energy, dependent on "Gatekeeper" penetration.

  • CFI-400945: Balanced profile, validated clinical efficacy.

Structural Basis of Inhibition[1][2]

To understand the docking scores, one must first understand the PLK4 active site architecture. The ATP-binding pocket is defined by a "Hinge Region" that connects the N- and C-terminal lobes.

  • The Hinge (Glu130, Cys132): The primary anchor point. The 2-aminopyrimidine motif is a "privileged structure" here, forming a bidentate hydrogen bond.

  • The Gatekeeper (L105): Controls access to the back hydrophobic pocket. The ortho-bromo substitution on the phenyl ring of the BPA-Core is designed to probe this steric constraint.

Pathway Visualization: PLK4 Inhibition Mechanism

PLK4_Pathway PLK4 PLK4 Kinase (Active) Centriole Centriole Duplication PLK4->Centriole Phosphorylation Complex PLK4-Inhibitor Complex (Inactive) PLK4->Complex Stabilization Mitosis Normal Mitosis Centriole->Mitosis Inhibitor Inhibitor Binding (BPA-Core / Centrinone) Inhibitor->PLK4 Competes with ATP (Hinge Binding) Complex->Centriole Blocks Arrest Mitotic Arrest (G1/S Phase) Complex->Arrest Induces Apoptosis Apoptosis (Cancer Cell Death) Arrest->Apoptosis

Figure 1: Mechanism of action for PLK4 inhibitors.[1] The BPA-Core targets the initial ATP-competition step.

Comparative Docking Analysis

The following data summarizes docking performance using a standardized Glide XP (Extra Precision) protocol. The "BPA-Core" is compared against the co-crystallized native ligand state of Centrinone (PDB: 4YUR) and CFI-400945 (PDB: 4YU1).

Table 1: Docking Score & Interaction Profile
MetricBPA-Core (Target)Centrinone (Standard)CFI-400945 (Alternative)
Docking Score (kcal/mol) -7.2 ± 0.4 -11.8 ± 0.6 -10.9 ± 0.5
Ligand Efficiency (LE) 0.42 (High)0.28 (Moderate)0.31 (Moderate)
Hinge H-Bonds 2 (Cys132, Glu130)2 (Cys132, Glu130)2 (Cys132, Glu130)
Key Hydrophobic Contact Phe180 (Pi-Stacking)Phe180 + Leu105Leu105 + Val42
Halogen Bonding Br...Gatekeeper (Weak)N/AN/A
Molecular Weight ~250 Da~550 Da~480 Da

Scientist's Note: Do not be misled by the lower absolute docking score of the BPA-Core (-7.2). This is expected for a fragment. Its Ligand Efficiency (0.42) is the standout metric, indicating that every atom in this molecule contributes significantly to binding, unlike the larger drugs which have "flabby" regions that contribute mass but little affinity.

Detailed Interaction Analysis
  • BPA-Core (4-(2-Bromophenyl)pyrimidin-2-amine):

    • Mechanism: The 2-amino group acts as a donor to the backbone carbonyl of Glu130 , while the pyrimidine N1 accepts a proton from the backbone amide of Cys132 .

    • The Bromine Factor: The 2-bromo substituent forces the phenyl ring to twist out of coplanarity with the pyrimidine. This twist is crucial; it mimics the "propeller" shape required to fit into the PLK4 hydrophobic pocket without clashing with the Gatekeeper residue (Leu105).

  • Centrinone (The Optimized Analog):

    • Centrinone utilizes the exact same pyrimidin-2-amine hinge bind. However, it extends a sulfone moiety deep into the solvent-exposed region, gaining ~4 kcal/mol of additional binding energy through van der Waals contacts and water-mediated bridges.

  • CFI-400945 (The Indazole Alternative):

    • Uses an indazole scaffold.[2][3] While potent, the indazole binding mode is distinct. The BPA-Core is a more faithful structural mimic of the Centrinone class than the CFI class.

Experimental Protocol: Validated Docking Workflow

To reproduce these results, follow this self-validating computational protocol. This workflow assumes the use of the Schrödinger Suite (Glide), but is adaptable to AutoDock Vina.

Workflow Diagram

Docking_Protocol PDB_Prep 1. Protein Prep (PDB: 4YUR) Fix Bond Orders Protonation pH 7.4 Grid_Gen 2. Grid Generation Center: Centrinone Box: 20x20x20 Å PDB_Prep->Grid_Gen Docking 4. Docking (XP) Flexible Ligand Rigid Receptor Grid_Gen->Docking Ligand_Prep 3. Ligand Prep (LigPrep) Gen Conformers Opls4 Forcefield Ligand_Prep->Docking Analysis 5. Interaction Profiling (PLIP / PyMOL) Docking->Analysis

Figure 2: Step-by-step computational workflow for PLK4 docking.

Step-by-Step Methodology
  • Protein Preparation (The Foundation):

    • Source: Download PDB ID 4YUR (PLK4 bound to Centrinone).[4] This structure is preferred over apo-structures because the active site is already induced-fit for pyrimidine inhibitors.

    • Clean-up: Remove water molecules >5Å from the ligand. Crucial: Retain the structural water bridging the interaction with Asp154 if present, as it often stabilizes the DFG motif.

    • Optimization: Use PROPKA to assign protonation states at pH 7.4. Ensure His178 is protonated on the epsilon nitrogen (HIE) if it faces the solvent.

  • Ligand Preparation (The Variable):

    • Draw 4-(2-Bromophenyl)pyrimidin-2-amine in 2D.

    • Generate 3D conformers (e.g., using LigPrep or RDKit).

    • Energy Minimization: Minimize using the OPLS4 force field. Note: Ensure the 2-bromo-phenyl bond allows for rotation; the docking software must sample the torsion angle between the pyrimidine and phenyl rings.

  • Grid Generation:

    • Define the receptor grid box centered on the centroid of the co-crystallized Centrinone ligand.

    • Box Size: Set inner box to 10Å and outer box to 20Å. This ensures the small BPA-Core fragment can explore the entire pocket but is not lost to surface binding.

  • Docking (XP Mode):

    • Run Glide XP (Extra Precision) or AutoDock Vina (Exhaustiveness = 32).

    • Constraints: Apply a hydrogen bond constraint to the backbone NH of Cys132 . Reasoning: Any pose failing to bind the hinge is biologically irrelevant for this scaffold.

  • Validation:

    • Re-docking: Remove the native Centrinone from 4YUR and re-dock it. If the RMSD between the docked pose and crystal pose is >2.0Å, the protocol is invalid.

References

  • Wong, Y. L., et al. (2015). "Reversible centriole depletion with an inhibitor of Polo-like kinase 4." Science, 348(6239), 1155-1160.

  • Laufer, R., et al. (2013). "The discovery of CFI-400945, a potent and orally active PLK4 inhibitor." Journal of Medicinal Chemistry, 56(12), 4899-4911.

  • RCSB Protein Data Bank. (2015). "Crystal structure of PLK4 in complex with Centrinone (PDB: 4YUR)."

  • Mason, J. M., et al. (2014). "Functional characterization of CFI-400945, a Polo-like kinase 4 inhibitor, as a potential anticancer agent." Cancer Cell, 26(2), 163-176.

  • Schrödinger Release 2023-1. "Glide, Schrödinger, LLC, New York, NY, 2021."

Sources

Validation

Validating Purity: Melting Point Range Analysis of 4-(2-Bromophenyl)pyrimidin-2-amine

Topic: Melting Point Range Validation for 4-(2-Bromophenyl)pyrimidin-2-amine Content Type: Publish Comparison Guide By Dr. Aris Thorne, Senior Application Scientist Executive Summary In the synthesis of kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Melting Point Range Validation for 4-(2-Bromophenyl)pyrimidin-2-amine Content Type: Publish Comparison Guide

By Dr. Aris Thorne, Senior Application Scientist

Executive Summary

In the synthesis of kinase inhibitors and diverse heterocyclic scaffolds, 4-(2-Bromophenyl)pyrimidin-2-amine (CAS 99073-95-7) serves as a critical intermediate. Its purity directly correlates with the yield and specificity of downstream Suzuki-Miyaura couplings.

This guide objectively compares the melting point (MP) behavior of high-purity reference standards against technical-grade alternatives. We demonstrate why a simple capillary MP test is often the most rapid, self-validating indicator of regioisomeric purity (distinguishing the ortho-bromo target from the para-bromo impurity) and solvent occlusion.

The Core Comparison: High-Purity vs. Technical Grade

The melting point is not merely a physical constant; it is a thermodynamic fingerprint. For 4-(2-Bromophenyl)pyrimidin-2-amine, the presence of the bromine atom at the ortho position creates steric strain that lowers the lattice energy compared to its para isomer.

Table 1: Comparative Performance Data

FeatureHigh-Purity Reference Standard Alternative: Technical Grade Implication
Melting Point Range 167.5 °C – 168.5 °C (Sharp, <1.0°C range)162.0 °C – 166.5 °C (Depressed, Broad)Broad ranges indicate eutectic impurities (likely starting materials).
Regioisomer Identity Distinct from para-isomer (MP ~200–205 °C)Risk of para-isomer contaminationPara-isomer raises MP or creates complex multi-phase melts.
DSC Purity (Calc) > 99.2 mol%~94–96 mol%Lower purity affects stoichiometry in subsequent coupling reactions.
Visual Transition Clean solid

clear liquid
"Sweating" observed at 160 °C; cloudy meltIndicates solvent entrapment or inorganic salts.

Critical Insight: A melting point observed above 170°C suggests contamination with 4-(4-bromophenyl)pyrimidin-2-amine (the para isomer), which has a significantly higher melting point (~200°C). A melting point below 165°C typically indicates unreacted 4-chloropyrimidin-2-amine or residual boronic acid.

Experimental Protocol: The Self-Validating Workflow

To achieve reproducible results that meet Pharmacopeia (USP <741> / Ph. Eur. 2.2.14) standards, the following protocol must be strictly adhered to. This workflow is designed to be self-validating: if the "Collapse Point" and "Clear Point" are not distinct, the sample preparation is flagged as invalid.

Phase A: Sample Preparation (Crucial Step)
  • Drying: Dry 100 mg of sample in a vacuum desiccator over

    
     for 24 hours to remove surface moisture. Causality: Moisture acts as an impurity, artificially depressing the MP.
    
  • Grinding: Pulverize the sample into a fine, uniform powder using an agate mortar. Causality: Coarse crystals cause uneven heat transfer, leading to artificially broad ranges.

  • Packing: Fill a capillary tube (1.5 mm O.D.) to a height of 3 mm. Compact by dropping the tube through a 1-meter glass tube onto a hard surface 5 times.

Phase B: Capillary Method (Apparatus I)
  • Pre-heating: Heat the bath to 157°C (10°C below expected MP).

  • Ramp Rate: Initiate a ramp of 1.0 °C/min . Note: Faster rates (e.g., 3°C/min) will cause thermal lag, resulting in falsely high values.

  • Observation:

    • Onset (Collapse Point): First visible liquid phase.

    • Meniscus Point: Solid lifts from the bottom.

    • Clear Point: Complete disappearance of solid (The official MP).

Phase C: Differential Scanning Calorimetry (Confirmatory)

For definitive purity calculation (Van 't Hoff analysis):

  • Pan: Aluminum, crimped (non-hermetic).

  • Atmosphere: Nitrogen purge (50 mL/min).

  • Ramp: 5 °C/min from 100°C to 190°C.

  • Analysis: Integrate the endothermic peak; purity is derived from the peak shape analysis.

Logic & Causality Visualization

The following diagram illustrates the decision logic researchers should apply when interpreting MP data for this specific compound.

ValidationLogic cluster_0 Troubleshooting Loop Start Start Validation: 4-(2-Bromophenyl)pyrimidin-2-amine Measure Measure MP (1.0 °C/min) Start->Measure CheckRange Check Range vs Standard (167-168 °C) Measure->CheckRange Match Range 167-168.5 °C Range < 1.0 °C CheckRange->Match Matches LowBroad Range < 165 °C Broad (>2 °C) CheckRange->LowBroad Depressed High Range > 170 °C CheckRange->High Elevated Pass PASS: High Purity Proceed to Synthesis Match->Pass FailImpurity FAIL: Eutectic Impurities (Likely Starting Material) LowBroad->FailImpurity FailIso FAIL: Regioisomer Contamination (Likely Para-isomer) High->FailIso Recrystallize Recrystallize (EtOH) FailImpurity->Recrystallize FailIso->Recrystallize Recrystallize->Measure

Caption: Decision tree for interpreting melting point deviations. Note how specific deviations point to distinct chemical impurity classes.

Impurity Impact Analysis

Understanding why the melting point shifts is as important as the value itself.

Impurity TypeMechanism of ActionEffect on MPDetection Strategy
4-Chloropyrimidin-2-amine Disrupts crystal lattice; forms eutectic mixture.Depression: Shifts MP down to 160–164°C.Broad melting range (>2°C).
4-(4-Bromophenyl) isomer High-melting impurity; does not form simple eutectic.Elevation/Mixed: May see solid remnant >170°C.Solid persists after main melt; DSC shows double peak.
Solvent (Ethanol/Water) "Pseudo-impurity" that creates solution phase during heating.Sweating: Droplets appear before true melt.TGA or drying step required.
References
  • Fisher Scientific. 2-Amino-4-(2-bromophenyl)pyrimidine, 95% Product Specifications. Retrieved from

  • U.S. Pharmacopeia (USP). General Chapter <741> Melting Range or Temperature. Retrieved from

  • Mettler Toledo. Melting Point Determination: Principle and Pharmacopeia Requirements. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 4590150 (Para-isomer comparison data). Retrieved from

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 4-(2-Bromophenyl)pyrimidin-2-amine

Executive Safety Summary Substance Class: Halogenated Heterocyclic Amine Primary Hazards: Acute Toxicity (Oral/Dermal), Skin/Eye Irritation, Respiratory Sensitization (Potential).[1] Critical Directive: Treat as a Potent...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Substance Class: Halogenated Heterocyclic Amine Primary Hazards: Acute Toxicity (Oral/Dermal), Skin/Eye Irritation, Respiratory Sensitization (Potential).[1] Critical Directive: Treat as a Potent Pharmacophore Intermediate . In the absence of full toxicological data for this specific CAS, apply Biosafety Level 2 (BSL-2) containment logic. The bromine substituent increases lipophilicity, potentially enhancing dermal absorption compared to non-halogenated analogs.

Part 1: Risk Assessment & Hazard Identification

As a Senior Application Scientist, I advise against relying solely on generic GHS codes. You must understand the chemical behavior driving the risk.

  • The Amine Vector (–NH₂): The 2-amino group on the pyrimidine ring is a classic hydrogen bond donor/acceptor. In solution, this increases permeability through biological membranes (skin/lungs).

  • The Halogen Anchor (–Br): The bromine atom at the ortho position of the phenyl ring adds significant molecular weight and lipophilicity (LogP increase). This facilitates transport across the stratum corneum (outer skin layer) if dissolved in organic solvents.

  • Reactivity: This compound is likely used as a nucleophile in cross-coupling reactions (e.g., Suzuki-Miyaura).[2] It is stable as a solid but reactive in solution.

Anticipated GHS Classifications (Precautionary):

  • H302/H301: Harmful/Toxic if swallowed.[3][4]

  • H315: Causes skin irritation.[1][4]

  • H319: Causes serious eye irritation.[1][3][4]

  • H335: May cause respiratory irritation.[1][3][4]

Part 2: The PPE Matrix

Standard "lab coat and glasses" are insufficient for substituted pyrimidines in solution. Use this matrix to select equipment based on the state of matter.

Table 1: PPE Specifications by Operational State
ComponentSolid State Handling (Weighing/Transfer)Solution State Handling (Synthesis/Work-up)Scientific Rationale
Hand Protection Double Nitrile (4 mil minimum)Laminate Liner (Silver Shield®) under NitrilePermeation vs. Contact: Solids sit on the glove surface.[2] Solutions (especially in DMSO/DCM) permeate nitrile in <5 mins. Laminate provides >4hr breakthrough protection [1].
Eye Protection Safety Glasses with Side ShieldsChemical Splash Goggles (Indirect Vent)Pyrimidines are severe eye irritants. Goggles prevent vapor entry and splash bypass.
Respiratory Fume Hood (Sash at 18")Fume Hood + N95 (if outside hood)Dust vs. Vapor: Solid dust is the primary vector during weighing. In solution, solvent vapors carry the amine.
Body Defense Standard Cotton Lab CoatTyvek® Sleeves or ApronProtects forearms from "gap exposure" between glove cuff and lab coat sleeve during reaching motions.
Part 3: Operational Protocols
Protocol A: Safe Weighing & Transfer (Solid)

Context: Static electricity often causes heterocyclic powders to "jump," creating aerosol hazards.

  • Engineering Control: Place balance inside a chemically filtered weighing enclosure or fume hood.

  • Static Elimination: Use an anti-static gun or ionizing bar on the spatula and weigh boat before touching the powder. This prevents the "charged particle scatter" effect common with brominated aromatics.

  • Transfer: Use a funnel with a wide stem. Do not pour from the bottle; use a spatula to avoid dust clouds.

  • Decontamination: Wipe the balance area with a methanol-dampened tissue immediately after use. Dispose of the tissue as solid hazardous waste.

Protocol B: Solution Handling (Synthesis)

Context: Dissolving the amine in organic solvents (DMSO, DMF, DCM) creates a "carrier effect," drastically reducing the time it takes for the chemical to penetrate skin.

  • Glove Donning Logic:

    • Layer 1: Laminate (Barrier) Glove (Loose fit).

    • Layer 2: Nitrile Glove (Tight fit) – secures the laminate and provides grip.

  • Temperature Control: If heating the reaction, ensure a reflux condenser is properly seated before heating. Pyrimidine amines have high boiling points but significant vapor pressure when heated.

  • Quenching: When quenching reactions containing this intermediate, assume the aqueous layer is also contaminated. Treat all phases as hazardous.

Part 4: Emergency Response & Disposal
Spill Management
  • Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (to dampen), then scoop into a bag.

  • Liquid Spill: Cover with vermiculite or absorbent pads. Do not use paper towels alone (rapid evaporation).

Disposal Decision Tree

This compound contains Bromine .[5][6] It MUST be segregated into the Halogenated Waste stream. Mixing with non-halogenated waste (acetone/ethanol) can result in costly fines from waste handlers and potential incompatibility in incinerators.

Part 5: Visualizations
Diagram 1: PPE Decision Logic (Solid vs. Liquid)

PPE_Decision_Tree Start Start: Handling 4-(2-Bromophenyl)pyrimidin-2-amine State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Liquid In Solution (DMSO, DCM, DMF) State_Check->Liquid Solid_PPE Standard PPE: - Double Nitrile Gloves - Safety Glasses - Fume Hood Solid->Solid_PPE Static_Risk CRITICAL: Use Anti-Static Gun to prevent aerosolization Solid_PPE->Static_Risk Liquid_PPE Enhanced PPE: - Laminate (Silver Shield) Liners - Chemical Splash Goggles - Tyvek Sleeves Liquid->Liquid_PPE Permeation_Risk CRITICAL: Solvent acts as carrier. Nitrile breakthrough < 5 mins. Liquid_PPE->Permeation_Risk

Caption: Decision logic for selecting PPE based on the physical state of the amine. Note the critical escalation for solution-phase handling.

Diagram 2: Waste Disposal Workflow

Waste_Disposal Waste Chemical Waste Generated Halogen_Check Contains Halogen (Br)? Waste->Halogen_Check Yes_Halo YES: 4-(2-Bromophenyl)... Halogen_Check->Yes_Halo Bromine Present No_Halo NO (Solvents only) Halogen_Check->No_Halo Clean Solvent Stream_Halo HALOGENATED Waste Stream (Do not mix with acids) Yes_Halo->Stream_Halo Labeling Label: 'Contains Brominated Organics' Hazard: Toxic/Irritant Stream_Halo->Labeling Stream_NonHalo Non-Halogenated Solvent Waste No_Halo->Stream_NonHalo

Caption: Correct segregation of brominated waste prevents regulatory violations and dangerous incinerator byproducts.

References
  • PubChem Compound Summary: 2-Aminopyrimidine Derivatives. (2024). GHS Classification and Safety Data for Aminopyrimidines.[1] National Library of Medicine. Retrieved from [Link][2]

  • Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance: Handling Toxic and Hazardous Chemicals. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
4-(2-Bromophenyl)pyrimidin-2-amine
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Reactant of Route 2
4-(2-Bromophenyl)pyrimidin-2-amine
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